molecular formula C14H22N4O8 B605855 Azido-PEG4-NHS-ester CAS No. 1807534-82-2

Azido-PEG4-NHS-ester

Katalognummer: B605855
CAS-Nummer: 1807534-82-2
Molekulargewicht: 374.35 g/mol
InChI-Schlüssel: GXXUNGLWTNJERF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Azido-PEG4-CH2CO2-NHS is a PEG derivative containing an azide group and an NHS ester. The hydrophilic PEG spacer increases solubility in aqueous media. The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage. The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules.

Eigenschaften

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O8/c15-17-16-3-4-22-5-6-23-7-8-24-9-10-25-11-14(21)26-18-12(19)1-2-13(18)20/h1-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXXUNGLWTNJERF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)COCCOCCOCCOCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601119214
Record name Acetic acid, 2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]-, 2,5-dioxo-1-pyrrolidinyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601119214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1807534-82-2
Record name Acetic acid, 2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]-, 2,5-dioxo-1-pyrrolidinyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1807534-82-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid, 2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]-, 2,5-dioxo-1-pyrrolidinyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601119214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: Dissecting the Azido-PEG4-NHS-ester Structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Structure and Application of Azido-PEG4-NHS-ester

Azido-PEG4-NHS ester is a heterobifunctional crosslinker widely employed in bioconjugation, drug delivery, and various biomedical research applications.[1][2] Its structure is composed of three key functional components: an azide (B81097) group, a polyethylene (B3416737) glycol (PEG) linker, and an N-hydroxysuccinimide (NHS) ester. This combination allows for a versatile, two-step conjugation strategy.[3]

  • Azide Group (N₃): This functional group serves as a reactive handle for "click chemistry," a set of highly efficient and specific bioorthogonal reactions.[1][2][4] The azide group can readily react with molecules containing alkyne, BCN, or DBCO groups to form a stable triazole linkage. This reaction is highly specific and can be performed in complex biological media.[4][5]

  • Polyethylene Glycol (PEG4) Linker: The central part of the molecule consists of a chain with four repeating ethylene (B1197577) glycol units. This PEG spacer is hydrophilic, which enhances the water solubility of the molecule and any subsequent conjugates.[1][4][6] Furthermore, the PEG linker is flexible, non-immunogenic, and provides spatial separation between the conjugated molecules, which can help preserve their biological function by reducing steric hindrance.[7]

  • N-Hydroxysuccinimide (NHS) Ester: This is a highly reactive group that specifically targets primary amines (-NH₂), such as those found on the side chain of lysine (B10760008) residues in proteins or on amine-modified oligonucleotides.[4][5][6] The reaction between an NHS ester and a primary amine forms a stable and covalent amide bond, proceeding efficiently at a neutral to slightly basic pH (7.0-8.5).[7][8]

Physicochemical Properties

The quantitative data for this compound are summarized below, providing key parameters for its use in experimental settings.

PropertyValueSource(s)
Molecular Formula C₁₅H₂₄N₄O₈[1][5][9]
Molecular Weight ~388.37 g/mol [1][5][9]
CAS Number 944251-24-5[1][4][5][6]
Appearance Colorless to slightly yellow viscous oil or liquid[1][5]
Purity >95%[1][5]
Spacer Arm Length 17.7 Å
Solubility Soluble in DMSO, DMF, DCM, Chloroform[5][6]
Storage Conditions ≤ -18 °C, desiccated[1][6]

Experimental Protocol: Protein Labeling with this compound

This protocol provides a general procedure for conjugating this compound to a protein, thereby introducing an azide group for subsequent click chemistry reactions.

3.1. Materials Required

  • Protein of interest (1-10 mg/mL)

  • This compound

  • Reaction Buffer: Amine-free buffer, e.g., Phosphate-Buffered Saline (PBS), 0.1 M phosphate, 0.15 M NaCl, pH 7.2-8.0.[10] Note: Avoid buffers containing primary amines like Tris or glycine.[10]

  • Anhydrous organic solvent: Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).[8][10]

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M glycine.

  • Purification equipment: Desalting column (e.g., Zeba™ Spin Desalting Columns) or dialysis cassette (e.g., Slide-A-Lyzer™).

3.2. Procedure

  • Buffer Exchange: If the protein solution contains primary amines (e.g., Tris buffer), exchange the protein into the amine-free Reaction Buffer using a desalting column or dialysis.[8][10]

  • Prepare NHS Ester Stock Solution: The NHS ester is moisture-sensitive and hydrolyzes in aqueous solutions.[10] Therefore, prepare the stock solution immediately before use.[10]

    • Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.[8][10]

    • Prepare a 10 mM stock solution by dissolving the required amount in anhydrous DMSO or DMF.

  • Calculate Reagent Volume: The optimal molar ratio of NHS ester to protein depends on the protein concentration and the desired degree of labeling. A 10- to 20-fold molar excess is typically recommended for protein concentrations of 1-10 mg/mL.

  • Labeling Reaction:

    • Add the calculated volume of the this compound stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume to avoid protein denaturation.[8]

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quench the Reaction (Optional but Recommended): To stop the labeling reaction, add the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15 minutes on ice.[11]

  • Purify the Conjugate: Remove unreacted this compound and byproducts using a desalting column or dialysis against the desired storage buffer (e.g., PBS). The resulting azide-labeled protein is now ready for subsequent click chemistry conjugation.

Visualizing the Workflow

The following diagrams illustrate the chemical structure and a typical experimental workflow involving this compound.

Caption: Functional components of the this compound molecule.

G Bioconjugation Workflow using this compound protein Protein (with -NH₂ groups) reaction1 Amine-NHS Ester Coupling (pH 7.2-8.5) protein->reaction1 reagent This compound reagent->reaction1 azide_protein Azide-Labeled Protein reaction1->azide_protein  Step 1 reaction2 Click Chemistry (e.g., SPAAC or CuAAC) azide_protein->reaction2 alkyne_mol Alkyne-containing Molecule (e.g., Drug, Dye) alkyne_mol->reaction2 final_conjugate Final Protein Conjugate reaction2->final_conjugate  Step 2

References

An In-depth Technical Guide to Azido-PEG4-NHS Ester: Properties, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Azido-PEG4-NHS ester, a heterobifunctional crosslinker integral to advancements in bioconjugation, diagnostics, and targeted therapeutics. We will delve into its chemical properties, reactivity, and provide detailed protocols for its application, supplemented with structured data and workflow visualizations to support your research and development endeavors.

Core Chemical Properties

Azido-PEG4-NHS ester is a versatile molecule featuring an azide (B81097) group for "click chemistry" and an N-hydroxysuccinimide (NHS) ester for amine conjugation, connected by a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2] This structure imparts desirable solubility and reduces steric hindrance in bioconjugation reactions.[3][4]

Table 1: Physicochemical Properties of Azido-PEG4-NHS Ester

PropertyValueSource(s)
Molecular Formula C₁₅H₂₄N₄O₈[4][5][6]
Molecular Weight 388.37 g/mol [4][5][6][7]
Appearance Colorless to slightly yellow oil or solid/viscous liquid[4][5][7]
Purity >95% (HPLC)[5][7]
Solubility Soluble in DMSO, DMF, DCM, THF, Chloroform, Acetonitrile[1][3][5][7][8]
Storage Conditions -20°C, desiccated.[4][5][8][9] Stock solutions at -80°C for 6 months or -20°C for 1 month.[10]

Reactivity and Reaction Mechanisms

The utility of Azido-PEG4-NHS ester lies in its two distinct reactive moieties, allowing for sequential or orthogonal conjugation strategies.

NHS Ester Reactivity: Amine Coupling

The NHS ester group reacts with primary amines, such as the ε-amine of lysine (B10760008) residues in proteins, to form stable amide bonds.[5][11] This reaction is highly dependent on pH.

  • Optimal pH: The reaction is most efficient in the pH range of 7.2-8.5.[11][12] Below this range, the amine is protonated and less nucleophilic, while above this range, hydrolysis of the NHS ester becomes a significant competing reaction.[12][13]

  • Hydrolysis: The NHS ester is susceptible to hydrolysis, which increases with pH.[12][14][15] The half-life of an NHS ester can decrease from hours at pH 7 to mere minutes at pH 8.6.[14][15]

Table 2: NHS Ester Hydrolysis Rate

pHTemperature (°C)Half-lifeSource(s)
7.004-5 hours[14][15]
8.6410 minutes[14][15]
8.0Room Temperature~3.5 hours[16]
8.5Room Temperature~3 hours[16]
9.0Room Temperature~2 hours[16]
Azide Reactivity: Bioorthogonal Click Chemistry

The azide group is a key component for "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility.[1][3]

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the formation of a stable triazole linkage between the azide and a terminal alkyne, catalyzed by a copper(I) source.[5][17] The reaction is highly efficient, with typical yields exceeding 90%.[18]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative that utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN) to react with the azide.[5][19][] The absence of a cytotoxic copper catalyst makes SPAAC ideal for applications in living systems.[][21]

Table 3: Reactivity of Azide Group in Click Chemistry

Reaction TypeKey ReactantCatalystKey FeaturesSource(s)
CuAAC Terminal AlkyneCopper(I)High efficiency, stable triazole linkage.[5][17][22]
SPAAC Strained Cyclooctyne (e.g., DBCO, BCN)NoneCopper-free, bioorthogonal, suitable for in vivo applications.[5][19][][21]

Experimental Protocols

The following are detailed methodologies for common applications of Azido-PEG4-NHS ester.

Protocol 1: Protein Labeling with Azido-PEG4-NHS Ester

This protocol describes the general procedure for introducing an azide group onto a protein via its primary amines.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4).

  • Azido-PEG4-NHS Ester.

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).[23]

  • Desalting column or dialysis cassette.

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5).[23][24]

  • NHS Ester Solution Preparation: Immediately before use, dissolve Azido-PEG4-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.[11][25]

  • Reaction: Add a 5- to 20-fold molar excess of the dissolved NHS ester solution to the protein solution while gently vortexing.[11][24] The final volume of the organic solvent should not exceed 10% of the total reaction volume.[11][24]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.[11]

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.[18][23]

  • Purification: Remove excess, unreacted Azido-PEG4-NHS ester using a desalting column or dialysis equilibrated with a suitable buffer (e.g., PBS, pH 7.4).[11][25]

Protocol 2: Surface Functionalization of Amine-Modified Surfaces

This protocol outlines the steps to functionalize a surface containing primary amines with azide groups.

Materials:

  • Amine-functionalized surface (e.g., nanoparticles, microplates).

  • Azido-PEG4-NHS Ester.

  • Anhydrous DMSO or DMF.

  • Reaction Buffer (e.g., PBS, pH 7.4).

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0).

  • Washing Buffer (e.g., PBS with 0.05% Tween-20).

Procedure:

  • NHS Ester Activation: Immediately before use, prepare a solution of Azido-PEG4-NHS ester in anhydrous DMSO or DMF.

  • Conjugation to the Surface: Add the activated NHS ester solution to the amine-functionalized surface. Incubate for 2-4 hours at room temperature with gentle agitation.[26]

  • Washing and Quenching: Wash the surface thoroughly with Washing Buffer to remove the unreacted labeling reagent. Add Quenching Buffer to the surface and incubate for 30 minutes at room temperature to block any unreacted sites.[27]

  • Final Wash: Wash the surface again with Washing Buffer to remove the quenching agent and any non-specifically bound molecules.

Protocol 3: Two-Step Antibody-Drug Conjugate (ADC) Synthesis

This protocol describes a two-step process for creating an ADC, first by introducing an alkyne handle onto the antibody, followed by a click chemistry reaction with an azide-modified payload.

Step 1: Antibody Modification with a DBCO Linker

  • Antibody Preparation: Prepare a solution of the antibody at 1-5 mg/mL in PBS (pH 8.0-8.5).[25]

  • NHS Ester Stock Solution: Dissolve a DBCO-PEG4-NHS ester in anhydrous DMSO to a final concentration of 10 mM.[25]

  • Reaction Setup: Add a 5 to 10-fold molar excess of the DBCO-PEG4-NHS ester stock solution to the antibody solution.[25]

  • Incubation: Incubate for 1-2 hours at room temperature with gentle mixing.[25]

  • Purification: Remove the excess, unreacted DBCO-PEG4-NHS ester using a desalting column equilibrated with PBS (pH 7.4).[25]

Step 2: Click Chemistry Conjugation with Azido-PEG4-Payload

  • Payload Preparation: Prepare a stock solution of the Azido-PEG4-modified drug in DMSO.

  • Conjugation Reaction: Add the Azido-PEG4-payload solution to the DBCO-modified antibody solution at a 5-10 molar excess.[18]

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours.[18]

  • Purification: Purify the final ADC using size-exclusion chromatography (SEC) to remove excess payload-linker.[18]

Visualizing Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate key experimental workflows and logical relationships involving Azido-PEG4-NHS ester.

G cluster_0 Protein Labeling Workflow Protein Protein in Amine-Free Buffer Reaction Incubate (RT, 30-60 min) Protein->Reaction NHS_Ester Azido-PEG4-NHS Ester in DMSO/DMF NHS_Ester->Reaction Quench Quench with Tris Buffer Reaction->Quench Purify Purify (Desalting/Dialysis) Quench->Purify Azido_Protein Azido-Labeled Protein Purify->Azido_Protein

Caption: Workflow for labeling a protein with Azido-PEG4-NHS ester.

G cluster_1 Two-Step ADC Synthesis cluster_antibody_mod Step 1: Antibody Modification cluster_payload_click Step 2: Click Chemistry Antibody Antibody Mod_Reaction Amine Coupling (pH 8.0-8.5) Antibody->Mod_Reaction DBCO_NHS DBCO-PEG-NHS DBCO_NHS->Mod_Reaction DBCO_Ab DBCO-Antibody Mod_Reaction->DBCO_Ab Click_Reaction SPAAC Reaction (Copper-Free) DBCO_Ab->Click_Reaction Azido_Payload Azido-PEG-Payload Azido_Payload->Click_Reaction ADC Antibody-Drug Conjugate Click_Reaction->ADC

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.

G cluster_reactivity Reactivity Pathways Azido_PEG4_NHS Azido-PEG4-NHS Ester N₃ Group PEG4 Spacer NHS Ester Amine_Coupling Amine Coupling (e.g., Lysine) Azido_PEG4_NHS:nhs->Amine_Coupling pH 7.2-8.5 CuAAC CuAAC (with Terminal Alkyne) Azido_PEG4_NHS:azide->CuAAC Cu(I) SPAAC SPAAC (with Strained Alkyne) Azido_PEG4_NHS:azide->SPAAC Amide_Bond Stable Amide Bond Amine_Coupling->Amide_Bond Triazole_Cu Triazole Linkage (Copper-Catalyzed) CuAAC->Triazole_Cu Triazole_NoCu Triazole Linkage (Copper-Free) SPAAC->Triazole_NoCu

Caption: Reactivity pathways of Azido-PEG4-NHS ester.

References

The Lynchpin of Modern Bioconjugation: A Technical Guide to Azido-PEG4-NHS-ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of bioconjugation, the precise and stable linking of molecules is paramount to the development of sophisticated therapeutics, diagnostics, and research tools. Azido-PEG4-NHS-ester has emerged as a cornerstone reagent, offering a versatile and powerful solution for covalently modifying biomolecules. This technical guide provides an in-depth exploration of the core functionalities of this compound, detailed experimental protocols, and a quantitative analysis of its role in creating functional bioconjugates.

Core Principles of this compound

This compound is a heterobifunctional crosslinker, meaning it possesses two different reactive groups connected by a spacer.[1][2] Each component of this molecule plays a distinct and crucial role in its function.

  • N-Hydroxysuccinimide (NHS) Ester: This functional group provides the capability for amine-reactive conjugation. NHS esters react efficiently with primary amines, such as the N-terminus of proteins and the epsilon-amine of lysine (B10760008) residues, to form stable amide bonds.[3] This reaction is most efficient at a slightly alkaline pH (7.2-8.5).[4][5]

  • Azide (B81097) Group (N₃): The azide moiety is the bioorthogonal handle of the molecule. It is largely unreactive with naturally occurring functional groups in biological systems, ensuring that it remains inert until a specific reaction partner is introduced.[6] This allows for highly specific "click chemistry" reactions.

  • Polyethylene Glycol (PEG4) Linker: The tetraethylene glycol spacer provides several key advantages. Its hydrophilic nature can enhance the solubility of the resulting bioconjugate and reduce aggregation.[7] The defined length of the PEG4 linker also provides spatial separation between the conjugated molecules, which can minimize steric hindrance and help maintain the biological activity of the biomolecule.[8]

The strategic combination of these three components allows for a two-step conjugation strategy. First, the NHS ester is used to attach the Azido-PEG4 moiety to a biomolecule. The newly introduced azide group can then be used for a subsequent, highly specific conjugation reaction with a molecule containing a compatible functional group, such as an alkyne or a cyclooctyne.[9]

Quantitative Data Presentation

The selection of a crosslinker often involves a trade-off between various physicochemical and biological properties. The length of the PEG chain is a critical parameter that can be modulated to optimize the performance of a bioconjugate.[7][10]

PropertyAzido-PEG1-NHS EsterAzido-PEG2-NHS EsterAzido-PEG4-NHS EsterAzido-PEG8-NHS EsterAzido-PEG12-NHS Ester
PEG Units (n) 124812
Molecular Weight ( g/mol ) 256.22300.27388.37564.58740.79
Chemical Formula C₉H₁₂N₄O₅C₁₁H₁₆N₄O₆C₁₅H₂₄N₄O₈C₂₃H₄₀N₄O₁₂C₃₁H₅₆N₄O₁₆
Hydrophilicity LowModerateModerate-HighHighVery High
Impact on Hydrodynamic Radius MinimalSmallModerateSignificantSubstantial

Data synthesized from multiple sources.[7]

ParameterShort PEG Linker (e.g., PEG4)Long PEG Linker (e.g., PEG12)General Trend with Increasing PEG Length
In Vitro Potency (e.g., ADC) Often higherMay be reduced due to steric hindranceCan decrease
In Vivo Half-Life ShorterLongerIncreases
Solubility of Conjugate GoodExcellentIncreases
Immunogenicity Potential for some immunogenicityGenerally lowerDecreases

This table represents general trends observed in preclinical studies and the actual impact can be dependent on the specific biomolecule and payload.[11][10]

Signaling Pathways and Experimental Workflows

To visually represent the logical and chemical processes involved in the use of this compound, the following diagrams are provided in the DOT language for Graphviz.

Chemical Structure of this compound cluster_Azide Azide Group cluster_PEG4 PEG4 Linker cluster_NHS NHS Ester N1 N N2 N N1->N2 N3 N N2->N3 PEG_backbone (CH2CH2O)4 N3->PEG_backbone NHS_ester O N O C=O C=O PEG_backbone->NHS_ester Two-Step Bioconjugation Workflow A Biomolecule (e.g., Antibody with -NH2) C Step 1: Amine Conjugation (pH 7.2-8.5) A->C B This compound B->C D Azide-Functionalized Biomolecule C->D F Step 2: Click Chemistry (e.g., CuAAC or SPAAC) D->F E Alkyne-Modified Molecule (e.g., Drug, Dye) E->F G Final Bioconjugate F->G Click Chemistry: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Azide Azide-Functionalized Biomolecule Reaction Strain-Promoted Cycloaddition (Copper-Free) Azide->Reaction DBCO DBCO-Modified Molecule DBCO->Reaction Triazole Stable Triazole Linkage Reaction->Triazole Forms Product Bioconjugate Triazole->Product Results in

References

The Cornerstone of Bioconjugation: An In-depth Technical Guide to the PEG4 Spacer in Azido-PEG4-NHS-ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced biotherapeutics, the precise and stable linkage of molecules is paramount. The Azido-PEG4-NHS-ester has emerged as a critical tool in this field, offering a versatile platform for the development of sophisticated bioconjugates such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). At the heart of this reagent is the PEG4 spacer, a discrete polyethylene (B3416737) glycol chain of four ethylene (B1197577) glycol units. This guide provides a comprehensive technical overview of the this compound, with a focus on the pivotal role of its PEG4 core. We will delve into its physicochemical properties, provide detailed experimental protocols for its application, and visualize the key chemical and biological processes involved.

Physicochemical Properties of Azido-PEG-NHS Esters

The defining characteristic of the this compound is its heterobifunctional nature, featuring an N-hydroxysuccinimide (NHS) ester for covalent linkage to primary amines and an azide (B81097) group for "click chemistry" reactions. The PEG4 spacer imparts unique properties that are crucial for the efficacy of the resulting bioconjugate. [3; 6] A key advantage of using a discrete PEG linker like PEG4 is the batch-to-batch consistency in structure and molecular weight, which is essential for manufacturing and regulatory approval.[1]

The length of the PEG spacer is a critical parameter that influences the physicochemical properties of the entire molecule. The following tables summarize the key quantitative data for Azido-PEG-NHS esters with varying PEG lengths, demonstrating the impact of the PEG chain on the molecule's characteristics.

Table 1: Physicochemical Properties of Azido-PEGn-NHS Esters

PropertyAzido-PEG1-NHS EsterAzido-PEG2-NHS EsterAzido-PEG3-NHS EsterAzido-PEG4-NHS EsterAzido-PEG8-NHS EsterAzido-PEG12-NHS Ester
PEG Units (n) 1234812
Molecular Weight ( g/mol ) 256.22300.27344.32[2]388.37[3]564.58740.79
Chemical Formula C9H12N4O5C11H16N4O6C13H20N4O7C15H24N4O8C23H40N4O12C31H56N4O16
Spacer Arm Length (Å) ~10.3~13.7~17.1~20.5~34.1~47.7

Data compiled from various sources. Spacer arm length is an approximation.

Table 2: Solubility and Storage of Azido-PEG4-NHS Ester

PropertyDescription
Solubility Soluble in DMSO, DMF, DCM, THF, and Chloroform.[4] Limited solubility in aqueous buffers.[5]
Storage Temperature -20°C.[4]
Storage Instructions Store desiccated to prevent hydrolysis of the NHS ester.[6] Equilibrate to room temperature before opening to avoid moisture condensation.[6]

Core Functions and Advantages of the PEG4 Spacer

The integration of a PEG4 spacer into a bioconjugate confers several significant advantages that address common challenges in drug development and delivery. [3; 4]

  • Enhanced Hydrophilicity and Solubility: Many potent therapeutic payloads are hydrophobic, which can lead to aggregation and diminished efficacy. [3; 6] The hydrophilic nature of the PEG4 spacer increases the overall water solubility of the conjugate, preventing aggregation and improving its formulation characteristics. [3; 39]

  • Improved Pharmacokinetics: The PEG4 spacer increases the hydrodynamic volume of the bioconjugate, which can reduce renal clearance and extend the drug's circulation half-life.[7] This often leads to improved drug exposure at the target site.

  • Reduced Immunogenicity: The flexible PEG4 chain can form a protective hydration layer around the bioconjugate, masking potential immunogenic epitopes on the payload or protein and reducing the risk of an immune response.[7]

  • Optimal Spacing and Minimized Steric Hindrance: The defined length of the PEG4 spacer provides crucial spatial separation between the conjugated molecules. This is vital for maintaining the biological activity of a targeting protein by preventing the payload from interfering with its binding site.[8]

Experimental Protocols

The following are detailed methodologies for the use of this compound in the preparation of an antibody-drug conjugate (ADC), a common application for this linker.

Protocol 1: Antibody Modification with Azido-PEG4-NHS Ester

This protocol describes the covalent attachment of the Azido-PEG4-NHS ester to primary amines (e.g., lysine (B10760008) residues) on an antibody.

Materials:

  • Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • Azido-PEG4-NHS Ester

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-Exclusion Chromatography (SEC) system for purification[9]

Procedure:

  • Antibody Preparation: Prepare a solution of the antibody at a concentration of 1-10 mg/mL in an amine-free buffer. Ensure the buffer does not contain primary amines like Tris or glycine, as they will compete with the antibody for reaction with the NHS ester.[6]

  • Reagent Preparation: Immediately before use, dissolve the Azido-PEG4-NHS ester in anhydrous DMSO or DMF to create a 10 mM stock solution.[6] Do not prepare aqueous stock solutions for storage as the NHS ester is susceptible to hydrolysis.[10]

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the Azido-PEG4-NHS ester solution to the antibody solution. The final concentration of the organic solvent should not exceed 10% (v/v) to avoid denaturation of the antibody.[6]

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.[11]

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature to quench any unreacted NHS esters.[11]

  • Purification: Purify the azide-modified antibody from unreacted linker and quenching buffer using size-exclusion chromatography (SEC). [9; 13]

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click chemistry" reaction to conjugate an alkyne-modified payload to the azide-modified antibody.

Materials:

  • Azide-modified antibody (from Protocol 1)

  • Alkyne-modified payload

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Sodium Ascorbate (B8700270) (freshly prepared)

  • Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reagent Preparation:

    • Prepare a 100 mM stock solution of CuSO₄ in water.[12]

    • Prepare a 200 mM stock solution of THPTA in water.[12]

    • Prepare a fresh 1 M stock solution of sodium ascorbate in water.[13]

  • Catalyst Premix: In a separate tube, mix CuSO₄ and THPTA in a 1:2 molar ratio. Let it stand for a few minutes to form the Cu(I)-ligand complex.[12]

  • Reaction Setup:

    • In a reaction tube, combine the azide-modified antibody with the alkyne-modified payload (typically at a 1:4 to 1:10 molar ratio of antibody to payload).[12]

    • Add the Cu(I)/THPTA premix to the reaction mixture to a final copper concentration of 50-250 µM.[13]

  • Initiation and Incubation: Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.[13] Incubate the reaction at room temperature for 1-4 hours with gentle mixing.

  • Purification: Purify the final antibody-drug conjugate (ADC) using size-exclusion chromatography (SEC) to remove unreacted payload and catalyst components.[14]

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key structures, workflows, and biological pathways relevant to the application of this compound.

Chemical Structure and Reaction

Caption: Reaction scheme for ADC synthesis using this compound.

Experimental Workflow for ADC Preparation

start Start: Antibody & this compound step1 Step 1: Antibody Modification - Dissolve reagents - Mix Antibody and Linker - Incubate (1-2h, RT) start->step1 step2 Step 2: Quenching - Add Tris buffer - Incubate (30min, RT) step1->step2 step3 Step 3: Purification 1 (SEC) - Remove excess linker step2->step3 step4 Step 4: Click Chemistry - Add Alkyne-Payload & Catalyst - Incubate (1-4h, RT) step3->step4 step5 Step 5: Purification 2 (SEC) - Remove excess payload & catalyst step4->step5 end End: Purified Antibody-Drug Conjugate step5->end

Caption: Workflow for ADC synthesis and purification.

Simplified HER2 Signaling Pathway

HER2_dimer HER2/HER3 Dimerization PI3K PI3K HER2_dimer->PI3K RAS RAS HER2_dimer->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Inhibition of Apoptosis AKT->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified HER2 signaling cascade in cancer cells.

PROTAC Mechanism of Action

PROTAC PROTAC (POI Ligand - Linker - E3 Ligand) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Recycling PROTAC Recycling Ternary_Complex->Recycling Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Degradation of POI Proteasome->Degradation

References

The Nexus of Bioconjugation: A Technical Guide to Azido-PEG4-NHS-ester in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of modern drug discovery, the ability to precisely link molecules is paramount. Azido-PEG4-NHS-ester has emerged as a powerful and versatile heterobifunctional linker, enabling the strategic conjugation of biomolecules to create sophisticated therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This in-depth technical guide explores the core applications of this compound, providing detailed experimental protocols, quantitative data for comparative analysis, and visualizations of key biological pathways and experimental workflows.

Core Principles and Applications

This compound is a molecule with two distinct reactive ends connected by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. The N-hydroxysuccinimide (NHS) ester readily reacts with primary amines, such as those found on lysine (B10760008) residues of proteins, to form stable amide bonds.[1][2] The azide (B81097) group, on the other hand, is a key component for "click chemistry," a set of highly efficient and specific bioorthogonal reactions.[1][2] This dual functionality allows for a two-step, controlled conjugation strategy, making it an invaluable tool in drug discovery for:

  • Antibody-Drug Conjugates (ADCs): Linking potent cytotoxic drugs to monoclonal antibodies for targeted delivery to cancer cells.

  • PROTACs: Synthesizing molecules that hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins.[3]

  • Bioconjugation and Labeling: Attaching fluorescent dyes, biotin, or other reporter molecules to proteins for diagnostic and research purposes.[1]

  • Surface Modification: Functionalizing surfaces for various biomedical applications.[4]

The PEG4 spacer enhances the solubility and biocompatibility of the resulting conjugate, which can improve its pharmacokinetic properties and reduce immunogenicity.[5]

Quantitative Data Summary

The choice of linker can significantly impact the properties of the final bioconjugate. The following tables provide a summary of key quantitative parameters for Azido-PEG-NHS esters, offering a basis for comparison with linkers of varying PEG lengths.

PropertyAzido-PEG1-NHS EsterAzido-PEG2-NHS EsterAzido-PEG4-NHS EsterAzido-PEG8-NHS EsterAzido-PEG12-NHS Ester
Molecular Weight ( g/mol ) 256.22300.27388.37564.58740.79
Spacer Arm Length (Å) ~11.9~15.3~22.1~35.7~49.3

Table 1: Physicochemical Properties of Azido-PEG-NHS Esters with Varying PEG Lengths.[6]

Performance ParameterShorter PEG Chain (e.g., PEG1, PEG2)Moderate PEG Chain (e.g., PEG4)Longer PEG Chain (e.g., PEG8, PEG12)
Bioconjugation Efficiency Generally high, but may be affected by steric hindrance.Often provides a good balance between reactivity and accessibility.Can lead to higher conjugation efficiency by overcoming steric hindrance.
Hydrophilicity & Solubility of Conjugate Moderate increase in hydrophilicity.Significant improvement in aqueous solubility.Substantial increase in hydrophilicity, beneficial for poorly soluble molecules.
Stability of Conjugate High (stable amide and triazole bonds).High (stable amide and triazole bonds).High (stable amide and triazole bonds).

Table 2: General Performance Comparison of Azido-PEG-NHS Esters in Bioconjugation.[6]

Signaling Pathways in Drug Discovery

This compound is instrumental in developing therapeutics that modulate key signaling pathways involved in disease.

PROTAC-Mediated Protein Degradation via the Ubiquitin-Proteasome System

PROTACs function by inducing the proximity of a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[7][8][9] This process effectively removes the disease-causing protein from the cell.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (this compound linker) TargetProtein Target Protein (e.g., Oncoprotein) PROTAC->TargetProtein Binds E3Ligase E3 Ubiquitin Ligase PROTAC->E3Ligase Proteasome 26S Proteasome TargetProtein->Proteasome Targeted for Degradation E3Ligase->TargetProtein Ub Ubiquitin DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides Degrades

PROTAC mechanism of action.
Antibody-Drug Conjugate (ADC) Targeting the HER2 Pathway in Cancer

ADCs targeting the Human Epidermal Growth Factor Receptor 2 (HER2) are a cornerstone of therapy for HER2-positive cancers. The ADC binds to HER2 on the cancer cell surface, is internalized, and releases its cytotoxic payload, leading to cell death.[4][10][11]

ADC_HER2_Pathway cluster_extracellular Extracellular Space cluster_cell Cancer Cell ADC Anti-HER2 ADC (this compound linker) HER2 HER2 Receptor ADC->HER2 1. Binding Endosome Endosome HER2->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Induction of Apoptosis

ADC mechanism targeting HER2.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound.

Protocol 1: Labeling of an Antibody with this compound

This protocol describes the covalent attachment of the azide functionality to an antibody for subsequent click chemistry applications.

Materials:

  • Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column for purification

Procedure:

  • Antibody Preparation: Prepare a solution of the antibody at a concentration of 1-10 mg/mL in an amine-free buffer.

  • Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Labeling Reaction:

    • Calculate the required volume of the this compound stock solution to achieve a 10- to 20-fold molar excess over the antibody.

    • Add the calculated volume of the NHS ester solution to the antibody solution while gently vortexing. The final concentration of DMSO should not exceed 10% (v/v).

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[6]

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.[6]

  • Purification: Remove excess, unreacted reagent by purifying the conjugate using a desalting column.

  • Characterization: Determine the degree of labeling (DoL) by reacting the azide-labeled antibody with an alkyne-functionalized fluorescent dye, followed by spectrophotometric analysis.

Antibody_Labeling_Workflow A 1. Prepare Antibody Solution (1-10 mg/mL in PBS) C 3. Mix Antibody and NHS-ester (10-20x molar excess) A->C B 2. Prepare 10 mM this compound in DMSO B->C D 4. Incubate (30-60 min at RT or 2h on ice) C->D E 5. Quench Reaction (50-100 mM Tris-HCl) D->E F 6. Purify Conjugate (Desalting Column) E->F G 7. Characterize DoL F->G

Antibody labeling workflow.
Protocol 2: Synthesis of an Antibody-Drug Conjugate (ADC) via Click Chemistry

This protocol outlines the conjugation of an azide-labeled antibody (from Protocol 1) to an alkyne-functionalized cytotoxic drug.

Materials:

  • Azide-labeled antibody

  • Alkyne-functionalized cytotoxic drug

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • DMSO

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Prepare Antibody: Have the azide-labeled antibody at a concentration of 5-10 mg/mL in PBS.

  • Prepare Drug-Linker: Prepare a stock solution of the alkyne-functionalized drug in DMSO.

  • Prepare Click Chemistry Reagents:

    • Prepare a 50 mM solution of CuSO₄ in water.

    • Prepare a 50 mM solution of sodium ascorbate in water (freshly made).

    • Prepare a 50 mM solution of THPTA in water.

  • Conjugation Reaction:

    • In a reaction tube, add the azide-labeled antibody.

    • Add the alkyne-functionalized drug to the desired molar excess.

    • Add THPTA to a final concentration of 1 mM.

    • Add CuSO₄ to a final concentration of 1 mM.

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.

  • Incubation: Incubate the reaction at room temperature for 1-2 hours.

  • Purification: Purify the ADC using size-exclusion chromatography to remove unreacted drug and catalyst.

  • Characterization: Analyze the ADC for drug-to-antibody ratio (DAR), purity, and aggregation.

Protocol 3: Solid-Phase Synthesis of a PROTAC using an Azido-PEG4-Linker

This protocol describes the synthesis of a PROTAC using an immobilized E3 ligase ligand, followed by the attachment of the Azido-PEG4-linker and the protein of interest (POI) ligand.

Materials:

  • Aminomethyl polystyrene resin

  • Fmoc-protected E3 ligase ligand with a carboxylic acid handle

  • Azido-PEG4-acid

  • Alkyne-functionalized POI ligand

  • Coupling reagents (e.g., HATU, DIPEA)

  • Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)

  • Click chemistry reagents (as in Protocol 2)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS)

  • Solvents (DMF, DCM, etc.)

  • RP-HPLC for purification

Procedure:

  • Immobilize E3 Ligase Ligand:

    • Swell the resin in DMF.

    • Couple the Fmoc-protected E3 ligase ligand to the resin using HATU and DIPEA.

    • Wash the resin.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group.

  • Linker Coupling:

    • Couple Azido-PEG4-acid to the deprotected amine on the resin-bound ligand using HATU and DIPEA.

    • Wash the resin.

  • Click Reaction:

    • Swell the azide-functionalized resin.

    • Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with the alkyne-functionalized POI ligand.

    • Wash the resin.

  • Cleavage and Deprotection: Cleave the PROTAC from the resin and remove any remaining protecting groups using the cleavage cocktail.

  • Purification: Purify the crude PROTAC by preparative RP-HPLC.

  • Characterization: Confirm the identity and purity of the final PROTAC using mass spectrometry and NMR.

Conclusion

This compound stands as a cornerstone in the toolbox of drug discovery and development. Its unique heterobifunctional nature, combined with the beneficial properties of the PEG spacer, provides a robust and versatile platform for the construction of highly specific and effective therapeutic agents. The detailed protocols and conceptual frameworks provided in this guide are intended to empower researchers to harness the full potential of this powerful linker in their quest for novel medicines.

References

An In-Depth Technical Guide to the Solubility and Stability of Azido-PEG4-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical physicochemical properties of Azido-PEG4-NHS ester, a heterobifunctional crosslinker essential for bioconjugation, proteomics, and drug development. A thorough understanding of its solubility and stability is paramount for the successful design and execution of labeling and conjugation experiments.

Physicochemical Properties

Azido-PEG4-NHS ester is a versatile chemical tool featuring two key functional groups: an N-hydroxysuccinimide (NHS) ester and an azide (B81097) group, connected by a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG) spacer. The NHS ester allows for covalent linkage to primary amines (-NH₂) on proteins, peptides, and other biomolecules, while the azide group enables highly specific and bioorthogonal "click chemistry" reactions. The PEG4 spacer enhances aqueous solubility and reduces steric hindrance.

Solubility

The solubility of Azido-PEG4-NHS ester is a critical factor in preparing stock solutions and performing conjugation reactions. While the PEG4 spacer significantly improves its hydrophilicity compared to non-PEGylated linkers, its solubility in aqueous buffers is limited. Therefore, it is standard practice to first dissolve the reagent in an anhydrous organic solvent before introducing it to an aqueous reaction environment.

Table 1: Quantitative Solubility of Azido-PEG4-NHS Ester

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO)≥ 100 mg/mL (≥ 257 mM)[1]Recommended for preparing high-concentration stock solutions. Use of anhydrous DMSO is critical to prevent premature hydrolysis.[1]
Dimethylformamide (DMF)Soluble[2]Anhydrous DMF is preferred. Ensure it is amine-free.
Dichloromethane (DCM)Soluble[2]Useful for certain organic synthesis applications.
AcetonitrileSoluble[3][4]Can be used as a solvent for stock solution preparation.
Aqueous Buffers (e.g., PBS)Limited (Estimated up to 5 mM for similar NHS-Azides)[5]Direct dissolution in aqueous buffers is not recommended. The PEG spacer enhances solubility in the final reaction mixture.[2][6]
Stability

The stability of Azido-PEG4-NHS ester is primarily dictated by the hydrolytic lability of the NHS ester group. The azide group is generally stable under the conditions required for NHS ester-amine coupling. The hydrolysis of the NHS ester is the main competing reaction and is highly dependent on pH and temperature.

Key Stability Considerations:

  • Storage: The reagent should be stored at -20°C, desiccated to protect it from moisture.[2] Before use, the vial must be equilibrated to room temperature to prevent water condensation upon opening.

  • Stock Solutions: Do not prepare and store stock solutions in aqueous buffers, as the NHS ester will readily hydrolyze.[5] Stock solutions in anhydrous DMSO or DMF can be prepared immediately before use. For short-term storage, aliquots can be kept at -20°C for up to a month or at -80°C for up to six months, provided moisture is excluded.[1]

  • pH: The rate of NHS ester hydrolysis increases significantly with pH.[7] A compromise must be made between the need for a deprotonated primary amine for efficient conjugation (favored at higher pH) and the minimization of hydrolysis. The optimal pH range for most NHS ester reactions is 7.2 to 8.5.[7]

Table 2: Half-life of NHS Ester Hydrolysis in Aqueous Solution

pHTemperature (°C)Half-life (t½)
7.004 - 5 hours
8.6410 minutes
7.0Ambient~7 hours
9.0AmbientMinutes

(Data is for general NHS esters and is directly applicable to Azido-PEG4-NHS ester)

Reaction Schematics and Workflows

The following diagrams illustrate the key chemical transformations and a typical experimental workflow involving Azido-PEG4-NHS ester.

G cluster_conditions Reaction Conditions cluster_products Competing Reactions reagent Azido-PEG4-NHS Ester conjugate Protein-NH-CO-PEG4-Azide (Stable Amide Bond) reagent->conjugate Aminolysis (Desired Reaction) hydrolyzed Azido-PEG4-COOH (Hydrolyzed/Inactive) reagent->hydrolyzed Hydrolysis (Side Reaction) protein Protein-NH₂ (Primary Amine) protein->conjugate ph pH 7.2 - 8.5 water H₂O (Hydrolysis)

Figure 1. Competing reaction pathways for Azido-PEG4-NHS ester.

G start Start: Prepare Reagents prep_protein 1. Prepare Protein Solution (1-10 mg/mL in amine-free buffer, pH 7.2-8.5) start->prep_protein prep_reagent 2. Prepare Reagent Stock (Dissolve Azido-PEG4-NHS Ester in anhydrous DMSO immediately before use, e.g., 10 mM) reaction 3. Conjugation Reaction (Add 10-50x molar excess of reagent. Incubate 30-60 min at RT or 2h at 4°C) prep_protein->reaction prep_reagent->reaction quench 4. Quench Reaction (Optional) (Add amine-containing buffer like Tris or glycine) reaction->quench purify 5. Purify Conjugate (Remove excess reagent via desalting column or dialysis) quench->purify end End: Characterize & Store purify->end

Figure 2. General experimental workflow for protein labeling.

Experimental Protocols

The following are detailed methodologies for the preparation and use of Azido-PEG4-NHS ester in a typical protein labeling experiment.

Materials
  • Protein of interest

  • Azido-PEG4-NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: Amine-free buffer, pH 7.2-8.5 (e.g., Phosphate-Buffered Saline (PBS), 100 mM sodium bicarbonate, 50 mM borate (B1201080) buffer).

  • Quenching Buffer (Optional): 1 M Tris-HCl, pH 8.0, or 1 M glycine.

  • Purification System: Desalting column (e.g., Zeba™ Spin) or dialysis cassette with an appropriate molecular weight cutoff (MWCO).

Procedure: Protein Conjugation
  • Prepare Protein Solution:

    • Dissolve or exchange the protein into the chosen amine-free Reaction Buffer at a concentration of 1-10 mg/mL.

    • If the protein solution contains interfering substances like Tris or glycine, it must be purified by dialysis or buffer exchange prior to the reaction.

  • Prepare Azido-PEG4-NHS Ester Stock Solution:

    • Important: Allow the vial of Azido-PEG4-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, prepare a stock solution (e.g., 10 mM) in anhydrous DMSO or DMF. For example, to make 1 mL of a 10 mM solution (MW ~388.38 g/mol ), dissolve approximately 3.9 mg of the reagent in 1 mL of anhydrous DMSO.[8]

  • Perform the Conjugation Reaction:

    • Calculate the required volume of the reagent stock solution to achieve the desired molar excess. A 10- to 50-fold molar excess of the reagent over the protein is typically recommended.

      • For protein concentrations > 1 mg/mL, a 10- to 20-fold molar excess is often sufficient.

      • For more dilute protein solutions (< 1 mg/mL), a higher molar excess (20- to 50-fold) may be required to achieve the desired degree of labeling.

    • Add the calculated volume of the reagent stock solution to the protein solution while gently vortexing. Ensure the final concentration of the organic solvent (DMSO/DMF) does not exceed 10% of the total reaction volume to avoid protein precipitation.

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.

  • Stop the Reaction (Optional):

    • The reaction can be stopped by adding a Quenching Buffer to a final concentration of 20-50 mM. The primary amines in the quenching buffer will react with any excess NHS ester. Incubate for 15-30 minutes.

  • Purify the Conjugate:

    • Remove unreacted Azido-PEG4-NHS ester and reaction byproducts (N-hydroxysuccinimide) using a desalting column or dialysis against an appropriate buffer (e.g., PBS). Follow the manufacturer's protocol for the chosen purification method.

  • Characterize and Store:

    • Determine the concentration of the purified labeled protein using a standard protein assay (e.g., BCA).

    • If required, determine the degree of labeling (DOL) using mass spectrometry.

    • Store the labeled protein under conditions optimal for its stability, typically at 4°C for short-term use or aliquoted at -20°C to -80°C for long-term storage.

References

Unlocking Precision Bioconjugation: A Technical Guide to Azido-PEG4-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of innovation, the ability to precisely modify biological molecules is paramount. Azido-PEG4-NHS ester has emerged as a powerful and versatile tool in the bioconjugation toolkit, enabling the stable and efficient linkage of molecules for a wide array of applications, from targeted drug delivery to advanced cellular imaging. This in-depth technical guide delves into the core features of Azido-PEG4-NHS ester, providing a comprehensive overview of its properties, detailed experimental protocols, and a visual representation of its utility in modern research.

Core Functionality: A Bridge Between Molecules

Azido-PEG4-NHS ester is a heterobifunctional crosslinker, meaning it possesses two different reactive groups at either end of a polyethylene (B3416737) glycol (PEG) spacer.[1] This dual functionality allows for the sequential and controlled conjugation of two distinct molecules. The key features that underpin its utility are:

  • N-Hydroxysuccinimide (NHS) Ester: This functional group provides high reactivity and specificity towards primary amines (-NH2), which are abundantly found on the surface of proteins and other biomolecules, such as the lysine (B10760008) residues and the N-terminus.[2][3] The reaction between an NHS ester and a primary amine forms a stable and covalent amide bond.[4]

  • Azide (B81097) Group (N3): The azide moiety is a key component for "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility.[5][6] The azide group can readily and specifically react with an alkyne group to form a stable triazole linkage.[7] This bioorthogonal reaction, meaning it does not interfere with native biological processes, is a cornerstone of modern bioconjugation.[7]

  • PEG4 Linker: The polyethylene glycol (PEG) spacer, in this case containing four ethylene (B1197577) glycol units, imparts several advantageous properties. It increases the hydrophilicity and solubility of the molecule and the resulting conjugate, which is particularly beneficial when working with hydrophobic drugs or proteins.[8][9] The PEG linker also provides a flexible spacer arm, which can reduce steric hindrance between the conjugated molecules.[]

Quantitative Data Summary

For ease of comparison and experimental planning, the key quantitative specifications for Azido-PEG4-NHS ester are summarized in the table below.

PropertyValueReference(s)
Molecular Weight 388.37 g/mol [11][12]
Chemical Formula C15H24N4O8[11][12][13]
Purity >95% (HPLC)[11]
Appearance Colorless to slightly yellow oil/viscous liquid[11][13]
Solubility DMSO, DMF, DCM, THF, Chloroform, Acetonitrile[8][11]
Storage Conditions -20°C, Desiccate[11]
CAS Number 944251-24-5[11][12]

Key Experimental Protocols

The following are detailed methodologies for common applications of Azido-PEG4-NHS ester.

Protocol 1: Labeling of a Protein with Azido-PEG4-NHS Ester

This protocol describes the general procedure for conjugating Azido-PEG4-NHS ester to a protein via its primary amine groups.

Materials:

  • Protein of interest

  • Azido-PEG4-NHS ester

  • Reaction Buffer: Phosphate-buffered saline (PBS) or other amine-free buffer, pH 7.2-8.5

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation: Dissolve the protein in the Reaction Buffer to a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris), as these will compete with the protein for reaction with the NHS ester.[14]

  • Reagent Preparation: Immediately before use, dissolve the Azido-PEG4-NHS ester in anhydrous DMSO or DMF to create a 10 mM stock solution.[14] The NHS ester is moisture-sensitive and will hydrolyze, so it is crucial to use anhydrous solvent and prepare the solution fresh.[14]

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved Azido-PEG4-NHS ester to the protein solution.[14] The optimal molar ratio may need to be determined empirically. Gently mix the reaction and incubate for 30-60 minutes at room temperature or 2 hours on ice.[14]

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM.[15] This will react with and inactivate any excess NHS ester. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove the excess, unreacted Azido-PEG4-NHS ester and quenching reagent by size-exclusion chromatography using a desalting column or by dialysis against a suitable buffer.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click" reaction between an azide-functionalized molecule (prepared using Protocol 1) and an alkyne-containing molecule.

Materials:

  • Azide-functionalized protein (from Protocol 1)

  • Alkyne-containing molecule of interest

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium Ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Reaction Buffer: PBS, pH 7.4

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the alkyne-containing molecule in a suitable solvent (e.g., DMSO or water).

    • Prepare a 50 mM stock solution of CuSO4 in water.

    • Prepare a fresh 50 mM stock solution of Sodium Ascorbate in water.[16]

    • Prepare a 10 mM stock solution of THPTA in DMSO or water.[16]

  • Reaction Setup: In a reaction tube, combine the azide-functionalized protein and a 10- to 20-fold molar excess of the alkyne-containing molecule.[16]

  • Catalyst Preparation: In a separate tube, pre-complex the copper by mixing the CuSO4 and THPTA solutions in a 1:2 molar ratio.[17] Let this mixture stand for a few minutes.

  • Initiation of Click Reaction: Add the THPTA/CuSO4 complex to the protein-alkyne mixture. Then, add the freshly prepared sodium ascorbate solution to initiate the reaction.[17] The final concentrations of the catalyst components typically range from 0.1 to 1 mM for CuSO4 and 0.5 to 5 mM for sodium ascorbate.

  • Incubation: Gently mix the reaction and incubate for 1-4 hours at room temperature.

  • Purification: Purify the resulting conjugate to remove the copper catalyst, excess reagents, and byproducts using a desalting column, dialysis, or other appropriate chromatography method.

Visualizing the Workflow and Pathways

To further elucidate the application of Azido-PEG4-NHS ester, the following diagrams, created using the DOT language for Graphviz, illustrate the key chemical reactions and a typical experimental workflow.

NHS_Ester_Reaction cluster_reactants Reactants cluster_products Products Azido-PEG4-NHS_Ester Azido-PEG4-NHS Ester Amide_Bond Stable Amide Bond (Azide-PEG4-Biomolecule) Azido-PEG4-NHS_Ester->Amide_Bond reacts with NHS_Leaving_Group NHS Leaving Group Azido-PEG4-NHS_Ester->NHS_Leaving_Group releases Primary_Amine Primary Amine (on Biomolecule) Primary_Amine->Amide_Bond

Caption: Reaction of Azido-PEG4-NHS ester with a primary amine.

Click_Chemistry_Reaction cluster_reactants Reactants Azide_Functionalized Azide-Functionalized Biomolecule Triazole_Linkage Stable Triazole Linkage (Bioconjugate) Azide_Functionalized->Triazole_Linkage Alkyne_Molecule Alkyne-Containing Molecule Alkyne_Molecule->Triazole_Linkage Catalyst Cu(I) Catalyst (from CuSO4 + Na Ascorbate) Catalyst->Triazole_Linkage catalyzes Bioconjugation_Workflow Start Start: Protein of Interest Step1 Step 1: Amine Labeling (with Azido-PEG4-NHS Ester) Start->Step1 Step2 Step 2: Purification (remove excess linker) Step1->Step2 Azide_Protein Azide-Functionalized Protein Step2->Azide_Protein Step3 Step 3: Click Chemistry (with Alkyne-Molecule) Azide_Protein->Step3 Step4 Step 4: Final Purification (remove catalyst and excess reagents) Step3->Step4 End End: Purified Bioconjugate Step4->End ADC_Mechanism cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment ADC Antibody-Drug Conjugate (ADC) Binding ADC binds to Target Antigen ADC->Binding Tumor_Cell Tumor Cell (with Target Antigen) Tumor_Cell->Binding Internalization Internalization (Endocytosis) Binding->Internalization Drug_Release Drug Release (e.g., lysosomal degradation) Internalization->Drug_Release Apoptosis Cell Death (Apoptosis) Drug_Release->Apoptosis

References

The Azide Group: A Lynchpin in Modern Bioconjugation Strategies

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The azide (B81097) functional group (-N₃) has become an indispensable tool in the field of bioconjugation, enabling the precise and stable covalent labeling of biomolecules within complex biological systems.[1] Its utility stems from a unique combination of properties: it is small, metabolically stable, and bioorthogonal, meaning it does not typically participate in reactions with naturally occurring functional groups in living organisms.[1] This chemical inertness allows for highly selective "click" reactions with specifically engineered reaction partners, most notably alkynes and phosphines.[1] This guide provides a comprehensive overview of the role of the azide group in bioconjugation, detailing the key chemical reactions, providing quantitative comparisons, outlining experimental protocols, and illustrating its diverse applications in biological research and drug development.

Core Properties of the Azide Group for Bioconjugation

The success of the azide group as a bioorthogonal chemical reporter is due to several key features:

  • Small Size: The azide group is compact, minimizing potential steric hindrance or perturbation of the structure and function of the biomolecule to which it is attached.[1]

  • Bioorthogonality: Azides are virtually absent in biological systems and do not react with the vast majority of endogenous functional groups, ensuring high selectivity in labeling experiments.[1] The azide acts as a soft electrophile, favoring reactions with soft nucleophiles like phosphines, rather than the hard nucleophiles commonly found in biology.[2][3]

  • Stability: The azide group is stable in physiological settings, including aqueous environments at neutral pH and body temperature, allowing for its use in live-cell and in vivo studies.[1]

  • Versatile Reactivity: The azide group can participate in a number of highly efficient and selective chemical reactions, providing a versatile toolkit for bioconjugation.[2][4]

Key Bioconjugation Reactions Involving the Azide Group

Three primary classes of reactions have been developed to exploit the unique properties of the azide group for bioconjugation: the Staudinger ligation, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

The Staudinger Ligation

The Staudinger ligation, a modification of the classic Staudinger reaction, was one of the first bioorthogonal reactions to be widely adopted.[2][5] It involves the reaction of an azide with a triarylphosphine that is engineered to contain an electrophilic trap, typically a methyl ester, ortho to the phosphorus atom.[6] The reaction proceeds through an aza-ylide intermediate, which then undergoes intramolecular cyclization and hydrolysis to form a stable amide bond, covalently linking the two molecules.[7][8] A significant advancement in this area is the "traceless" Staudinger ligation, which leaves no residual atoms from the phosphine (B1218219) reagent in the final ligated peptide, resulting in a native amide bond.[7][9]

Advantages and Limitations: The Staudinger ligation does not require a catalyst and is highly biocompatible, making it suitable for in vivo applications.[7][10] However, it generally exhibits slower reaction kinetics compared to azide-alkyne cycloaddition reactions, and the phosphine reagents can be susceptible to air oxidation.[11][12]

Staudinger_Ligation cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Azide R1-N₃ AzaYlide Aza-ylide Intermediate Azide->AzaYlide + Phosphine - N₂ Phosphine R2-P(Ph)₂-CO₂Me Amide R1-NH-CO-R2 AzaYlide->Amide Intramolecular Cyclization & Hydrolysis PhosphineOxide O=P(Ph)₂-Me AzaYlide->PhosphineOxide

Staudinger Ligation Reaction Mechanism.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent example of "click chemistry."[1] This 1,3-dipolar cycloaddition reaction between an azide and a terminal alkyne is accelerated by a copper(I) catalyst, leading to the formation of a highly stable 1,4-disubstituted 1,2,3-triazole ring.[1][13] The reaction is extremely efficient, high-yielding, and regiospecific.[1]

Advantages and Limitations: CuAAC offers superior kinetics compared to the Staudinger ligation, making it ideal for applications requiring high sensitivity.[4] However, the requirement for a copper catalyst can be a significant drawback for live-cell applications due to the cytotoxicity of Cu(I) ions.[1][10] Various ligands have been developed to stabilize the Cu(I) catalyst and mitigate its toxicity, but this remains a concern for in vivo studies.[14][15]

CuAAC_Reaction cluster_reactants Reactants cluster_product Product Azide R1-N₃ Triazole 1,4-Disubstituted 1,2,3-Triazole Azide->Triazole Alkyne R2-C≡CH Alkyne->Triazole Catalyst Cu(I) Catalyst->Triazole Catalyzes

CuAAC Reaction Mechanism.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To address the issue of copper toxicity, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed.[10][16] This reaction is a catalyst-free variant of the azide-alkyne cycloaddition that utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO), bicyclo[6.1.0]nonyne (BCN), or dibenzoazacyclooctyne (DIBAC).[16][17] The high ring strain of the cyclooctyne provides the activation energy for the reaction to proceed readily with an azide at physiological temperatures, forming a stable triazole linkage.[16][18]

Advantages and Limitations: SPAAC is highly bioorthogonal and biocompatible, making it the method of choice for in vivo and live-cell imaging applications.[17][18] The reaction kinetics are generally slower than CuAAC but can be significantly enhanced by using more reactive cyclooctynes.[13][16] However, some highly reactive cyclooctynes can exhibit reduced stability and may have off-target reactivity.[14]

SPAAC_Reaction cluster_reactants Reactants cluster_product Product Azide R1-N₃ Triazole Triazole Adduct Azide->Triazole Cyclooctyne Strained Cyclooctyne (e.g., DBCO) Cyclooctyne->Triazole Strain-Release

SPAAC Reaction Mechanism.

Quantitative Data Presentation

The choice of a bioconjugation strategy often depends on the specific application and the required reaction kinetics. The following tables summarize key quantitative data for the different azide-based ligation methods.

Table 1: Comparison of Reaction Kinetics and Yields

ReactionReaction PartnersSecond-Order Rate Constant (M⁻¹s⁻¹)Typical YieldsNotes
Staudinger Ligation Azide + Phosphine0.002 - 0.01[11][19][20]35 - >90%Forms a native amide bond (traceless version). Slower kinetics. Phosphine can be prone to oxidation.[5]
CuAAC Azide + Terminal Alkyne~1 - 100[2][13]>95%[2]High efficiency and yield. Copper catalyst can be toxic to cells.[1][10]
SPAAC Azide + CyclooctyneHigh[2]Copper-free and bioorthogonal. Kinetics are dependent on the strain of the cyclooctyne.[2]
with BCN~0.012 - 0.024[13]
with DBCO~0.6 - 1.0[13]
with DIBAC~0.3[13]
with BARAC~0.9[13]
with Tetra-fluorinated aromatic azideup to 3.60[21]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of bioconjugation strategies. The following protocols provide a general framework for common applications.

Protocol 1: Metabolic Labeling of Cell-Surface Glycans with Azido (B1232118) Sugars

This protocol describes the incorporation of an azide-modified sugar into the glycans of cultured mammalian cells.

Materials:

  • Peracetylated azido sugar (e.g., Ac₄ManNAz)

  • Anhydrous DMSO

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Cultured mammalian cells

Procedure:

  • Prepare Azido Sugar Stock Solution: Dissolve the peracetylated azido sugar in anhydrous DMSO to a final concentration of 10-50 mM.[4] Store the stock solution at -20°C.

  • Cell Seeding: Seed the cells in the appropriate culture vessel and allow them to adhere overnight.

  • Metabolic Labeling: The following day, replace the medium with fresh complete culture medium containing the desired final concentration of the azido sugar (typically 25-50 µM).[17]

  • Incubation: Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO₂) for 1 to 3 days.[4] The optimal incubation time should be determined empirically for each cell line.

  • Washing: After incubation, gently wash the cells two to three times with pre-warmed PBS to remove any unincorporated azido sugar.[4] The cells are now ready for ligation with a phosphine or alkyne probe.

Metabolic_Labeling_Workflow Start Start Seed_Cells Seed Mammalian Cells Start->Seed_Cells Add_Azido_Sugar Add Peracetylated Azido Sugar to Culture Medium Seed_Cells->Add_Azido_Sugar Incubate Incubate for 1-3 Days Add_Azido_Sugar->Incubate Metabolism Cellular Metabolism (Deacetylation and Incorporation) Incubate->Metabolism Wash_Cells Wash Cells with PBS Incubate->Wash_Cells Metabolism->Wash_Cells Ready Azide-Labeled Cells Ready for Ligation Wash_Cells->Ready

General workflow for metabolic labeling of cells.
Protocol 2: CuAAC Labeling of an Azide-Modified Protein

This protocol describes the conjugation of an alkyne-functionalized probe to a protein that has been modified to contain an azide group.

Materials:

  • Azide-modified protein in an appropriate buffer (e.g., PBS, pH 7.4)

  • Alkyne-functionalized probe (e.g., alkyne-fluorophore)

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 50 mM in water)

  • Copper-stabilizing ligand (e.g., THPTA) stock solution (e.g., 100 mM in water)

  • Reducing agent (e.g., sodium ascorbate) stock solution (e.g., 250 mM in water, freshly prepared)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the azide-modified protein and the alkyne-functionalized probe to the desired final concentrations. A 10- to 100-fold molar excess of the alkyne probe over the protein is a common starting point.[1]

  • Add Ligand: Add the copper-stabilizing ligand to the reaction mixture. A final concentration of 2-4 mM is typical.[22]

  • Initiate Reaction: Initiate the reaction by adding the CuSO₄ solution followed immediately by the sodium ascorbate (B8700270) solution. Typical final concentrations are 1-2 mM CuSO₄ and 5-10 mM sodium ascorbate.[22]

  • Incubation: Incubate the reaction for 30 minutes to a few hours at room temperature, protected from light.[2][23]

  • Purification: Purify the labeled protein to remove excess reagents and byproducts using a desalting column, dialysis, or size-exclusion chromatography.[1]

Protocol 3: SPAAC Labeling of Live Cells

This protocol describes the labeling of azide-modified glycans on the surface of live cells with a DBCO-functionalized fluorescent probe.

Materials:

  • Metabolically labeled cells (from Protocol 1)

  • DBCO-functionalized fluorophore

  • Anhydrous DMSO

  • Pre-warmed complete cell culture medium

  • Pre-warmed PBS

Procedure:

  • Prepare Probe Solution: Prepare a stock solution of the DBCO-fluorophore in DMSO. Dilute the stock solution in pre-warmed complete culture medium to a final concentration of 20-50 µM.[24]

  • Cell Preparation: Gently wash the metabolically labeled cells twice with warm PBS to remove any residual unincorporated azido sugar.[24]

  • SPAAC Reaction: Add the DBCO-fluorophore solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.[24]

  • Washing: Wash the cells three times with warm PBS to remove any unreacted DBCO-fluorophore.[24]

  • Analysis: The labeled cells are now ready for analysis by fluorescence microscopy or flow cytometry.

Bioconjugation_Workflow cluster_CuAAC CuAAC Pathway cluster_SPAAC SPAAC Pathway Start Start with Azide-Labeled Biomolecule Choose_Method Choose Ligation Method Start->Choose_Method Add_Alkyne_Probe Add Terminal Alkyne Probe Choose_Method->Add_Alkyne_Probe CuAAC Add_Strained_Alkyne Add Strained Alkyne Probe (e.g., DBCO) Choose_Method->Add_Strained_Alkyne SPAAC Add_Cu_Catalyst Add Cu(I) Catalyst (CuSO₄ + Reductant + Ligand) Add_Alkyne_Probe->Add_Cu_Catalyst Incubate_CuAAC Incubate (e.g., 1h at RT) Add_Cu_Catalyst->Incubate_CuAAC Purify Purify Conjugate Incubate_CuAAC->Purify Incubate_SPAAC Incubate (e.g., 1-12h at RT or 37°C) Add_Strained_Alkyne->Incubate_SPAAC Incubate_SPAAC->Purify Analyze Analyze Conjugate (e.g., SDS-PAGE, MS, Imaging) Purify->Analyze End End Analyze->End

Experimental workflow for bioconjugation.

Conclusion

The azide group has fundamentally transformed the field of bioconjugation, providing a powerful and versatile handle for the chemical modification of biomolecules. Its bioorthogonality allows for highly selective reactions within the complex environment of living systems. The development of complementary chemistries—the robust Staudinger ligation, the highly efficient CuAAC, and the biocompatible SPAAC—has furnished researchers with a comprehensive toolkit to label, track, and manipulate biomolecules with unprecedented precision. The choice of the optimal strategy depends on the specific experimental context, with factors such as the desired reaction kinetics, the tolerance of the biological system to copper, and the nature of the final linkage playing a crucial role. By understanding the principles and protocols outlined in this guide, researchers can effectively harness the power of azide-based bioconjugation to advance their scientific discoveries.

References

Methodological & Application

Application Notes and Protocols for Protein Labeling with Azido-PEG4-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG4-NHS ester is a chemical tool used in bioconjugation to attach an azide (B81097) group to proteins and other biomolecules.[1][2] This process, known as PEGylation, involves the N-hydroxysuccinimide (NHS) ester group, which reacts with primary amines (like the side chain of lysine (B10760008) residues) on the protein surface to form a stable amide bond.[3][4] The azide group then allows for a highly specific "click chemistry" reaction with molecules containing an alkyne group.[1][5] The polyethylene (B3416737) glycol (PEG4) spacer is hydrophilic, which helps to increase the solubility of the labeled protein and reduce steric hindrance.[5] This labeling strategy is a cornerstone in various fields, including proteomics, drug development, and diagnostics, enabling the precise attachment of a wide array of functionalities to proteins.

Core Applications

  • Bioconjugation: Covalently attaching molecules such as fluorescent dyes, quenchers, or biotin (B1667282) for detection and purification.

  • "Click Chemistry": Introducing an azide handle for subsequent, highly specific and efficient ligation with alkyne-modified molecules via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][5]

  • Drug Development: Creating antibody-drug conjugates (ADCs) or modifying therapeutic proteins to improve their pharmacokinetic properties.

  • Proteomics: Labeling proteins for identification, quantification, and interaction studies.

Quantitative Data Summary

The efficiency of the labeling reaction is influenced by several factors. The following tables provide a summary of key quantitative parameters for labeling a generic IgG antibody.

Table 1: Recommended Reaction Conditions

ParameterRecommended ValueNotes
Protein Concentration 1-10 mg/mLHigher protein concentrations generally lead to higher labeling efficiency.[6][7]
Molar Excess of Azido-PEG4-NHS Ester 10-50 foldThe optimal ratio should be determined empirically for each protein.[6] A 20-fold molar excess is a common starting point.[8]
Reaction Buffer Amine-free buffer (e.g., PBS, HEPES)Buffers containing primary amines like Tris or glycine (B1666218) will compete with the protein for reaction with the NHS ester.[3][8]
Reaction pH 7.2 - 8.5A slightly basic pH favors the reaction with primary amines.[6]
Reaction Temperature Room temperature (20-25°C) or 4°CRoom temperature reactions are typically faster. Lower temperatures can be used to minimize protein degradation.[3][6]
Reaction Time 30-60 minutes at room temperature; 2 hours at 4°CLonger incubation times may not significantly increase the degree of labeling.[3][6]

Table 2: Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low Labeling Efficiency Inactive NHS ester reagentUse fresh, anhydrous DMSO for stock solution preparation. Equilibrate reagent to room temperature before opening and store desiccated at -20°C.[9]
Buffer contains primary aminesUse an amine-free buffer such as PBS or HEPES.[9]
Incorrect pHEnsure the reaction buffer pH is between 7.2 and 8.5.[9]
Insufficient molar excess of reagentIncrease the concentration of the Azido-PEG4-NHS Ester solution.[9]
Protein Precipitation High concentration of organic solvent (DMSO)Ensure the volume of organic solvent does not exceed 10% of the final reaction volume.[3]
Suboptimal buffer compositionEnsure the buffer is optimal for protein stability. Perform the reaction at a lower temperature.[5]

Experimental Protocols

Protocol 1: Preparation of Reagents
  • Protein Solution:

    • Dissolve the protein in an amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0) at a concentration of 1-10 mg/mL.[3][8]

    • If the protein solution contains primary amines (e.g., Tris buffer), perform a buffer exchange using a desalting column or dialysis.[3]

  • Azido-PEG4-NHS Ester Stock Solution:

    • The NHS ester is moisture-sensitive.[3] Equilibrate the vial of Azido-PEG4-NHS ester to room temperature before opening to prevent condensation.[3][9]

    • Immediately before use, prepare a 10 mM stock solution of Azido-PEG4-NHS ester in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[3][6] Do not prepare stock solutions for storage as the NHS-ester moiety readily hydrolyzes.[3][8]

  • Quenching Buffer:

    • Prepare a 1 M solution of Tris-HCl, pH 8.0, or 1 M glycine to stop the labeling reaction.[7]

Protocol 2: Protein Labeling Procedure
  • Reaction Setup:

    • Add the calculated amount of the Azido-PEG4-NHS ester stock solution to the protein solution. A 10- to 50-fold molar excess is recommended as a starting point.[6][9]

    • Gently mix the reaction solution. Ensure that the final concentration of DMSO or DMF is less than 10% of the total reaction volume to avoid protein denaturation.[3]

  • Incubation:

    • Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours.[3][6]

  • Quenching:

    • Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM.[7]

    • Incubate for an additional 10-30 minutes at room temperature to ensure all unreacted NHS ester is hydrolyzed.[7]

Protocol 3: Purification of the Labeled Protein
  • Removal of Excess Reagent:

    • Remove the unreacted Azido-PEG4-NHS ester and quenching buffer components using a desalting column (e.g., Sephadex G-25), dialysis, or spin filtration with a molecular weight cutoff appropriate for the protein.[3][5]

  • Storage:

    • Store the purified labeled protein under conditions that are optimal for the non-labeled protein, typically at 4°C for short-term use or at -20°C to -80°C for long-term storage.[5][10]

Protocol 4: Quantification of Labeling (Optional)

The degree of labeling (DOL), which is the average number of azide groups per protein molecule, can be determined using methods such as mass spectrometry.[11]

  • Mass Spectrometry (MALDI-TOF):

    • Analyze both the unlabeled and labeled protein samples using a MALDI-TOF mass spectrometer.[11]

    • Determine the average molecular weight of both the unlabeled and labeled protein from their respective mass spectra.[11]

    • The degree of labeling can be calculated by the following formula: DOL = (Average MW of Labeled Protein - Average MW of Unlabeled Protein) / MW of Azido-PEG4-NHS ester

Visualizations

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis prep_protein Prepare Protein Solution (amine-free buffer) mix Mix Protein and Reagent prep_protein->mix prep_reagent Prepare Azido-PEG4-NHS Ester Stock Solution (DMSO/DMF) prep_reagent->mix incubate Incubate (RT or 4°C) mix->incubate quench Quench Reaction (e.g., Tris buffer) incubate->quench purify Purify Labeled Protein (Desalting Column/Dialysis) quench->purify analyze Analyze Labeled Protein (e.g., Mass Spectrometry) purify->analyze

Caption: Experimental workflow for protein labeling.

Caption: Reaction of NHS ester with a primary amine.

References

Step-by-Step Guide to Azido-PEG4-NHS-Ester Conjugation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG4-NHS-ester is a heterobifunctional crosslinker that enables the covalent attachment of an azide (B81097) functional group to molecules containing primary amines, such as proteins, antibodies, and peptides.[1][2] This reagent features a tetraethylene glycol (PEG4) spacer, which enhances solubility and reduces potential immunogenicity of the resulting conjugate.[2] The N-hydroxysuccinimide (NHS) ester end reacts specifically with primary amines to form a stable amide bond, while the azide group allows for subsequent bioorthogonal "click chemistry" reactions with alkyne-containing molecules.[1][3][4] This two-step conjugation strategy is widely employed in drug development, proteomics, and various biological assays for the precise and efficient labeling and modification of biomolecules.[5][6]

This document provides a detailed guide to the principles and protocols for successful conjugation using this compound, including reaction optimization, purification, and troubleshooting.

Reaction Mechanism

The conjugation of this compound to a primary amine proceeds via a nucleophilic acyl substitution reaction. The deprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate, which then collapses to release the N-hydroxysuccinimide leaving group and form a stable amide bond.[7][8]

The primary competing reaction is the hydrolysis of the NHS ester in an aqueous environment, which yields an unreactive carboxylic acid. The rate of hydrolysis is significantly influenced by pH, increasing as the pH becomes more alkaline.[7][9][10] Therefore, careful control of the reaction pH is critical to maximize the efficiency of the desired aminolysis reaction over hydrolysis.[9][11]

Experimental Protocols

This section details the necessary materials and a step-by-step procedure for conjugating this compound to a protein.

Materials
  • This compound

  • Protein or other amine-containing molecule of interest

  • Amine-free reaction buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, 0.1 M sodium bicarbonate buffer)

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)[12]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)[6][13]

  • Purification system (e.g., desalting column, dialysis cassette) appropriate for the size of the biomolecule[7]

Protocol 1: Protein Labeling with this compound
  • Buffer Exchange: Ensure the protein is in an amine-free buffer at an optimal pH range of 7.2-8.5.[11][14] A common choice is 0.1 M sodium phosphate or 0.1 M sodium bicarbonate buffer at pH 8.3-8.5.[11][13] Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the target molecule for reaction with the NHS ester.[11][13] If necessary, perform a buffer exchange using dialysis or a desalting column. The recommended protein concentration is 1-10 mg/mL.[2][11]

  • Prepare this compound Solution: Immediately before use, allow the vial of this compound to equilibrate to room temperature to prevent moisture condensation.[11][13] Dissolve the reagent in anhydrous DMSO or DMF to a stock concentration of 10 mM.[6][15] Do not prepare stock solutions for long-term storage as the NHS ester is moisture-sensitive and will hydrolyze over time.[13][16]

  • Initiate the Conjugation Reaction: Add a 10- to 50-fold molar excess of the dissolved this compound to the protein solution.[13] The optimal molar ratio may need to be determined empirically for each specific protein and desired degree of labeling.[11] Gently mix the reaction. The final concentration of the organic solvent (DMSO or DMF) should not exceed 10% of the total reaction volume to avoid protein denaturation.[11][13]

  • Incubation: Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight.[7][16] The optimal incubation time may require optimization.

  • Quench the Reaction: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-100 mM.[13][15] The primary amines in the quenching buffer will react with any excess NHS ester. Incubate for an additional 15-30 minutes at room temperature.[6][7]

  • Purify the Conjugate: Remove unreacted this compound, hydrolyzed reagent, and quenching buffer components by size-exclusion chromatography (e.g., a desalting column) or dialysis.[7][16]

  • Characterization and Storage: Characterize the final conjugate using appropriate methods such as SDS-PAGE or mass spectrometry to confirm successful labeling. Store the purified conjugate at 4°C or -80°C, depending on the stability of the biomolecule.[15][17]

Data Presentation

Table 1: Influence of pH on NHS Ester Stability

This table illustrates the effect of pH on the hydrolytic stability of NHS esters. As the pH increases, the rate of hydrolysis accelerates, leading to a shorter half-life of the reactive ester.

pHTemperature (°C)Half-life of NHS Ester
7.004-5 hours
8.04~1 hour
8.6410 minutes
9.0Room TemperatureMinutes

Source:[7]

Table 2: Recommended Reaction Parameters for this compound Conjugation

This table provides a summary of typical starting conditions for the conjugation reaction.

ParameterRecommended RangeNotes
Reaction pH 7.2 - 8.5 (Optimal: 8.3 - 8.5)Balances amine reactivity and NHS ester stability.[9][11]
Reaction Buffer Phosphate, Bicarbonate, Borate, HEPESMust be free of primary amines (e.g., Tris, glycine).[11][13]
Molar Excess of NHS Ester 10 to 50-foldThe optimal ratio should be determined empirically.[13] A common starting point for mono-labeling is an 8- to 20-fold molar excess.[11]
Protein Concentration 1 - 10 mg/mLHigher concentrations can favor the desired conjugation over hydrolysis.[7]
Reaction Temperature 4°C to Room TemperatureLower temperatures may require longer incubation times.[7]
Incubation Time 30 minutes - 2 hours (Room Temp) or 2 hours - overnight (4°C)Optimization may be necessary.[7][16]
Organic Solvent (DMSO/DMF) < 10% of total reaction volumeHigher concentrations can lead to protein precipitation.[11][13]

Mandatory Visualization

G cluster_prep Preparation cluster_reaction Conjugation cluster_post Post-Reaction Protein_Solution Prepare Protein Solution (1-10 mg/mL in amine-free buffer, pH 7.2-8.5) Mix Add NHS-ester to Protein Solution (10-50x molar excess) Protein_Solution->Mix NHS_Ester_Solution Prepare this compound (10 mM in anhydrous DMSO/DMF) NHS_Ester_Solution->Mix Incubate Incubate (30-60 min at RT or 2h-overnight at 4°C) Mix->Incubate Quench Quench Reaction (Add Tris or Glycine) Incubate->Quench Purify Purify Conjugate (Desalting column or Dialysis) Quench->Purify Characterize Characterize and Store Conjugate Purify->Characterize

Caption: Experimental workflow for this compound conjugation.

G cluster_reactants Reactants cluster_products Products Azido_PEG_NHS This compound Intermediate Tetrahedral Intermediate Azido_PEG_NHS->Intermediate + Protein_Amine Protein-NH2 Protein_Amine->Intermediate Conjugate Azido-PEG4-Protein (Stable Amide Bond) Intermediate->Conjugate NHS N-hydroxysuccinimide Intermediate->NHS +

Caption: Reaction mechanism of NHS ester with a primary amine.

Troubleshooting

Table 3: Common Issues and Solutions in this compound Conjugation

IssuePotential CauseRecommended Solution
Low or No Conjugation Yield Incorrect Buffer pH: pH is too low (amines are protonated) or too high (NHS ester hydrolysis).[11]Verify the reaction buffer pH is within the optimal range of 7.2-8.5.[11][14]
Presence of Competing Amines: Buffer contains Tris, glycine, or other primary amines.[11][13]Perform buffer exchange into an amine-free buffer like PBS or sodium bicarbonate.[11]
Hydrolyzed NHS Ester: Reagent was compromised by moisture.[11][14]Always allow the reagent vial to warm to room temperature before opening.[11] Prepare fresh solutions in anhydrous DMSO or DMF immediately before use.[11][13]
Insufficient Molar Excess: The amount of NHS ester is too low.[11]Increase the molar excess of the this compound. The optimal ratio should be determined empirically.[11]
Inaccessible Primary Amines: The primary amines on the protein are sterically hindered.[14][17]Consider alternative labeling chemistries that target other functional groups if primary amines are not available.[11]
Protein Precipitation High Concentration of Organic Solvent: The final concentration of DMSO or DMF is too high.[13]Ensure the final concentration of the organic solvent in the reaction mixture does not exceed 10%.[11][13]
Over-conjugation: A high degree of labeling can alter the protein's solubility.[18]Reduce the molar excess of the NHS ester to decrease the degree of labeling.
Poor Stability of Conjugate Incorrect Storage Conditions: The storage buffer or temperature is not optimal for the conjugate.[17]Store the purified conjugate at -20°C to -80°C. Consider adding cryoprotectants if freeze-thawing is required. For some conjugates, storage at 2-8°C may be preferable.[17]

References

Application Notes and Protocols for the Use of Azido-PEG4-NHS-ester in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of specific proteins.[1][2] A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase) required for protein degradation.[2][3]

Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are frequently employed due to their hydrophilicity, biocompatibility, and the ease with which their length can be modulated.[2][4] The Azido-PEG4-NHS-ester is a versatile PEG-based linker that offers a modular and efficient approach to PROTAC synthesis. It features two key functional groups: an N-hydroxysuccinimide (NHS) ester for facile reaction with primary amines (e.g., on a POI or E3 ligase ligand) and an azide (B81097) group for bioorthogonal "click chemistry," typically a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[5][6][7] This dual functionality allows for a flexible and convergent synthetic strategy, enabling the rapid assembly and optimization of PROTAC libraries.

Physicochemical Properties of this compound

A clear understanding of the linker's properties is essential for the rational design of PROTACs.

PropertyValueReference
Molecular Formula C₁₅H₂₄N₄O₈[6][8]
Molecular Weight 388.37 g/mol [6][8]
Appearance Colorless to slightly yellow oil[6][7]
Solubility Soluble in DMSO, DMF, DCM, THF, Chloroform[6][9]
Storage Store at -20°C, desiccated[6][10]
Purity >95% (HPLC)[6][7]

PROTAC Mechanism of Action

PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase.[2] This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein, a process catalyzed by the recruited E3 ligase. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[2] The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.[2]

PROTAC_Mechanism PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->POI Binding Ternary_Complex->E3_Ligase Recruitment Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Polyubiquitination Ub Ubiquitin Ub->Ternary_Complex Ub Transfer Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition & Degradation Degraded_POI Degraded POI (Peptides) Proteasome->Degraded_POI

PROTAC-mediated protein degradation pathway.

Experimental Protocols

The synthesis of a PROTAC using this compound typically follows a two-step convergent approach. The order of the steps can be interchanged depending on the available functional groups on the POI and E3 ligase ligands.

General Synthetic Workflow

PROTAC_Synthesis_Workflow cluster_0 Route A: NHS Ester Reaction First cluster_1 Route B: Click Chemistry First A_Start_Ligand Amine-containing Ligand (POI or E3 Ligase) A_Intermediate Azide-PEG4-Ligand Intermediate A_Start_Ligand->A_Intermediate Protocol 1: NHS Ester Conjugation A_Linker This compound A_Linker->A_Intermediate A_Final_PROTAC Final PROTAC A_Intermediate->A_Final_PROTAC Protocol 2: CuAAC Click Chemistry A_Second_Ligand Alkyne-containing Ligand (the other partner) A_Second_Ligand->A_Final_PROTAC B_Start_Ligand Alkyne-containing Ligand (POI or E3 Ligase) B_Intermediate NHS-ester-PEG4-Ligand Intermediate B_Start_Ligand->B_Intermediate Protocol 2: CuAAC Click Chemistry B_Linker This compound B_Linker->B_Intermediate B_Final_PROTAC Final PROTAC B_Intermediate->B_Final_PROTAC Protocol 1: NHS Ester Conjugation B_Second_Ligand Amine-containing Ligand (the other partner) B_Second_Ligand->B_Final_PROTAC

General workflow for PROTAC synthesis using this compound.
Protocol 1: NHS Ester Conjugation with a Primary Amine

This protocol describes the reaction of the NHS ester moiety of the linker with a primary amine on either the POI or E3 ligase ligand.

Materials:

  • Amine-containing ligand (POI or E3 ligase)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate or Phosphate Buffer (pH 7.2-8.5)[1]

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (optional, for amine salts)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine (optional)

  • Purification supplies (e.g., preparative HPLC system, columns)

Procedure:

  • Preparation of Reagents:

    • Dissolve the amine-containing ligand in the Reaction Buffer to a desired concentration (e.g., 1-10 mg/mL). If the ligand is a salt, add 2-3 equivalents of a non-nucleophilic base like DIPEA or TEA.[11]

    • Immediately before use, dissolve this compound in anhydrous DMF or DMSO to create a stock solution (e.g., 10 mM). Do not store this solution as NHS esters are moisture-sensitive.[1][12]

  • Conjugation Reaction:

    • Add a 1.1 to 1.5-fold molar excess of the this compound solution to the ligand solution with gentle stirring.[13]

    • Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C.[11][14]

    • Monitor the reaction progress by LC-MS to confirm the formation of the desired product.

  • Quenching the Reaction (Optional):

    • To stop the reaction, add the Quenching Buffer to a final concentration of 20-50 mM and incubate for 15-30 minutes at room temperature.[13]

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297) and wash with brine. Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.[14]

    • Purify the crude product by preparative HPLC or flash column chromatography to obtain the azide-ligand intermediate.[11]

  • Characterization:

    • Confirm the identity and purity of the purified intermediate by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][11]

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction to couple an azide-functionalized intermediate with an alkyne-modified ligand.

Materials:

  • Azide-containing intermediate (from Protocol 1 or an azide-modified ligand) (1.0 eq)

  • Alkyne-containing ligand (1.0 - 1.1 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 - 0.2 eq)[3][15]

  • Sodium ascorbate (B8700270) (0.2 - 0.5 eq)[3][5]

  • Solvent: t-Butanol/Water (1:1), DMF, or DMSO/water mixture[3][5]

  • Purification supplies (e.g., preparative HPLC system, columns)

Procedure:

  • Reaction Setup:

    • In a reaction vessel, dissolve the azide-containing and alkyne-containing components in the chosen solvent system.

    • Degas the solution by bubbling with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.

  • Catalyst Addition:

    • In separate vials, prepare fresh stock solutions of CuSO₄·5H₂O and sodium ascorbate in degassed water.

    • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution. The reaction mixture may change color, indicating the formation of the Cu(I) catalyst.[16]

  • Reaction and Monitoring:

    • Stir the reaction vigorously at room temperature for 4-24 hours.[3][17]

    • Monitor the reaction progress by LC-MS until the starting materials are consumed.[3]

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).[5]

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the final PROTAC molecule by preparative reverse-phase HPLC.[3]

  • Characterization:

    • Confirm the identity and purity of the final PROTAC using high-resolution mass spectrometry (HRMS) and NMR spectroscopy.[3]

Characterization and Biological Evaluation of PROTACs

Once synthesized, the PROTAC must be thoroughly characterized to confirm its identity, purity, and biological activity.

Physicochemical Characterization
  • LC-MS: To confirm the molecular weight and purity of the final PROTAC.

  • NMR (¹H and ¹³C): To verify the chemical structure of the PROTAC.

  • Analytical HPLC: To determine the purity of the final compound.

Biological Evaluation

1. Ternary Complex Formation Assays: These assays are crucial to confirm that the PROTAC can induce the formation of the POI-PROTAC-E3 ligase ternary complex.

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): A proximity-based assay that can quantify the interaction between the POI and the E3 ligase in the presence of the PROTAC.[1][18]

  • Fluorescence Polarization (FP): Can be used to measure the binding affinity of the PROTAC to its target protein and the E3 ligase, as well as the stability of the ternary complex.[19]

2. Protein Degradation Assays:

  • Western Blotting: The most common method to quantify the degradation of the target protein. Cells are treated with varying concentrations of the PROTAC, and the levels of the POI are assessed by immunoblotting.[3][20]

  • In-Cell Western (ICW): A quantitative immunofluorescence assay performed in microplates, offering higher throughput than traditional Western blotting.[2]

Protocol 3: Western Blotting for Protein Degradation

Materials:

  • Cell line expressing the POI

  • Synthesized PROTAC

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody against the POI

  • Primary antibody for a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in multi-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).[18]

  • Cell Lysis:

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer.[16]

    • Collect the cell lysates and clarify by centrifugation.

  • Protein Quantification:

    • Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.[16]

  • SDS-PAGE and Transfer:

    • Normalize the protein amounts for each sample, add Laemmli sample buffer, and boil at 95°C for 5-10 minutes.[3]

    • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.[3]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[3]

    • Incubate the membrane with the primary antibody for the POI and the loading control overnight at 4°C.[20]

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[20]

  • Detection and Analysis:

    • Detect the signal using a chemiluminescent substrate and an imaging system.[5]

    • Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control.

    • Plot the normalized protein levels against the PROTAC concentration to determine the DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation) values.[2]

Quantitative Data Summary

The choice of linker significantly impacts a PROTAC's degradation efficiency. PEG linkers are widely used due to their favorable properties.[21] The following tables provide representative data comparing the performance of PROTACs with different linker types and lengths.

Table 1: Comparison of Degradation Efficacy of PROTACs with Varying PEG Linker Lengths

PROTAC IDTarget ProteinE3 LigaseLinker (n = PEG units)Cell LineDC₅₀ (nM)Dₘₐₓ (%)Reference
PROTAC-PEG2BRD4VHL2HeLa12075[5]
PROTAC-PEG3BRD4VHL3HeLa2595[5]
PROTAC-PEG4BRD4VHL4HeLa5090[5]
PROTAC-PEG5BRD4VHL5HeLa25060[5]

Note: Data is illustrative and compiled from various sources in the literature. DC₅₀ and Dₘₐₓ values are cell-line dependent.[5]

Table 2: General Physicochemical Property Comparison of PEG4 vs. Alkyl Linkers in PROTACs

PropertyPEG4 LinkerAlkyl LinkerRationale and Reference
Solubility HigherLowerThe ether oxygens in the PEG chain increase hydrophilicity and aqueous solubility.[21]
Flexibility HigherLowerThe rotatable bonds in the PEG backbone provide greater conformational flexibility.[21]
Cell Permeability Generally LowerGenerally HigherThe increased polarity of PEG linkers can sometimes reduce passive diffusion across cell membranes.[21]
Metabolic Stability Can be susceptible to oxidationGenerally more stableAliphatic chains can be more resistant to metabolic degradation.[21]

Conclusion

The this compound is a highly versatile and valuable tool for the modular synthesis of PROTACs. The combination of NHS ester chemistry and CuAAC click chemistry provides a robust and efficient workflow for generating libraries of protein degraders. The protocols and data presented in these application notes provide a solid foundation for researchers to successfully incorporate this linker into their PROTAC development programs, facilitating the optimization of PROTAC properties to achieve potent and selective degradation of disease-relevant proteins.

References

Application Notes and Protocols: Azido-PEG4-NHS-ester for Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of targeted therapeutics that combine the specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic small molecules.[1][] The linker connecting these two components is paramount to the ADC's success, influencing its stability, pharmacokinetics, and therapeutic index.[][3] Azido-PEG4-NHS ester is a heterobifunctional, non-cleavable linker designed for advanced ADC development.[4] It features an N-hydroxysuccinimide (NHS) ester for covalent attachment to primary amines on the antibody, an azide (B81097) group for bioorthogonal "click chemistry," and a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG) spacer.[5][6]

This design enables a two-step conjugation strategy that offers precise control over the drug-to-antibody ratio (DAR) and the site of conjugation, leading to more homogeneous and well-defined ADCs.[7] The PEG spacer enhances the solubility and stability of the resulting conjugate.[6] This document provides detailed protocols for antibody modification, click chemistry conjugation, and in vitro cytotoxicity assessment using the Azido-PEG4-NHS ester linker.

Chemical Properties and Features of Azido-PEG4-NHS Ester

The Azido-PEG4-NHS ester is a versatile reagent for bioconjugation. The NHS ester reacts efficiently with primary amines, such as the side chain of lysine (B10760008) residues on antibodies, to form stable amide bonds.[8][] The azide group serves as a handle for the highly specific and efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) click chemistry reactions.[5][8][10]

PropertyValueReferences
Chemical Name N-Succinimidyl 15-azido-4,7,10,13-tetraoxapentadecanoate[5]
Molecular Formula C15H24N4O8[4][6][11]
Molecular Weight 388.37 - 388.4 g/mol [4][6][11]
Purity >95%[4]
Reactive Groups Azide (N3), NHS Ester[4]
Spacer Arm PEG4 (Polyethylene glycol, 4 units)[4]
Solubility Soluble in DMSO, DMF, DCM, Acetonitrile[5][6][12]
Storage -20°C, stored with desiccant[4][6][13]

Principle of Application: Two-Step ADC Synthesis

The use of Azido-PEG4-NHS ester facilitates a controlled, two-step process for ADC synthesis. First, the antibody is functionalized with azide groups. Second, the azide-modified antibody is conjugated to an alkyne-modified cytotoxic payload via a click chemistry reaction. This approach overcomes the heterogeneity issues associated with traditional ADC conjugation methods.[7]

G cluster_0 Step 1: Antibody Modification cluster_1 Step 2: Click Chemistry Conjugation Antibody Monoclonal Antibody (with Lysine -NH2 groups) Azide_Ab Azide-Modified Antibody Antibody->Azide_Ab NHS Ester Reaction (pH 7.2-8.5) Linker Azido-PEG4-NHS-ester Linker->Antibody Azide_Ab2 Azide-Modified Antibody Payload Alkyne-Modified Cytotoxic Payload Payload->Azide_Ab2 ADC Final Homogeneous ADC Azide_Ab2->ADC CuAAC Click Reaction (Cu(I) Catalyst)

Caption: Two-step ADC synthesis using Azido-PEG4-NHS ester.

Quantitative Data Summary

The following tables provide representative data for the synthesis and characterization of an ADC developed using an Azido-PEG linker. The precise values will vary depending on the specific antibody, payload, and reaction conditions used.

Table 1: Representative Reaction Parameters for ADC Synthesis

Parameter Step 1: Antibody Azide Modification Step 2: Click Chemistry (CuAAC) Reference
Reagent Molar Excess 5- to 20-fold excess of Linker per Antibody 5- to 10-fold excess of Payload per Azide [14][15]
Reaction pH 7.2 - 8.5 7.4 [13][15]
Typical Reaction Time 1 - 2 hours 1 - 4 hours [14][15]

| Typical Yield | > 90% | > 90% |[15] |

Table 2: Illustrative Characterization of a Final ADC Product

Parameter Representative Value Method of Analysis
Drug-to-Antibody Ratio (DAR) 3.8 - 4.2 Hydrophobic Interaction Chromatography (HIC), LC-MS
Purity > 95% Size Exclusion Chromatography (SEC)
Aggregation < 2% Size Exclusion Chromatography (SEC)

| Endotoxin Level | < 0.5 EU/mg | LAL Assay |

Table 3: Illustrative In Vitro Cytotoxicity Data (IC50 Values)

Cell Line ADC Treatment Free Payload Reference
Antigen-Positive Cancer Cells 5.2 nM 1.1 nM [15]

| Antigen-Negative Control Cells | > 1000 nM | 1.3 nM |[16] |

Experimental Protocols

Protocol 1: Antibody Modification with this compound

This protocol details the procedure for labeling a monoclonal antibody with azide groups.

Materials:

  • Monoclonal antibody (mAb) at 1-10 mg/mL

  • This compound

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4-8.0. Avoid buffers containing primary amines like Tris or glycine.[13]

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns) for buffer exchange and purification

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange into the Reaction Buffer using a desalting column.

    • Adjust the antibody concentration to 1-10 mg/mL.

  • Linker Preparation:

    • The this compound is moisture-sensitive.[13] Equilibrate the vial to room temperature before opening.

    • Immediately before use, dissolve the required amount of this compound in anhydrous DMSO to prepare a 10 mM stock solution. Do not store the stock solution.[13][14]

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the dissolved linker to the antibody solution.[14] The final concentration of DMSO should not exceed 10% (v/v) to maintain antibody integrity.

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.[14]

  • Purification:

    • Remove unreacted this compound by passing the reaction mixture through a desalting column equilibrated with PBS, pH 7.4.

    • Determine the concentration and azide incorporation of the purified azide-modified antibody.

Protocol 2: ADC Synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of the azide-modified antibody to an alkyne-functionalized payload.

Materials:

  • Azide-modified antibody (from Protocol 1)

  • Alkyne-modified cytotoxic payload

  • Copper (II) Sulfate (CuSO4) stock solution (e.g., 100 mM in water)[17]

  • Copper-chelating ligand (e.g., THPTA) stock solution (e.g., 200 mM in water)[17]

  • Reducing Agent: Sodium Ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared)[17]

  • PBS, pH 7.4

  • Size-exclusion chromatography (SEC) system for purification

Procedure:

  • Catalyst Preparation:

    • In a separate tube, mix CuSO4 and the THPTA ligand in a 1:2 molar ratio. Allow it to stand for a few minutes to form the complex.[17]

  • Conjugation Reaction:

    • In a reaction tube, combine the azide-modified antibody with the alkyne-modified payload. A 5- to 10-fold molar excess of the payload per azide group is recommended.[15]

    • Add the pre-mixed Cu(I)/ligand complex to the antibody-payload mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[17]

    • Incubate the reaction for 1-4 hours at room temperature, protected from light.[15][17]

  • Purification:

    • Purify the resulting ADC using an SEC system to remove unreacted payload, catalyst, and other reagents.

    • Collect fractions corresponding to the monomeric ADC.

    • Characterize the final ADC for DAR, purity, and aggregation.

Protocol 3: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol provides a method to determine the potency (IC50) of the synthesized ADC on cancer cell lines.[18][19]

Materials:

  • Antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • Synthesized ADC, free payload, and a relevant isotype control ADC

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[18]

  • Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl)[18]

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 1,000-10,000 cells/well in 50 µL of medium.[18]

    • Incubate the plate overnight at 37°C with 5% CO2.[18]

  • ADC Treatment:

    • Prepare serial dilutions of the ADC, free payload, and control antibody.

    • Add 50 µL of the diluted compounds to the respective wells. Include untreated and blank (media only) controls.

    • Incubate the plate for 72-120 hours. The incubation time depends on the payload's mechanism of action.[18]

  • MTT Assay:

    • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[18]

    • Carefully remove the medium and add 100 µL of Solubilization Buffer to each well to dissolve the formazan (B1609692) crystals.[18]

    • Incubate overnight at 37°C.[18]

  • Data Analysis:

    • Read the absorbance at 570 nm using a microplate reader.[18]

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

    • Plot the dose-response curves and determine the IC50 value (the concentration that inhibits cell growth by 50%).[3]

Visualized Workflows and Mechanisms

ADC Development Workflow

The overall process from linker selection to functional validation is a multi-step endeavor requiring careful execution and characterization at each stage.

G Ab 1. Prepare Antibody (Buffer Exchange) Mod 2. Modify Antibody with This compound Ab->Mod Pur1 3. Purify Azide-Ab Mod->Pur1 Conj 4. Conjugate with Alkyne-Payload (Click) Pur1->Conj Pur2 5. Purify Final ADC Conj->Pur2 Char 6. Characterize ADC (DAR, Purity, Aggregation) Pur2->Char Test 7. In Vitro Cytotoxicity Assay (IC50) Char->Test

Caption: General workflow for ADC synthesis and characterization.
ADC Mechanism of Action

ADCs exert their cytotoxic effects through targeted delivery of a payload, leading to the programmed death of cancer cells.[20]

G cluster_0 Extracellular cluster_1 Intracellular ADC ADC Receptor Tumor Antigen (Receptor) ADC->Receptor Binding Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Internalization Lysosome Lysosomal Trafficking Endocytosis->Lysosome Release Payload Release Lysosome->Release Target Intracellular Target (e.g., DNA, Tubulin) Release->Target Apoptosis Apoptosis (Cell Death) Target->Apoptosis

Caption: Generalized mechanism of action for an ADC.

References

Application Notes and Protocols for Cell Surface Modification using Azido-PEG4-NHS-ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Azido-PEG4-NHS-ester in the modification of cell surfaces. This versatile reagent is a cornerstone in bioconjugation, enabling the introduction of azide (B81097) functionalities onto proteins and other biomolecules for subsequent "click" chemistry applications. These protocols are designed to be a comprehensive resource for researchers in cell biology, immunology, and drug development.

Introduction

This compound is a chemical linker composed of three key functional components:

  • An N-Hydroxysuccinimide (NHS) ester that reacts efficiently with primary amines (e.g., the side chain of lysine (B10760008) residues and the N-terminus of proteins) to form stable amide bonds.[1][2]

  • A polyethylene glycol (PEG) spacer (PEG4) that is hydrophilic, enhancing the solubility of the reagent in aqueous buffers and minimizing steric hindrance.[2][3]

  • An azide group which is a bioorthogonal chemical handle. This group does not react with naturally occurring functional groups in biological systems but can be specifically targeted in a secondary reaction.[1][3]

The primary application of this compound is to functionalize cell surfaces with azide groups. These azide-modified cells can then be conjugated to a wide array of molecules containing a complementary reactive group, such as alkynes or cyclooctynes (e.g., DBCO or BCN), through a highly efficient and specific "click chemistry" reaction.[1][4] This two-step strategy allows for the precise attachment of fluorophores for imaging, biotin (B1667282) for purification, or drug molecules for targeted delivery.[3][5]

Principle of the Technology

The modification of cell surfaces using this compound is a two-step process. The first step involves the covalent attachment of the azide group to the cell surface proteins. The second step is the bioorthogonal "click" reaction.

Step 1: Amine Labeling

The NHS ester of the this compound reacts with primary amines present on cell surface proteins to form a stable amide linkage. This reaction is most efficient at a pH of 7-9.[6]

Step 2: Click Chemistry

The azide-functionalized cell surface can then be reacted with a molecule of interest that has been modified to contain an alkyne group. This reaction, known as an azide-alkyne cycloaddition, is highly specific and can be catalyzed by copper(I) (CuAAC) or proceed without a catalyst if a strained alkyne (e.g., DBCO) is used (Strain-Promoted Azide-Alkyne Cycloaddition or SPAAC).[4][5] For live-cell applications, SPAAC is preferred to avoid the cytotoxicity associated with copper catalysts.[4][7]

Quantitative Data Summary

The efficiency of cell surface labeling can be influenced by several factors, including reagent concentrations, incubation times, and the specific cell type. The following tables summarize key quantitative data for cell surface modification experiments.

ParameterValueNotes
This compound Concentration 1-2 mMA final concentration of 2-5 mM can be effective. Optimal concentration may vary depending on the cell type and the specific protein of interest.[8]
Cell Concentration (Suspension) ~25 x 10⁶ cells/mLHigher cell concentrations require less labeling reagent.[8]
Incubation Temperature 4°C or Room Temperature4°C is recommended to reduce the internalization of the labeling reagent.[8]
Incubation Time 30 minutes to 2 hoursShorter incubation times at room temperature are often sufficient. Longer times at 4°C can be used to minimize cellular processes like internalization.[8][9]
Quenching Reagent Concentration 10-100 mM Glycine (B1666218) or TrisQuenches any unreacted NHS ester.[8]
Reagent Molar Excess (for purified protein) 10- to 50-fold molar excess over primary aminesA 20-fold molar excess is a common starting point for labeling purified antibodies in solution.[9]
Expected Degree of Labeling (DOL) on Antibodies 4-6 labels per antibodyUsing a 20-fold molar excess on a purified antibody (1-10 mg/mL).[9]

Experimental Protocols

Protocol 1: Labeling of Cell Surface Proteins with this compound

This protocol describes the general procedure for labeling the surface proteins of live mammalian cells with this compound.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[1]

  • Live cells in suspension or adherent culture

  • Phosphate-Buffered Saline (PBS), pH 7.4 (amine-free)[6]

  • Quenching Buffer: 100 mM glycine or Tris in PBS[9]

Procedure:

  • Cell Preparation:

    • Suspension Cells: Harvest cells by centrifugation (e.g., 300 x g for 5 minutes). Wash the cell pellet twice with ice-cold PBS to remove any residual amine-containing culture medium. Resuspend the cells in ice-cold PBS at a concentration of approximately 25 x 10⁶ cells/mL.[8]

    • Adherent Cells: Gently wash the cells twice with ice-cold PBS.

  • Reagent Preparation: Immediately before use, prepare a 10-20 mM stock solution of this compound in anhydrous DMSO or DMF.[6][8] The NHS-ester moiety readily hydrolyzes, so do not prepare stock solutions for long-term storage.[6]

  • Labeling Reaction:

    • Add the this compound stock solution to the cell suspension or overlay on adherent cells to a final concentration of 1-2 mM.

    • Incubate the reaction for 30 minutes at room temperature or for 2 hours at 4°C on a rocking platform.[6][8]

  • Quenching the Reaction:

    • Add Quenching Buffer to a final concentration of 10-100 mM.

    • Incubate for 15-30 minutes at room temperature to quench any unreacted NHS esters.[10]

  • Washing:

    • Suspension Cells: Centrifuge the cells and wash the pellet three times with ice-cold PBS.

    • Adherent Cells: Gently wash the cells three times with ice-cold PBS.

The azide-modified cells are now ready for the subsequent click chemistry reaction.

Protocol 2: Click Chemistry Reaction on Azide-Modified Cells (SPAAC)

This protocol describes the copper-free click chemistry reaction using a DBCO-functionalized molecule (e.g., a fluorescent dye) on azide-labeled cells.

Materials:

  • Azide-modified cells (from Protocol 1)

  • DBCO-functionalized fluorescent dye

  • Cell culture medium or PBS

Procedure:

  • Prepare Labeling Solution: Prepare a solution of the DBCO-functionalized fluorescent dye in cell culture medium or PBS. The optimal concentration will depend on the specific dye and cell type and should be determined empirically.

  • Labeling Reaction:

    • Resuspend the azide-modified cells in the labeling solution.

    • Incubate for 30-60 minutes at room temperature, protected from light.[11]

  • Washing:

    • Wash the cells three times with PBS containing 1% BSA to remove unreacted labeling reagents.[11]

  • Analysis: The labeled cells can now be analyzed by flow cytometry or fluorescence microscopy.

Visualizations

G cluster_0 Step 1: Cell Surface Azide Functionalization cluster_1 Step 2: Bioorthogonal Click Chemistry cluster_2 Downstream Applications A Live Cells with Surface Proteins C Azide-Modified Cells A->C NHS-ester reaction with primary amines (e.g., Lysine) B This compound D Azide-Modified Cells F Labeled Cells D->F Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) E DBCO-Functionalized Molecule (e.g., Fluorophore) G Labeled Cells H Flow Cytometry G->H I Fluorescence Microscopy G->I J Targeted Drug Delivery G->J

Caption: Experimental workflow for cell surface modification.

G cluster_0 This compound Mediated Cell Surface Engineering A This compound C Azide-Functionalized Cell Surface A->C B Cell Surface Protein (with primary amines) B->C D Bioorthogonal Conjugation (Click Chemistry) C->D H Cell Imaging & Tracking D->H I Targeted Therapy D->I J Cell-Based Diagnostics D->J E Imaging Probe (e.g., Fluorophore) E->D F Therapeutic Agent (e.g., Drug Molecule) F->D G Targeting Ligand G->D

Caption: Logical relationships in cell surface engineering.

Troubleshooting

ProblemPossible CauseSolution
Low or no fluorescence signal Inefficient labeling with this compoundOptimize this compound concentration and incubation time. Ensure the reagent is not hydrolyzed.
Insufficient DBCO-fluorophore concentration or incubation timeIncrease the concentration of the DBCO-fluorophore or the incubation time.
Cell surface azides are not accessibleEnsure cells are healthy and not overly confluent.
High background fluorescence Inadequate washingIncrease the number and volume of washes after the labeling and click chemistry steps.[9]
Non-specific binding of the fluorescent probeInclude a blocking step with BSA in the washing buffer.
Decreased cell viability High concentration of DMSO/DMFKeep the volume of the added stock solution low (ideally <10% of the total reaction volume).[6]
Cytotoxicity of the labeling reagentsPerform a titration of the reagents to find the optimal concentration with minimal toxicity. Perform a viability assay (e.g., Trypan Blue exclusion).[9]

Conclusion

This compound is a powerful and versatile reagent for the modification of cell surfaces. The two-step approach, combining robust amine-reactive chemistry with the specificity of click chemistry, provides a flexible platform for a multitude of applications in basic research and drug development. Careful optimization of the labeling conditions for each specific cell type and application is crucial for achieving reproducible and reliable results.

References

Application Notes and Protocols for Peptide Immobilization using Azido-PEG4-NHS-Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the immobilization of peptides onto various surfaces using the heterobifunctional crosslinker, Azido-PEG4-NHS-ester. This reagent facilitates a two-step covalent attachment strategy, offering precise control over peptide orientation and minimizing non-specific binding.

Introduction

The precise immobilization of peptides onto surfaces is crucial for a wide range of applications, including the development of bioactive implants, high-throughput screening arrays, diagnostic biosensors, and platforms for studying cell-surface interactions.[1][2] Azido-PEG4-NHS ester is a versatile crosslinker designed for this purpose. It features an N-hydroxysuccinimide (NHS) ester group that reacts with primary amines (like the N-terminus or lysine (B10760008) side chains of a peptide) and a terminal azide (B81097) group.[3][4][5] The tetraethylene glycol (PEG4) spacer is hydrophilic, which helps to reduce non-specific protein adsorption and improve the solubility of the conjugate.[2][6] The terminal azide group allows for subsequent covalent attachment to a surface functionalized with an alkyne group via "click chemistry," a highly efficient and specific reaction.[3][5][7] This two-step approach provides excellent control over the immobilization process.

Principle of the Method

The immobilization strategy involves two main chemical reactions:

  • Amine-Reactive Conjugation: The NHS ester end of the this compound reacts with primary amine groups on the peptide to form a stable amide bond. This reaction is typically carried out in an amine-free buffer at a pH of 7-9.[8][9]

  • Azide-Alkyne "Click" Chemistry: The newly introduced terminal azide group on the peptide can then be covalently linked to a surface functionalized with a terminal alkyne. This is most commonly achieved through a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage.[3][8] Alternatively, a strain-promoted azide-alkyne cycloaddition (SPAAC) can be used with strained cyclooctynes like DBCO or BCN, eliminating the need for a copper catalyst which can be cytotoxic.[3][10]

Workflow and Signaling Pathway Diagrams

Here are the diagrams illustrating the experimental workflow and the chemical reactions involved.

G cluster_workflow Experimental Workflow start Start: Prepare Peptide and Surface step1 Step 1: Peptide Modification (Reaction with Azido-PEG4-NHS Ester) start->step1 step2 Step 2: Purification (Remove excess linker) step1->step2 step3 Step 3: Surface Immobilization (Click Chemistry Reaction) step2->step3 step4 Step 4: Washing and Blocking (Remove unbound peptide) step3->step4 end End: Peptide-Immobilized Surface step4->end

References

Creating Fluorescent Probes with Azido-PEG4-NHS-ester: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the creation of fluorescent probes using the heterobifunctional linker, Azido-PEG4-NHS-ester. This linker is a valuable tool in bioconjugation, enabling the attachment of an azide (B81097) group to biomolecules containing primary amines, which can then be fluorescently labeled via "click chemistry."[1][2] The inclusion of a polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces steric hindrance.[2][3]

I. Overview and Chemical Principles

This compound is a reagent that facilitates a two-step process for fluorescently labeling proteins and other biomolecules.[4][5]

  • Amine Modification : The N-hydroxysuccinimide (NHS) ester end of the linker reacts with primary amines (-NH2), such as those found on the side chains of lysine (B10760008) residues and the N-terminus of proteins, to form a stable amide bond.[6][7][8] This reaction is most efficient at a slightly alkaline pH (typically 7.2-8.5).[8]

  • Fluorescent Labeling via Click Chemistry : The azide group (N3) introduced onto the biomolecule can then be specifically and efficiently conjugated to a fluorescent dye that has been modified with a terminal alkyne.[4][9] This reaction, known as copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), is highly selective and biocompatible.[10][11]

II. Quantitative Data

The following tables summarize key physicochemical properties and comparative data for Azido-PEG-NHS esters.

Table 1: Physicochemical Properties of Azido-PEG-NHS Esters with Varying PEG Lengths [2]

PropertyAzido-PEG1-NHS EsterAzido-PEG2-NHS EsterAzido-PEG3-NHS EsterAzido-PEG4-NHS Ester
PEG Units (n) 1234
Molecular Weight ( g/mol ) 256.22300.27344.32388.37
Chemical Formula C9H12N4O5C11H16N4O6C13H20N4O7C15H24N4O8

Table 2: General Comparison of Labeling Chemistries

FeatureNHS Ester-Amine CouplingCopper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)
Reactive Groups NHS ester + Primary amineAzide + Terminal alkyne
pH Dependence Strongly pH-dependent (optimal pH 8.3-8.5)[6]pH-insensitive (works well in pH 4-11)[10]
Reaction Speed FastQuick and quantitative[10]
Specificity Reacts with available primary aminesHighly selective for azide and alkyne groups[10]
Biocompatibility Generally good, but hydrolysis of NHS ester can occur.Can be performed in living cells[10]

III. Experimental Protocols

Protocol 1: Modification of a Protein with this compound

This protocol describes the modification of a protein with primary amines to introduce azide functional groups.

Materials:

  • Protein to be labeled (e.g., IgG antibody)

  • Azido-PEG4-NHS ester

  • Amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3, or Phosphate-Buffered Saline, PBS)[6][12]

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)[6]

  • Desalting column (e.g., Sephadex G-25) or ultrafiltration device for purification[7]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

Procedure:

  • Protein Preparation :

    • Dissolve the protein in the amine-free buffer to a concentration of 2.5-10 mg/mL.[12] If the protein is in a buffer containing primary amines (like Tris), it must be exchanged into an amine-free buffer via dialysis or a desalting column.[13]

  • This compound Preparation :

    • Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.[13]

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[13] Note: NHS esters are moisture-sensitive and will hydrolyze in aqueous solutions. Do not prepare stock solutions for long-term storage.[13]

  • Labeling Reaction :

    • Calculate the required volume of the 10 mM this compound stock solution to achieve a desired molar excess over the protein. A 10- to 20-fold molar excess is a common starting point.[13]

    • While gently stirring or vortexing the protein solution, add the this compound stock solution dropwise.[12] The final concentration of the organic solvent (DMSO or DMF) should not exceed 10% of the total reaction volume.

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light.[7][12]

  • Quenching the Reaction (Optional but Recommended) :

    • Add the quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester.

    • Incubate for 30 minutes at room temperature.

  • Purification :

    • Remove the unreacted this compound and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS).[7] Alternatively, use ultrafiltration with an appropriate molecular weight cut-off.

  • Characterization :

    • The degree of labeling (DoL), which is the number of azide groups per protein molecule, can be determined.[2] This can be achieved by reacting the azide-modified protein with an alkyne-functionalized fluorescent dye and then using spectrophotometry to measure the absorbance of the protein and the dye.[2]

Protocol 2: Fluorescent Labeling of Azide-Modified Protein via Click Chemistry

This protocol describes the conjugation of an alkyne-modified fluorescent dye to the azide-modified protein.

Materials:

  • Azide-modified protein from Protocol 1

  • Alkyne-modified fluorescent dye

  • Copper(II) sulfate (B86663) (CuSO4)

  • Reducing agent (e.g., Sodium Ascorbate)

  • Copper ligand (e.g., TBTA)

  • Reaction buffer (e.g., PBS)

  • Desalting column or ultrafiltration device for purification

Procedure:

  • Reagent Preparation :

    • Prepare a stock solution of the alkyne-modified fluorescent dye in DMSO or DMF.

    • Prepare a stock solution of CuSO4 in water.

    • Prepare a fresh stock solution of sodium ascorbate (B8700270) in water immediately before use.

    • Prepare a stock solution of the copper ligand (e.g., TBTA) in DMSO or a suitable solvent.

  • Click Reaction :

    • In a microcentrifuge tube, combine the azide-modified protein, the alkyne-modified fluorescent dye (typically in a 1.5 to 5-fold molar excess over the protein), and the copper ligand.

    • Add the CuSO4 solution to the mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification :

    • Purify the fluorescently labeled protein from excess dye and reaction components using a desalting column or ultrafiltration.[14]

  • Characterization and Storage :

    • Determine the final protein concentration and the degree of labeling using spectrophotometry by measuring the absorbance at 280 nm (for the protein) and the excitation maximum of the fluorophore.

    • Store the fluorescently labeled protein under appropriate conditions, typically at 4°C or -20°C, protected from light.

IV. Visualizations

cluster_modification Step 1: Amine Modification cluster_labeling Step 2: Fluorescent Labeling (Click Chemistry) Protein Protein with Primary Amines (-NH2) Azide_Modified_Protein Azide-Modified Protein Protein->Azide_Modified_Protein NHS Ester Reaction (pH 8.3-8.5) Azido_PEG4_NHS This compound Azido_PEG4_NHS->Azide_Modified_Protein Alkyne_Fluorophore Alkyne-Modified Fluorophore Fluorescent_Probe Fluorescently Labeled Protein Alkyne_Fluorophore->Fluorescent_Probe Azide_Modified_Protein_ref Azide-Modified Protein Azide_Modified_Protein_ref->Fluorescent_Probe CuAAC Reaction (Cu(I) catalyst)

Caption: Chemical reaction pathway for fluorescent probe creation.

cluster_workflow Experimental Workflow A 1. Prepare Protein Solution (Amine-free buffer) C 3. Labeling Reaction (1-4h at RT) A->C B 2. Prepare this compound (Freshly in DMSO/DMF) B->C D 4. Purification of Azide-Modified Protein (Desalting column) C->D E 5. Click Chemistry Reaction with Alkyne-Fluorophore D->E F 6. Final Purification of Fluorescent Probe E->F

Caption: Experimental workflow for protein labeling.

Caption: Logical relationship of components.

References

Application Notes and Protocols: Biotinylation of Proteins using Azido-PEG4-NHS-ester

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The modification of proteins with biotin (B1667282) is a fundamental technique in biotechnology, enabling a wide range of applications including affinity purification, immunoassays, and cellular imaging.[1] The exceptionally strong and specific interaction between biotin and streptavidin is the basis for these applications.[1][2] This document provides a detailed guide to a two-step strategy for protein biotinylation that offers significant flexibility and control.

The process begins with the modification of a protein using Azido-PEG4-NHS-ester . This reagent utilizes N-hydroxysuccinimide (NHS) ester chemistry to react with primary amines (the ε-amine of lysine (B10760008) residues and the N-terminus) on the protein surface, forming a stable amide bond.[3][4] This initial step covalently attaches a short, hydrophilic polyethylene (B3416737) glycol (PEG) spacer arm terminated with an azide (B81097) (N₃) group.[5][6]

The azide group serves as a versatile chemical handle for subsequent "click chemistry" reactions.[7] This bioorthogonal reaction allows for the highly efficient and specific attachment of a biotin molecule that has been modified with a complementary alkyne group (e.g., DBCO, BCN, or a terminal alkyne).[5][8] This two-step approach allows for the precise introduction of a biotin tag under mild conditions and provides a modular platform for attaching other molecules of interest.

Reaction Mechanism and Workflow

The overall process can be divided into two main stages:

  • Protein Azido-Modification: Introduction of the azide handle onto the protein.

  • Biotinylation via Click Chemistry: Conjugation of an alkyne-biotin to the azido-modified protein.

The N-hydroxysuccinimide (NHS) ester reacts with primary amines on the protein to form a stable amide bond, releasing NHS as a byproduct. This reaction is most efficient at a slightly alkaline pH (7.2-8.5), where the primary amines are deprotonated and more nucleophilic.[3][9]

Reaction_Mechanism_NHS Protein Protein-NH₂ (Primary Amine) Product Protein-NH-CO-PEG4-Azide (Stable Amide Bond) Protein->Product Nucleophilic Attack Reagent This compound Reagent->Product Byproduct N-hydroxysuccinimide (NHS) Reagent->Byproduct Released

Figure 1: NHS-ester reaction with a protein's primary amine.

Once the protein is functionalized with an azide group, it can be conjugated to a biotin molecule containing a strained alkyne, such as dibenzocyclooctyne (DBCO), through a copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.[8] This click chemistry reaction is highly specific and biocompatible, proceeding efficiently in aqueous buffers without the need for a cytotoxic copper catalyst.[8][10]

Click_Chemistry_Workflow start Azido-Modified Protein (Protein-N₃) process Click Chemistry Reaction (e.g., SPAAC) start->process Reacts with reagent Alkyne-Modified Biotin (e.g., DBCO-Biotin) reagent->process result Biotinylated Protein (Stable Triazole Linkage) process->result Forms

Figure 2: Biotinylation via a SPAAC click chemistry reaction.

Quantitative Data Summary

Successful protein biotinylation depends on carefully controlled reaction parameters. The degree of labeling can be influenced by factors such as pH, temperature, and the molar ratio of the labeling reagent to the protein.

Table 1: Recommended Reaction Conditions for Protein Labeling with this compound

ParameterRecommended RangeNotes
pH 7.2 - 8.5The reaction rate increases with pH, but so does the rate of NHS-ester hydrolysis.[9][11] A stable pH is critical.
Buffer Amine-free buffers (e.g., PBS, HEPES, Bicarbonate)Buffers containing primary amines like Tris or glycine (B1666218) will compete with the protein for reaction with the NHS ester.[12][13]
Molar Excess of Reagent 10:1 to 50:1 (Reagent:Protein)The optimal ratio depends on the protein concentration and the desired degree of labeling. Start with a 20-fold molar excess for proteins at 1-10 mg/mL.[11][13]
Reaction Temperature 4°C to Room Temperature (20-25°C)Lower temperatures can be used to slow the reaction and minimize protein degradation.
Reaction Time 30 minutes to 4 hoursLonger incubation times (e.g., 2 hours to overnight) may be required at 4°C.[13][14]
Reagent Solvent Anhydrous DMSO or DMFThe NHS ester should be dissolved immediately before use. The volume of organic solvent should not exceed 10% of the final reaction volume.[13][15]

After biotinylation, it is crucial to determine the degree of labeling, often expressed as the molar substitution ratio (MSR) of biotin to protein.[16] Several methods are available for this quantification.

Table 2: Comparison of Common Biotin Quantification Methods

MethodPrincipleAdvantagesDisadvantages
HABA Assay Colorimetric; displacement of HABA dye from avidin (B1170675) by biotin results in a decrease in absorbance at 500 nm.[17]Simple, inexpensive, and rapid.[1]Low sensitivity, requires higher sample volume, and has a narrow dynamic range.[1]
Fluorescent-based Assays Displacement of a fluorescent probe from avidin by biotin leads to a change in fluorescence.[17]High sensitivity and requires low sample volume.[1]More expensive than the HABA assay.
Mass Spectrometry (MS) Direct measurement of the mass shift of the protein or its peptides after biotinylation.Provides site-specific information and absolute quantification.[1][18]Requires specialized equipment and expertise; sample preparation can be extensive.[1]
ELISA Uses streptavidin-conjugated enzymes to detect and quantify biotinylated protein bound to a surface.High specificity and sensitivity.[1][2]Longer assay time and a more complex procedure compared to direct assays.

Experimental Protocols

Protocol 1: Protein Modification with Azido-PEG4-NHS Ester

This protocol describes the first stage of the process: covalently attaching the azido-PEG4 linker to the target protein.

Protocol_1_Workflow prep_protein 1. Prepare Protein Solution (1-10 mg/mL in amine-free buffer, pH 7.2-8.5) prep_reagent 2. Prepare Reagent Stock (Dissolve this compound in DMSO to ~10 mM) prep_protein->prep_reagent reaction 3. Initiate Reaction (Add reagent to protein at 20-fold molar excess) prep_reagent->reaction incubation 4. Incubate (1-2 hours at RT or overnight at 4°C) reaction->incubation purification 5. Purify Modified Protein (Use desalting column or dialysis to remove excess reagent) incubation->purification characterize 6. Characterize & Store (Confirm modification via MS, store appropriately) purification->characterize

Figure 3: Workflow for protein modification with Azido-PEG4-NHS ester.

Materials:

  • Purified protein in an amine-free buffer (e.g., PBS, pH 7.4)

  • Azido-PEG4-NHS ester

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Desalting columns or dialysis cassettes with an appropriate molecular weight cutoff (MWCO)

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.2-8.5).[11][14] If the protein is in a buffer containing primary amines (like Tris), it must be exchanged into a suitable buffer via dialysis or a desalting column.[12]

  • Reagent Preparation: Immediately before use, allow the vial of Azido-PEG4-NHS ester to equilibrate to room temperature to prevent moisture condensation.[12][13] Prepare a ~10 mM stock solution by dissolving the reagent in anhydrous DMSO.[12] Do not store the aqueous solution as the NHS ester hydrolyzes readily.[12][13]

  • Biotinylation Reaction: Add the calculated amount of the Azido-PEG4-NHS ester stock solution to the protein solution to achieve the desired molar excess (e.g., a 20-fold molar excess is a good starting point).[13] Gently mix by pipetting. The final concentration of DMSO in the reaction should be less than 10%.[13]

  • Incubation: Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.[14]

  • Purification: Remove the excess, unreacted Azido-PEG4-NHS ester and the NHS byproduct by buffer exchanging the modified protein into a desired storage buffer. Use a desalting column or dialysis with an appropriate MWCO.[13][14]

  • Characterization and Storage: Confirm the modification and estimate the degree of labeling using mass spectrometry. Store the azido-modified protein under conditions optimal for its stability (e.g., -20°C or -80°C).

Protocol 2: Biotinylation of Azido-Modified Protein via SPAAC

This protocol details the second stage: attaching biotin to the azido-modified protein using copper-free click chemistry.

Protocol_2_Workflow prep_protein 1. Prepare Azido-Protein (1-5 mg/mL in PBS, pH 7.4) prep_reagent 2. Prepare DBCO-Biotin (Dissolve in DMSO to 10 mM) prep_protein->prep_reagent reaction 3. Initiate Reaction (Add DBCO-Biotin to protein at 5- to 20-fold molar excess) prep_reagent->reaction incubation 4. Incubate (1-4 hours at RT or overnight at 4°C) reaction->incubation purification 5. Purify Biotinylated Protein (Use desalting column or dialysis) incubation->purification quantify 6. Quantify Biotinylation (Use HABA assay or other method) purification->quantify

Figure 4: Workflow for SPAAC-mediated biotinylation.

Materials:

  • Azido-modified protein (from Protocol 1)

  • DBCO-PEG4-Biotin (or similar strained-alkyne biotin)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Desalting columns or dialysis cassettes

Procedure:

  • Protein Preparation: Prepare the azido-modified protein in PBS, pH 7.4, at a concentration of 1-5 mg/mL.[19]

  • Reagent Preparation: Prepare a 10 mM stock solution of DBCO-PEG4-Biotin in anhydrous DMSO.

  • Click Reaction: Add the DBCO-PEG4-Biotin stock solution to the azido-protein solution. A 5- to 20-fold molar excess of the DBCO-reagent over the protein is recommended.

  • Incubation: Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C. The reaction is typically complete within this timeframe.

  • Purification: Remove the excess, unreacted DBCO-PEG4-Biotin by buffer exchanging the biotinylated protein into a desired storage buffer using a desalting column or dialysis.[19]

  • Quantification and Storage: Determine the final protein concentration and quantify the degree of biotinylation using a suitable method (see Protocol 3). Store the biotinylated protein at 4°C for short-term use or at -20°C to -80°C for long-term storage.[19]

Protocol 3: Quantification of Biotinylation using the HABA Assay

This protocol provides a simple colorimetric method to estimate the number of biotin molecules incorporated per protein molecule.

Materials:

  • Biotin Quantitation Kit (containing HABA/Avidin solution) or individual reagents

  • Biotinylated protein sample (purified)

  • Unmodified protein sample (as a negative control)

  • Spectrophotometer and cuvettes or a microplate reader

Procedure:

  • Prepare HABA/Avidin Solution: Prepare the HABA/Avidin reagent according to the manufacturer's instructions.

  • Measure Baseline Absorbance: Add the HABA/Avidin solution to a cuvette or microplate well and measure the absorbance at 500 nm (A₅₀₀). This is the baseline reading.

  • Add Biotinylated Sample: Add a known volume of your purified biotinylated protein solution to the HABA/Avidin solution. Mix well and incubate for a few minutes.

  • Measure Final Absorbance: Measure the absorbance at 500 nm again. The absorbance will decrease as the biotin in your sample displaces the HABA dye from the avidin.[17]

  • Calculations: Calculate the change in absorbance (ΔA₅₀₀). Use the molar extinction coefficient of the HABA/Avidin complex (typically ~34,000 M⁻¹cm⁻¹) and the Beer-Lambert law to determine the concentration of biotin in your sample.

  • Determine Molar Substitution Ratio (MSR): Divide the molar concentration of biotin by the molar concentration of the protein to determine the average number of biotin molecules per protein molecule.

Troubleshooting

Table 3: Common Issues and Solutions in Protein Biotinylation

IssuePossible CauseRecommended Solution
Low or No Labeling Inactive NHS-ester reagent: The reagent has hydrolyzed due to moisture.[11][20]Use a fresh vial of the reagent. Always allow the reagent to warm to room temperature before opening and store it with a desiccant.[12][20]
Amine-containing buffer: Buffers like Tris or glycine are competing with the protein for the NHS ester.[11]Exchange the protein into an amine-free buffer such as PBS or HEPES before starting the reaction.[11]
Incorrect pH: The buffer pH is too low (<7.0), preventing efficient reaction with primary amines.[11]Adjust the buffer pH to the optimal range of 7.2-8.5.[11]
Insufficient molar excess: The ratio of labeling reagent to protein is too low.Increase the molar excess of the Azido-PEG4-NHS ester. Perform a titration to find the optimal ratio (e.g., 10:1, 20:1, 50:1).[11]
Protein Precipitation Over-biotinylation: Excessive modification of lysine residues can alter the protein's charge and solubility.[11]Reduce the molar excess of the labeling reagent used in the reaction.[11]
High concentration of organic solvent: The volume of DMSO/DMF added is too high.Ensure the volume of the organic solvent is less than 10% of the total reaction volume.[20]
Protein instability: The reaction conditions (pH, temperature) are too harsh for the specific protein.Perform the reaction at a lower temperature (e.g., 4°C) or for a shorter duration.

References

Application Notes and Protocols for Nanoparticle Functionalization using Azido-PEG4-NHS-ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the surface functionalization of nanoparticles using Azido-PEG4-NHS-ester. This heterobifunctional linker is a versatile tool for introducing azide (B81097) functionalities onto amine-bearing nanoparticles, enabling subsequent conjugation of molecules through "click chemistry." The protocols cover the initial PEGylation of nanoparticles and the subsequent bioconjugation, along with methods for characterization.

Introduction

This compound is a chemical linker composed of three key components: an N-hydroxysuccinimide (NHS) ester, a 4-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal azide group.[1][2] The NHS ester reacts efficiently with primary amines on the surface of nanoparticles to form stable amide bonds.[1][3] The hydrophilic PEG spacer enhances the aqueous solubility and stability of the nanoparticles, reduces non-specific protein binding, and provides a flexible linker arm.[4] The terminal azide group serves as a reactive handle for covalent attachment of alkyne-containing molecules via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition, a highly efficient and specific reaction known as "click chemistry".[1][5]

This dual functionality makes this compound an invaluable tool in drug delivery, diagnostics, and nanomedicine for applications such as targeted drug delivery and the development of advanced therapeutic and diagnostic agents.[5][6]

Physicochemical Properties of Azido-PEG4-NHS Ester

A clear understanding of the linker's properties is crucial for experimental design.

PropertyValueReference
Molecular Formula C15H24N4O8[1][7][8]
Molecular Weight 388.37 g/mol [1][7]
CAS Number 944251-24-5[1][8]
Appearance Colorless to slightly yellow oil[1]
Solubility DMSO, DMF, DCM, THF, Chloroform[1]
Storage Conditions -20°C, desiccated[1][3]

Experimental Protocols

The overall workflow for nanoparticle functionalization using this compound involves a two-stage process. The first stage is the attachment of the linker to the nanoparticle surface. The second stage is the conjugation of a molecule of interest via click chemistry.

G cluster_0 Stage 1: Nanoparticle PEGylation cluster_1 Stage 2: Click Chemistry Conjugation Amine_NP Amine-Functionalized Nanoparticle Reaction1 NHS Ester Reaction (Amine Coupling) Amine_NP->Reaction1 Linker This compound Linker->Reaction1 Azido_NP Azido-PEG4-Functionalized Nanoparticle Reaction1->Azido_NP Reaction2 Click Chemistry (CuAAC or SPAAC) Azido_NP->Reaction2 Alkyne_Molecule Alkyne-Modified Molecule (e.g., Drug, Ligand) Alkyne_Molecule->Reaction2 Final_Conjugate Functionalized Nanoparticle Conjugate Reaction2->Final_Conjugate

Overall experimental workflow.

This protocol details the covalent attachment of this compound to nanoparticles displaying primary amine groups.

Materials:

  • Amine-functionalized nanoparticles (Amine-NPs)

  • This compound

  • Anhydrous, amine-free solvent (e.g., DMSO or DMF)[3]

  • Reaction Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-8.0[3]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1M Glycine[6][9]

  • Purification system (e.g., centrifugal filters, size exclusion chromatography, or dialysis)[6][9]

Procedure:

  • Prepare Nanoparticle Suspension: Disperse the amine-functionalized nanoparticles in the Reaction Buffer to a final concentration of 1-10 mg/mL.[9]

  • Prepare Linker Solution: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[3] The NHS-ester moiety readily hydrolyzes, so do not prepare stock solutions for long-term storage.[3]

  • Conjugation Reaction: Add a 10 to 50-fold molar excess of the this compound solution to the nanoparticle suspension.[10] The optimal ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.[6][9]

  • Quench Reaction: Add the Quenching Buffer to the reaction mixture to a final concentration of 20-100 mM.[9][10] Incubate for 15-30 minutes at room temperature to quench any unreacted NHS ester.[6][9]

  • Purification: Remove excess linker and byproducts by purifying the nanoparticles. Centrifugal filtration is often effective. Wash the nanoparticles three times with the Reaction Buffer or a suitable storage buffer.[6][10]

  • Storage: Resuspend the purified Azido-PEG4-functionalized nanoparticles in an appropriate buffer for storage at 4°C.

Reaction Parameters Summary:

ParameterRecommended Value
Nanoparticle Conc. 1-10 mg/mL
Linker Molar Excess 10-50 fold over surface amines
Reaction Buffer PBS, pH 7.2-8.0
Reaction Time 2-4 hours at RT or overnight at 4°C
Quenching Buffer 20-100 mM Tris or Glycine

This protocol describes the "click chemistry" conjugation of an alkyne-modified molecule to the azide-functionalized nanoparticles.

G cluster_workflow CuAAC Workflow Start Prepare Reactants Mix Mix Azido-NPs and Alkyne-Molecule Start->Mix Add_Catalyst Add Cu(I) Catalyst (CuSO4/Ascorbate (B8700270)/Ligand) Mix->Add_Catalyst Incubate Incubate at RT Add_Catalyst->Incubate Purify Purify Final Conjugate Incubate->Purify End Characterize Purify->End

Workflow for CuAAC "Click Chemistry".

Materials:

  • Azido-PEG4-functionalized nanoparticles (from Protocol 1)

  • Alkyne-functionalized molecule of interest

  • Copper (II) Sulfate (CuSO4) solution (e.g., 20 mM in water)[11]

  • Sodium Ascorbate solution (e.g., 300 mM in water, freshly prepared)[11]

  • Copper-chelating ligand (e.g., THPTA or TBTA) solution (e.g., 100 mM in water or DMSO/tBuOH)[11][12]

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Purification system (e.g., centrifugal filters, dialysis)

Procedure:

  • Prepare Catalyst Premix: In a microcentrifuge tube, mix the CuSO4 solution with the ligand solution. For aqueous reactions, THPTA is recommended.[12] A common ratio is 1:2 to 1:5 of CuSO4 to ligand.[11][12] Incubate for a few minutes.

  • Prepare Reaction Mixture: In a separate tube, add the Azido-PEG4-functionalized nanoparticles and a molar excess of the alkyne-functionalized molecule to the Reaction Buffer.

  • Initiate Reaction: Add the catalyst premix to the nanoparticle-alkyne mixture. Then, add the freshly prepared sodium ascorbate solution to initiate the reaction.[12]

  • Incubation: Allow the reaction to proceed for 1-5 hours at room temperature with gentle mixing.[13] The reaction is often complete within 30-60 minutes.[12]

  • Purification: Purify the final nanoparticle conjugate to remove the copper catalyst, excess alkyne-molecule, and other reagents. This can be achieved through methods like centrifugal filtration or dialysis against a buffer containing a mild chelator like EDTA to remove residual copper.

CuAAC Reaction Components Summary:

ComponentTypical Final Concentration/RatioPurpose
Azido-NPs VariesSubstrate
Alkyne-Molecule 4-50 fold molar excess to azideSubstrate
CuSO4 ~25 equivalents (relative to oligo)Copper (II) source
Sodium Ascorbate ~40 equivalents (relative to oligo)Reducing agent (generates Cu(I))
Ligand (THPTA) 1:2 to 1:5 ratio with CuSO4Stabilizes Cu(I) and improves solubility

Note: For biological systems sensitive to copper, a copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) using a DBCO-functionalized molecule is an alternative.[9]

Characterization of Functionalized Nanoparticles

Thorough characterization is essential to confirm successful functionalization.

Characterization MethodExpected Outcome After Functionalization
Dynamic Light Scattering (DLS) Increase in hydrodynamic diameter due to the PEG layer. Polydispersity Index (PDI) should remain low, indicating colloidal stability.[10]
Zeta Potential Analysis Change in surface charge. For example, a decrease in positive charge after reacting with primary amines on the nanoparticle surface.[10]
Fourier-Transform Infrared Spectroscopy (FTIR) Appearance of characteristic peaks for the azide group (~2100 cm⁻¹) and amide bonds (~1650 cm⁻¹).[10]
UV-Vis Spectroscopy If a chromophore-containing molecule is conjugated via click chemistry, its characteristic absorbance can be detected.
X-ray Photoelectron Spectroscopy (XPS) Can confirm the presence of nitrogen from the azide and amide groups on the nanoparticle surface.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low PEGylation Efficiency Hydrolyzed NHS ester; Inactive reagents.Prepare fresh this compound solution immediately before use. Ensure the reaction buffer is free of primary amines.[3]
Nanoparticle Aggregation Change in surface charge leading to instability.Adjust the pH and ionic strength of the reaction buffer. Work with more dilute nanoparticle suspensions.[6]
Low "Click" Reaction Yield Oxidation of Cu(I) catalyst; Steric hindrance.Use a stabilizing ligand like THPTA. Ensure sodium ascorbate is freshly prepared. Optimize the linker length or concentration of the alkyne molecule.[6][12]
Difficulty in Purification Similar size of reactants and products.Utilize purification methods based on different principles, e.g., affinity chromatography if a tag is present, or dialysis with an appropriate MWCO membrane.

References

Troubleshooting & Optimization

How to prevent hydrolysis of Azido-PEG4-NHS-ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Azido-PEG4-NHS-ester. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this compound, with a primary focus on preventing its hydrolysis to ensure successful bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is Azido-PEG4-NHS ester, and what are its primary applications?

Azido-PEG4-NHS ester is a bifunctional crosslinking reagent. It features an azide (B81097) (N₃) group on one end and an N-hydroxysuccinimide (NHS) ester on the other, connected by a 4-unit polyethylene (B3416737) glycol (PEG) spacer. The NHS ester reacts with primary amines (e.g., on proteins, peptides, or amine-modified surfaces) to form stable amide bonds.[1] The azide group can then be used for subsequent "click chemistry" reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC), allowing for the specific attachment of other molecules.[2][3] The hydrophilic PEG spacer enhances solubility in aqueous solutions.[3]

Q2: What is NHS ester hydrolysis, and why is it a concern?

NHS ester hydrolysis is a chemical reaction where the NHS ester reacts with water, cleaving the ester bond. This reaction is a significant concern because the hydrolyzed product, a carboxylic acid, is no longer reactive towards primary amines.[4] This competing reaction directly reduces the efficiency of the desired conjugation, leading to lower yields and inconsistent results.[5]

Q3: What are the key factors that influence the rate of this compound hydrolysis?

The stability of the NHS ester is primarily influenced by three main factors:

  • pH: The rate of hydrolysis significantly increases as the pH rises. While a slightly alkaline pH is needed for the primary amine to be reactive, a pH above 8.5 dramatically accelerates hydrolysis.[4][5]

  • Temperature: Higher temperatures increase the rate of both the desired amine conjugation and the competing hydrolysis reaction.[4]

  • Moisture: NHS esters are highly sensitive to moisture, both in their solid form and when dissolved in solvents.[4][6]

Q4: How should I properly store and handle solid this compound to prevent hydrolysis?

To maintain the reactivity of the solid reagent, it is crucial to:

  • Store the vial at -20°C in a desiccated environment.[6][7]

  • Before opening the vial, always allow it to equilibrate to room temperature to prevent moisture from condensing on the cold powder.[4][6]

  • For frequent use, consider aliquoting the solid reagent into smaller, single-use vials to minimize exposure of the main stock to ambient moisture.

Q5: What is the best way to prepare a stock solution of this compound?

Stock solutions should be prepared immediately before use in a high-quality, anhydrous (water-free) organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[5][8] Do not prepare stock solutions in aqueous buffers for storage, as they will hydrolyze over time.[5] Stock solutions in anhydrous solvents can be stored for short periods at -20°C but should be carefully protected from moisture.[7]

Troubleshooting Guide

This guide addresses common issues encountered during conjugation experiments with this compound, many of which are related to hydrolysis.

Issue Possible Cause Recommended Solution
Low or No Conjugation Yield Hydrolysis of this compound: The reagent was exposed to moisture or was in an aqueous buffer for too long before reacting with the amine.- Use a fresh vial of the reagent.- Prepare the stock solution in anhydrous DMSO or DMF immediately before use.[5]- Ensure the reaction pH is within the optimal range (7.2-8.5).[5]- Consider performing the reaction at a lower temperature (e.g., 4°C) for a longer duration to slow the rate of hydrolysis.[5]
Suboptimal pH: The reaction buffer pH is too low, leading to the protonation of the primary amine, making it unreactive.- Carefully adjust the pH of the reaction mixture to between 7.2 and 8.5. An optimal pH is often cited as 8.3-8.5.[5]
Presence of Competing Amines: The buffer (e.g., Tris, glycine) or other sample components contain primary amines that compete with the target molecule.- Use an amine-free buffer such as phosphate-buffered saline (PBS), HEPES, or sodium bicarbonate buffer.[5][8]- If necessary, perform a buffer exchange on your sample before the reaction.
Inconsistent Results Between Experiments Variable Reagent Activity: The activity of the this compound varies due to different levels of hydrolysis from storage or handling.- Standardize the handling procedure: always allow the reagent to warm to room temperature before opening and minimize its exposure to air.- Prepare fresh stock solutions for each experiment.
Fluctuation in Reaction pH: The pH of the buffer was not consistent, or the hydrolysis of the NHS ester caused a drop in pH during the reaction.- Prepare fresh buffer for each experiment and verify the pH before use.- For large-scale reactions, consider using a more concentrated buffer to maintain pH stability.[4]

Quantitative Data Summary

The stability of NHS esters is highly dependent on pH and temperature. The following table summarizes the approximate half-life of typical NHS esters in aqueous solutions. While this data is not specific to this compound, it provides a valuable guide for experimental design.

pHTemperature (°C)Approximate Half-Life
7.004 - 5 hours
7.0Room Temperature~7 hours
8.04~1 hour
8.5Room Temperature125 - 180 minutes
8.6410 minutes
9.0Room TemperatureMinutes

This data is representative of typical NHS esters and may vary for this compound.

Experimental Protocols

Protocol 1: General Procedure for Labeling a Protein with this compound

This protocol provides a general guideline for conjugating this compound to a protein containing primary amines.

Materials:

  • Protein of interest in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5 or PBS, pH 7.2-7.4).[5]

  • This compound.

  • Anhydrous DMSO or DMF.

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).[5]

  • Desalting column or dialysis cassette for purification.

Procedure:

  • Protein Preparation: Ensure the protein solution is at a concentration of 1-10 mg/mL in an appropriate amine-free buffer.[5]

  • This compound Stock Solution Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.[4] The final volume of the organic solvent should not exceed 10% of the total reaction volume.[5]

    • Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours.[4] Gentle mixing is recommended.

  • Quenching the Reaction: To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.[5]

  • Purification: Remove the excess, unreacted this compound and byproducts using a desalting column or by dialysis against a suitable buffer (e.g., PBS).[5]

Protocol 2: Assessing the Activity of this compound via Hydrolysis

This protocol can be used to determine if a stock of this compound is still active by intentionally hydrolyzing it and measuring the release of N-hydroxysuccinimide (NHS), which absorbs light at 260 nm.

Materials:

  • This compound

  • Amine-free buffer (e.g., 50 mM sodium borate, pH 8.5)

  • 0.5-1.0 N NaOH

  • UV-Vis Spectrophotometer

Procedure:

  • Weigh 1-2 mg of the this compound and dissolve it in 2 mL of the amine-free buffer. If not fully soluble, first dissolve in a small amount of anhydrous DMSO and then add the buffer.

  • Prepare a control tube with the same buffer (and DMSO if used).

  • Measure the initial absorbance of the reagent solution at 260 nm.

  • To 1 mL of the reagent solution, add 100 µL of 0.5-1.0 N NaOH to rapidly hydrolyze the NHS ester.

  • Immediately measure the absorbance at 260 nm again.

  • A significant increase in absorbance after adding NaOH indicates that the NHS ester was active and has been hydrolyzed. A small or no increase suggests the reagent has already hydrolyzed due to improper storage or handling.

Visualizations

Hydrolysis_vs_Aminolysis This compound This compound ConjugatedProduct Stable Amide Bond (Desired Product) This compound->ConjugatedProduct Aminolysis (pH 7.2-8.5) HydrolyzedProduct Inactive Carboxylic Acid (Side Product) This compound->HydrolyzedProduct Hydrolysis (Competing Reaction) PrimaryAmine Primary Amine (e.g., on Protein) PrimaryAmine->ConjugatedProduct Water Water / Hydroxide (H₂O / OH⁻) Water->HydrolyzedProduct

Caption: Competing reaction pathways for this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis ReagentPrep 1. Prepare Reagent Dissolve this compound in anhydrous DMSO/DMF immediately before use. Conjugation 3. Conjugation Mix reagent and sample. Incubate at RT or 4°C. ReagentPrep->Conjugation SamplePrep 2. Prepare Sample Protein in amine-free buffer (pH 7.2-8.5) SamplePrep->Conjugation Quench 4. Quench Reaction Add Tris or Glycine buffer. Conjugation->Quench Purify 5. Purification Remove excess reagent via desalting or dialysis. Quench->Purify Analysis 6. Analysis Characterize the conjugate. Purify->Analysis

Caption: General workflow for protein conjugation with this compound.

References

Technical Support Center: Optimizing Azido-PEG4-NHS-ester Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for reactions involving Azido-PEG4-NHS-ester.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting this compound with a primary amine?

The optimal pH for N-hydroxysuccinimide (NHS) ester reactions is a balance between maximizing the reactivity of the target primary amine and minimizing the hydrolysis of the NHS ester.[1] The recommended pH range is typically between 7.2 and 8.5 . Within this range, the primary amines are sufficiently deprotonated and nucleophilic to efficiently react with the NHS ester, while the rate of hydrolysis is still manageable.[1] At pH values below 7.2, the amine groups are increasingly protonated (-NH3+), which renders them less reactive.[2] Conversely, at a pH above 8.5, the rate of NHS ester hydrolysis significantly increases, which can lead to lower conjugation yields.[2][3]

Q2: My conjugation yield is low. What are the common causes?

Low conjugation yield is a frequent issue. The most common culprits are:

  • NHS Ester Hydrolysis: This is the primary competing reaction. The NHS ester reacts with water, becoming a non-reactive carboxylic acid.[3] This is accelerated at higher pH and temperatures.[4]

  • Suboptimal pH: Operating outside the optimal pH range of 7.2-8.5 can either reduce the amine's reactivity (low pH) or increase hydrolysis (high pH).

  • Presence of Competing Amines: Buffers containing primary amines, such as Tris or glycine (B1666218), will compete with your target molecule for the NHS ester.[5]

  • Inactive Reagent: The this compound is moisture-sensitive.[5] Improper storage or handling can lead to hydrolysis before use.

  • Low Protein Concentration: In dilute protein solutions, the competing hydrolysis reaction is more likely to occur.[6]

Q3: Which buffers should I use for the conjugation reaction?

It is critical to use a buffer that does not contain primary amines.[2] Recommended buffers include:

  • Phosphate-buffered saline (PBS)[7]

  • Borate buffer[2]

  • Carbonate/Bicarbonate buffer[8][7]

  • HEPES buffer[8][7]

Avoid using Tris-based buffers (e.g., TBS) or glycine for the reaction itself, as they contain primary amines that will compete with your target molecule.[5] However, a buffer containing Tris or glycine can be used to quench the reaction.[8]

Q4: Can this compound react with other amino acids besides lysine (B10760008)?

Yes, while the primary targets for NHS esters are the primary amines on the N-terminus and the side chain of lysine residues, side reactions can occur with other amino acid residues, especially under non-optimal conditions.[3][4] These can include:

  • Tyrosine, Serine, and Threonine: The hydroxyl groups of these residues can be acylated, particularly at a lower pH where primary amines are less reactive.[4]

  • Cysteine: The sulfhydryl group is a strong nucleophile and can react to form a thioester.[4]

  • Histidine and Arginine: Reactivity with the imidazole (B134444) group of histidine and the guanidinium (B1211019) group of arginine has been reported but is generally considered minor.[4]

Q5: How should I prepare and store my this compound?

Proper handling and storage are crucial to maintain the reactivity of your this compound.

  • Storage: Store the reagent at -20°C in a desiccated environment, protected from moisture.[5][9]

  • Handling: Before opening the vial, always allow it to warm to room temperature to prevent moisture condensation, which can hydrolyze the NHS ester.[9]

  • Solution Preparation: Dissolve the this compound in an anhydrous water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[2][5] Do not prepare aqueous stock solutions for storage as the NHS ester will hydrolyze over time.[2]

Data Presentation

Table 1: pH Effects on NHS-Ester Reactions
pH RangeEffect on Primary AminesEffect on NHS EsterOverall Reaction Efficiency
< 7.2 Increasingly protonated and less nucleophilic.[2]Hydrolysis is slow.Low, due to reduced amine reactivity.
7.2 - 8.5 Sufficiently deprotonated and nucleophilic.Moderate rate of hydrolysis.[1]Optimal
> 8.5 Highly nucleophilic.[3]Rapid hydrolysis.[2][3]Low, due to rapid reagent degradation.
Table 2: Half-life of NHS Ester Hydrolysis
pHTemperatureHalf-life
7.00°C4-5 hours[8][6]
8.64°C10 minutes[8][6]
8.0Room Temp210 minutes[10]
8.5Room Temp180 minutes[10]
9.0Room Temp125 minutes[10]

Experimental Protocols

General Protocol for Protein Labeling with this compound

This protocol provides a general guideline. The optimal conditions, including the molar excess of the NHS ester, may need to be determined empirically for your specific protein.

1. Materials:

  • Protein solution (1-10 mg/mL in an amine-free buffer).

  • This compound.

  • Anhydrous DMSO or DMF.

  • Amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.5).

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

  • Desalting column or dialysis equipment for purification.

2. Procedure:

  • Buffer Exchange (if necessary): Ensure your protein is in an amine-free buffer. If not, perform a buffer exchange using a desalting column or dialysis.[5]

  • Prepare Protein Solution: Adjust the protein concentration to 1-10 mg/mL in the reaction buffer.

  • Prepare this compound Solution: Allow the vial of this compound to equilibrate to room temperature before opening. Immediately before use, dissolve the required amount in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.

  • Calculate Molar Ratio: Determine the desired molar excess of the NHS ester. A 20-fold molar excess is a common starting point for antibodies.[5]

  • Reaction: Add the calculated volume of the this compound solution to the protein solution while gently mixing. The final volume of the organic solvent should not exceed 10% of the total reaction volume.[2]

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[2]

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.[2]

  • Purification: Remove excess, unreacted reagent and byproducts using a desalting column or dialysis.[2]

Visualizations

Reaction_Mechanism cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products Azido-PEG4-NHS This compound AmideBond Stable Amide Bond (Azido-PEG4-NH-R) Azido-PEG4-NHS->AmideBond PrimaryAmine Primary Amine (R-NH2) (e.g., Lysine side chain) PrimaryAmine->AmideBond Conditions pH 7.2 - 8.5 Amine-free buffer Conditions->AmideBond NHS N-hydroxysuccinimide (byproduct)

Caption: Reaction of this compound with a primary amine.

Troubleshooting_Workflow start Low Conjugation Yield check_ph Is the reaction pH between 7.2 and 8.5? start->check_ph check_buffer Is the buffer amine-free? check_ph->check_buffer Yes adjust_ph Adjust pH to 7.2-8.5 check_ph->adjust_ph No check_reagent Was the NHS-ester reagent prepared fresh in anhydrous solvent? check_buffer->check_reagent Yes change_buffer Perform buffer exchange into an amine-free buffer (e.g., PBS) check_buffer->change_buffer No check_concentration Is the protein concentration > 1 mg/mL? check_reagent->check_concentration Yes prepare_reagent Use fresh reagent and prepare solution immediately before use check_reagent->prepare_reagent No increase_concentration Increase protein concentration check_concentration->increase_concentration No success Improved Yield check_concentration->success Yes adjust_ph->check_buffer change_buffer->check_reagent prepare_reagent->check_concentration increase_concentration->success

Caption: Troubleshooting workflow for low conjugation yield.

pH_vs_Efficiency cluster_ph pH Scale cluster_factors Key Factors cluster_outcome Reaction Outcome low_ph Low pH (< 7.2) amine_reactivity Amine Reactivity low_ph->amine_reactivity Low hydrolysis_rate NHS Ester Hydrolysis Rate low_ph->hydrolysis_rate Low optimal_ph Optimal pH (7.2 - 8.5) optimal_ph->amine_reactivity High optimal_ph->hydrolysis_rate Moderate high_ph High pH (> 8.5) high_ph->amine_reactivity High high_ph->hydrolysis_rate High efficiency Conjugation Efficiency amine_reactivity->efficiency Increases hydrolysis_rate->efficiency Decreases

References

Technical Support Center: Azido-PEG4-NHS-ester Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using Azido-PEG4-NHS-ester for conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for conjugating this compound to a primary amine?

The optimal pH range for NHS ester conjugation is between 7.2 and 8.5.[1][2][3] Within this range, the primary amine on the target molecule is sufficiently deprotonated to be nucleophilic and react efficiently with the NHS ester. At a pH below 7.2, the amine group is more likely to be protonated and thus less reactive.[3][4] Conversely, at a pH above 8.5, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired conjugation reaction and can lower the yield.[1][2][4]

Q2: Which buffers are recommended for the conjugation reaction?

It is critical to use a buffer that is free of primary amines.[1][5] Suitable buffers include:

  • Phosphate-Buffered Saline (PBS): Typically at a pH of 7.2-7.4.[1][6]

  • Sodium Bicarbonate Buffer: 0.1 M, pH 8.3-8.5.[4][6][7]

  • HEPES Buffer: pH 7.2-8.5.[1][2]

  • Borate (B1201080) Buffer: 50 mM, pH 8.5.[1][6][8]

Q3: Which buffers should be avoided?

Buffers containing primary amines must be avoided as they will compete with the target molecule for reaction with the NHS ester, thereby reducing conjugation efficiency.[1][5] Common examples of incompatible buffers include Tris (tris(hydroxymethyl)aminomethane) and glycine (B1666218).[1][9] If your sample is in one of these buffers, a buffer exchange step is necessary before starting the conjugation.[1]

Q4: How should I prepare and handle the this compound?

This compound is sensitive to moisture and should be stored at -20°C in a desiccated environment.[10][11] Before use, it is important to allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[10] It is recommended to dissolve the NHS ester in an anhydrous (dry) water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[4][6][10] Do not prepare stock solutions in aqueous buffers for long-term storage, as the NHS ester will hydrolyze.[3]

Q5: Will the azide (B81097) group on the this compound interfere with the NHS ester reaction?

The azide group is stable under the conditions used for NHS ester-amine coupling and will not interfere with the conjugation reaction.[3] The azide functionality is intended for subsequent "click chemistry" reactions.[3][12] Low concentrations of sodium azide (≤ 3 mM) are also tolerated in the reaction buffer.[2][3]

Troubleshooting Guide

Issue Possible Cause Solution
Low or No Conjugation Yield Hydrolysis of NHS ester: The reagent was exposed to moisture during storage or handling.Store the reagent properly at -20°C with a desiccant and allow it to warm to room temperature before opening.[10] Prepare the NHS ester solution fresh in anhydrous DMSO or DMF immediately before the experiment.[1][3]
Incorrect buffer pH: The pH is too low, leading to protonated, unreactive amines, or too high, causing rapid hydrolysis of the NHS ester.Verify that the reaction buffer pH is within the optimal range of 7.2-8.5.[1][3]
Presence of competing primary amines: The buffer (e.g., Tris, glycine) or other sample components contain primary amines.Perform a buffer exchange into an amine-free buffer like PBS, HEPES, or borate buffer prior to conjugation.[1][6]
Protein Precipitation during/after Conjugation High concentration of organic solvent: The final concentration of DMSO or DMF in the reaction mixture is too high.Ensure the final concentration of the organic solvent is typically less than 10%.[1][10]
High degree of labeling: Excessive modification of the protein alters its properties, leading to aggregation.Reduce the molar excess of the this compound in the reaction to control the number of modifications.[1]
Hydrophobic nature of the NHS ester: Although the PEG linker enhances hydrophilicity, excessive labeling can still lead to solubility issues.Consider using a more hydrophilic version of the PEG linker if available. The PEG4 in this compound already provides good water solubility.[13][14]

Experimental Protocols

General Protocol for Protein Conjugation with this compound

This protocol provides a general guideline. Optimization may be required for your specific protein and application.

  • Protein Preparation:

    • Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5) at a concentration of 1-10 mg/mL.[1]

    • If the protein solution contains primary amines (e.g., from a Tris buffer), perform a buffer exchange using dialysis or a desalting column into a recommended amine-free buffer.[1]

  • Prepare this compound Solution:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Immediately before use, dissolve the required amount of the NHS ester in anhydrous DMSO or DMF.[3] For example, create a 10 mg/mL stock solution.

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution.[5]

    • Gently mix the reaction. Ensure the final concentration of the organic solvent (DMSO or DMF) does not exceed 10% of the total reaction volume.[1][10]

    • Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours.[2][5]

  • Quench the Reaction (Optional but Recommended):

    • To stop the reaction and prevent further modification, add a quenching buffer containing a primary amine.[9]

    • Add a final concentration of 20-50 mM of Tris or glycine (e.g., add 1/20th volume of 1 M Tris-HCl, pH 8.0).[9]

    • Incubate for an additional 15 minutes at room temperature.[9]

  • Purification:

    • Remove excess, unreacted this compound and the quenching reagent by using a desalting column or dialysis against a suitable buffer.[9]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Post-Reaction protein_prep 1. Prepare Protein in Amine-Free Buffer (pH 7.2-8.5) conjugation 3. Add NHS Ester to Protein (Incubate RT or 4°C) protein_prep->conjugation nhs_prep 2. Dissolve this compound in Anhydrous DMSO/DMF nhs_prep->conjugation quench 4. Quench Reaction (e.g., Tris, Glycine) conjugation->quench purify 5. Purify Conjugate (e.g., Desalting Column) quench->purify

Caption: Workflow for this compound conjugation.

Reaction Mechanism

reaction_mechanism protein Protein-NH₂ (Primary Amine) nhs_ester This compound conjugate Protein-NH-CO-PEG4-Azide (Stable Amide Bond) protein->conjugate + nhs_ester->conjugate byproduct N-hydroxysuccinimide

References

Side reactions of Azido-PEG4-NHS-ester and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Azido-PEG4-NHS-ester. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding common side reactions and troubleshooting experiments involving this reagent.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions when using this compound?

The most significant side reaction is the hydrolysis of the N-hydroxysuccinimide (NHS) ester group.[][2][3][4] In the presence of water, the NHS ester can be hydrolyzed to an unreactive carboxylic acid, which will no longer couple with primary amines on your target molecule. This directly competes with the desired amidation reaction and is a primary cause of low conjugation efficiency.[][2][3][4]

Q2: Does the azide (B81097) group on this compound participate in side reactions during the NHS ester conjugation?

Under the typical conditions for NHS ester-amine coupling (pH 7.2-8.5), the azide group is generally stable and does not interfere with the reaction.[5] It is a bioorthogonal functional group, meaning it is unreactive with most naturally occurring functional groups in biological systems. However, it's important to avoid the presence of reducing agents, such as DTT or TCEP, in your reaction buffer, as these can reduce the azide group to a primary amine.

Q3: How does pH affect the side reactions of this compound?

The pH of the reaction buffer is a critical factor that influences the balance between the desired amine reaction and the hydrolysis of the NHS ester.[2]

  • Low pH (below 7.2): The primary amine on the target molecule will be protonated (-NH3+), making it a poor nucleophile and significantly slowing down the desired conjugation reaction.

  • Optimal pH (7.2-8.5): This range provides a good balance between having a sufficient concentration of deprotonated, reactive primary amines (-NH2) and a manageable rate of NHS ester hydrolysis.[][2]

  • High pH (above 8.5): The rate of NHS ester hydrolysis increases dramatically, which can outcompete the amine reaction and lead to low yields of the desired conjugate.[2][4]

Q4: What is the influence of temperature on the reaction?

Higher temperatures will increase the rate of both the desired amidation reaction and the competing hydrolysis. Performing the reaction at room temperature (20-25°C) for 1-4 hours is a common starting point. For particularly sensitive proteins, the reaction can be carried out at 4°C, but this will require a longer incubation time (e.g., overnight) to achieve a similar level of conjugation.

Q5: Which buffers should I use for the conjugation reaction?

It is crucial to use an amine-free buffer to avoid competition with your target molecule. Recommended buffers include:

  • Phosphate-buffered saline (PBS)

  • HEPES

  • Borate (B1201080) buffer

  • Sodium bicarbonate buffer

Avoid buffers containing primary amines , such as Tris (tris(hydroxymethyl)aminomethane) and glycine (B1666218), as they will react with the NHS ester and reduce the efficiency of your conjugation.[] Tris or glycine can, however, be used to quench the reaction once the desired level of conjugation has been achieved.

Troubleshooting Guide

Problem Possible Cause Solution
Low or No Conjugation Yield Hydrolysis of this compound: The reagent was exposed to moisture before or during the reaction.- Store the reagent at -20°C with a desiccant. - Allow the vial to warm to room temperature before opening to prevent condensation. - Prepare the NHS ester solution in anhydrous DMSO or DMF immediately before use. Do not prepare aqueous stock solutions for storage.
Suboptimal pH: The reaction buffer pH is too low, leading to protonated and unreactive amines.- Ensure the pH of your reaction buffer is within the optimal range of 7.2-8.5.
Presence of Competing Amines: The buffer or other components in the reaction mixture contain primary amines (e.g., Tris, glycine).- Use an amine-free buffer such as PBS, HEPES, or borate buffer. - If your protein of interest is in a buffer containing primary amines, perform a buffer exchange before starting the conjugation.
Protein Aggregation/Precipitation High Degree of Labeling: Excessive modification of the protein surface can alter its properties and lead to aggregation.- Reduce the molar excess of the this compound in the reaction. - Optimize the reaction time to control the degree of labeling.
High Protein Concentration: Increased proximity of protein molecules can promote intermolecular cross-linking if there are any bifunctional impurities.- Reduce the protein concentration during the conjugation reaction.
Inconsistent Results Variable Reagent Activity: The this compound has partially hydrolyzed to varying degrees between experiments.- Standardize the protocol for handling and preparing the reagent. - Use a fresh vial of the reagent if in doubt about its activity.

Quantitative Data

pHTemperature (°C)Half-life of NHS Ester
7.004-5 hours[4]
7.0Room Temperature~7 hours[7]
8.041 hour[2]
8.0Room Temperature210 minutes[7]
8.5Room Temperature180 minutes[7]
8.6410 minutes[4]
8.6Room Temperature~10 minutes[7]
9.0Room Temperature125 minutes[7]

Data compiled from multiple sources. The exact half-life can vary depending on the specific structure of the NHS ester and buffer conditions.

Experimental Protocols

Detailed Protocol for Antibody Labeling with this compound

This protocol provides a general guideline for conjugating this compound to an antibody. The optimal conditions may vary depending on the specific antibody and the desired degree of labeling.

1. Materials:

  • Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column or dialysis cassette for purification

2. Procedure:

  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer at a concentration of 1-10 mg/mL. If necessary, perform a buffer exchange using a desalting column or dialysis.

  • Prepare this compound Solution:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Immediately before use, dissolve the required amount of the reagent in anhydrous DMSO or DMF to a stock concentration of 10 mg/mL.

  • Conjugation Reaction:

    • Add the desired molar excess of the this compound solution to the antibody solution. A 10- to 20-fold molar excess is a common starting point.

    • Gently mix the reaction and incubate at room temperature for 1-4 hours or at 4°C overnight.

  • Quench the Reaction:

    • Add the quenching buffer to a final concentration of 20-50 mM.

    • Incubate for 15-30 minutes at room temperature to ensure all unreacted NHS ester is consumed.

  • Purify the Labeled Antibody:

    • Remove unreacted this compound and byproducts by passing the reaction mixture through a desalting column or by dialysis against an appropriate buffer (e.g., PBS).

Visualizations

Reaction_Pathways cluster_0 Desired Reaction Pathway (Aminolysis) cluster_1 Side Reaction Pathway (Hydrolysis) reagent This compound product Stable Amide Bond (Azide-PEG4-Protein) reagent->product Reaction with Amine (pH 7.2-8.5) amine Primary Amine (e.g., on Protein) amine->product reagent_hydrolysis This compound hydrolyzed_product Unreactive Carboxylic Acid reagent_hydrolysis->hydrolyzed_product Hydrolysis (competing reaction, accelerated at high pH) water Water (H2O) water->hydrolyzed_product

Caption: Desired aminolysis versus side reaction of hydrolysis.

Experimental_Workflow start Start prep_protein 1. Prepare Protein Solution (Amine-free buffer, pH 7.4) start->prep_protein conjugation 3. Conjugation Reaction (pH 8.3, RT, 1-4h) prep_protein->conjugation prep_reagent 2. Prepare this compound (Anhydrous DMSO/DMF) prep_reagent->conjugation quench 4. Quench Reaction (Add Tris or Glycine) conjugation->quench purify 5. Purify Conjugate (Desalting/Dialysis) quench->purify end End purify->end

Caption: Experimental workflow for this compound conjugation.

References

Storage and handling of Azido-PEG4-NHS-ester to maintain activity

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the storage and handling of Azido-PEG4-NHS-ester to ensure its stability and reactivity in experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

To maintain the long-term activity of this compound, it should be stored at -20°C and protected from moisture.[1][2] It is crucial to keep the reagent desiccated.[1] Before use, the vial should be allowed to equilibrate to room temperature before opening to prevent moisture from condensing on the product, which can lead to hydrolysis of the moisture-sensitive NHS ester.[3][4] For stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month in a sealed container, away from moisture.[5]

Q2: How should I prepare a stock solution of this compound?

Due to the moisture-sensitive nature of the NHS ester, it is recommended to dissolve the reagent immediately before use.[3][4] this compound is soluble in water-miscible organic solvents such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[1][3][6] Stock solutions should not be prepared in aqueous buffers for storage as the NHS ester will readily hydrolyze and become non-reactive.[7] If a stock solution in an anhydrous solvent is prepared, it can be stored for a few days at -20°C.[2][8]

Q3: What buffers are compatible with this compound for conjugation reactions?

It is critical to use a buffer that does not contain primary amines, as these will compete with the target molecule for reaction with the NHS ester.[3][7] Recommended buffers include phosphate-buffered saline (PBS), HEPES, borate (B1201080) buffer, or sodium bicarbonate buffer.[6][7] The optimal pH range for the reaction is typically between 7.2 and 8.5.[6][7][9] This pH range provides a good balance between having a sufficiently nucleophilic primary amine on the target molecule and minimizing the hydrolysis of the NHS ester.[7][9]

Q4: What is NHS ester hydrolysis and how can I minimize it?

NHS ester hydrolysis is a competing reaction where the NHS ester reacts with water, rendering it inactive for conjugation to primary amines.[6][9] The rate of this hydrolysis increases significantly with higher pH.[9][10] To minimize hydrolysis, you should:

  • Prepare the this compound solution in an anhydrous organic solvent like DMSO or DMF immediately before use.[7]

  • Ensure the reaction pH is within the optimal range of 7.2-8.5.[7]

  • Consider performing the reaction at a lower temperature (e.g., 4°C) for a longer duration.[7]

Troubleshooting Guide

This section addresses common issues that may be encountered when using this compound.

Table 1: Troubleshooting Common Issues
Problem Potential Cause Recommended Solution
Low or No Conjugation Yield Hydrolysis of NHS ester: The reagent may have degraded due to moisture.[7]Prepare the NHS ester solution in anhydrous DMSO or DMF immediately before use.[7] Ensure the vial warms to room temperature before opening to prevent condensation.[3]
Suboptimal pH: The reaction buffer pH is too low, resulting in a less reactive protonated amine on the target molecule.[7]Adjust the pH of the reaction buffer to between 7.2 and 8.5.[7]
Presence of competing amines: The buffer (e.g., Tris) or other sample components contain primary amines.[7]Use an amine-free buffer like PBS or borate buffer.[7] If necessary, perform a buffer exchange on your sample before the reaction.[3]
Inactive Reagent: The this compound has completely hydrolyzed.Use a fresh vial of the reagent.[7]
Multiple Products or Smearing on Gel/Chromatogram Reaction with other functional groups: At higher pH values, NHS esters can react with other nucleophiles.Maintain the reaction pH in the optimal range of 7.2-8.5.[7]
High Reagent Concentration: A large excess of the crosslinker may lead to nonspecific reactions.Reduce the molar excess of the this compound.[11]

Quantitative Data

The stability of the NHS ester is highly dependent on the pH of the aqueous environment. Hydrolysis is a competing reaction that reduces the efficiency of the desired conjugation.

Table 2: Half-life of NHS Ester Hydrolysis at Various pH Values
pHTemperature (°C)Half-life
7.004-5 hours[6][10]
8.0Room Temperature190-210 minutes[12]
8.5Room Temperature130-180 minutes[12]
8.6410 minutes[6][10]
9.0Room Temperature110-125 minutes[12]

Experimental Protocols

General Protocol for Protein Labeling with this compound

This protocol provides a general guideline for conjugating this compound to a protein containing primary amines.

1. Preparation of Protein

  • Dissolve the protein in an amine-free conjugation buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0) at a concentration of 1-10 mg/mL.[7]

  • If the protein is in a buffer containing primary amines (like Tris or glycine), perform a buffer exchange using dialysis or a desalting column.[3]

2. Preparation of this compound Solution

  • Allow the vial of this compound to warm to room temperature before opening.[3]

  • Immediately before use, dissolve the reagent in anhydrous DMSO or DMF to create a 10 mM stock solution.[3]

3. Conjugation Reaction

  • Add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution.[7] The final volume of the organic solvent should not exceed 10% of the total reaction volume.[7][11]

  • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.[3][11]

4. Quenching the Reaction (Optional but Recommended)

  • To stop the reaction, add an amine-containing buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.[7]

  • Incubate for 15-30 minutes at room temperature.[7]

5. Purification of the Conjugate

  • Remove excess, unreacted this compound and byproducts using size-exclusion chromatography (e.g., a desalting column) or dialysis.[7]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction reagent_prep Prepare this compound in Anhydrous DMSO/DMF conjugation Add NHS Ester to Protein (Incubate RT or 4°C) reagent_prep->conjugation protein_prep Prepare Protein in Amine-Free Buffer (pH 7.2-8.5) protein_prep->conjugation quench Quench Reaction (e.g., Tris Buffer) conjugation->quench purify Purify Conjugate (e.g., Desalting Column) quench->purify troubleshooting_guide start Low Conjugation Efficiency? cause1 Was the NHS-ester dissolved immediately before use in anhydrous solvent? start->cause1 cause2 Is the reaction buffer pH between 7.2 and 8.5? cause1->cause2 Yes solution1 Re-run experiment, ensuring reagent is handled properly to prevent hydrolysis. cause1->solution1 No cause3 Does the buffer contain primary amines (e.g., Tris)? cause2->cause3 Yes solution2 Adjust buffer pH to the optimal range. cause2->solution2 No solution3 Perform buffer exchange to an amine-free buffer like PBS. cause3->solution3 Yes success Problem Solved cause3->success No solution1->success solution2->success solution3->success reaction_pathway reagents This compound + Protein-NH2 conditions pH 7.2 - 8.5 Amine-Free Buffer reagents->conditions water H2O reagents->water product Azido-PEG4-Protein (Stable Amide Bond) conditions->product side_product NHS byproduct product->side_product + hydrolysis Hydrolysis (Inactive Carboxylic Acid) water->hydrolysis

References

Technical Support Center: Dealing with Protein Aggregation During Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of protein aggregation during labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of protein aggregation during labeling?

Protein aggregation during labeling is a multifaceted issue stemming from factors that disrupt protein stability. Key causes include:

  • Increased Hydrophobicity: Many labeling reagents, particularly fluorescent dyes, are hydrophobic. Covalently attaching these molecules increases the overall nonpolar character of the protein's surface, which can promote self-association to minimize contact with the aqueous buffer.[1][2][3][4]

  • Suboptimal Buffer Conditions: Each protein has a specific pH and ionic strength range for maximum stability. Labeling chemistry often requires conditions, such as a pH of 8.3-8.5 for NHS esters, that may be close to the protein's isoelectric point (pI).[3][4][5] At the pI, the protein's net charge is zero, reducing electrostatic repulsion between molecules and increasing the risk of aggregation.[1][4][5]

  • High Protein Concentration: While beneficial for labeling efficiency, high protein concentrations increase the proximity of protein molecules, enhancing the likelihood of intermolecular interactions that can lead to aggregation.[1][5][6][7][8]

  • Over-labeling: A high dye-to-protein ratio can lead to the modification of numerous surface residues.[1] This excessive modification can significantly alter the protein's surface charge, isoelectric point, and overall physicochemical properties, reducing its solubility.[6][7]

  • Presence of Pre-existing Aggregates: The initial protein stock may contain small amounts of aggregates that can act as seeds, accelerating the aggregation process during the labeling reaction.[5][9]

  • Environmental and Mechanical Stress: Factors such as elevated temperatures, vigorous mixing, or multiple freeze-thaw cycles can induce partial protein unfolding, exposing hydrophobic cores that are prone to aggregation.[5][7]

Q2: How does the choice of label affect protein aggregation?

The properties of the label itself play a significant role. Highly hydrophobic dyes, often those with larger ring systems and longer emission wavelengths, are more likely to induce aggregation.[1][10] It is often advantageous to select more hydrophilic or sulfonated dyes, which can improve the water solubility of the final protein conjugate and reduce the risk of precipitation.[1][4][5] The size and rigidity of the label can also be disruptive to the protein's native structure.[1]

Q3: What are the ideal reaction conditions to minimize aggregation?

Optimizing reaction conditions is critical. This involves a balance between labeling efficiency and protein stability.

  • Protein Concentration: It is generally recommended to start with a lower protein concentration (e.g., 1-2 mg/mL) and empirically determine the optimal concentration for your specific protein.[1][11] If a high final concentration is needed, it's better to perform the labeling at a lower concentration and then carefully concentrate the purified, labeled protein.[1][5]

  • Dye-to-Protein Ratio: The molar ratio of the labeling reagent to the protein should be optimized. Over-labeling is a common cause of aggregation.[1][3] Start with a lower molar excess (e.g., 5:1 to 10:1 for NHS esters) and perform a titration to find the ideal ratio that provides sufficient labeling without causing instability.[2][3][5]

  • Temperature: For proteins sensitive to aggregation, performing the reaction at a lower temperature (e.g., 4°C) for a longer duration can be beneficial.[2][5] While this slows the reaction rate, it also slows the process of protein unfolding and aggregation.[5]

  • pH: The buffer pH should be chosen to be at least one pH unit away from the protein's pI to maintain a net surface charge and promote repulsion between molecules.[2][5][12] While amine-reactive labeling is most efficient at pH 8.3-8.5, for some proteins, a lower pH (e.g., 7.2-7.4) may be necessary to maintain stability, albeit with a longer reaction time.[5]

Q4: What can I add to the buffer to prevent aggregation?

Including stabilizing excipients in the reaction and storage buffers can significantly improve protein solubility.

  • Sugars and Polyols: Glycerol (5-20%) and sucrose (B13894) can stabilize proteins by being preferentially excluded from the protein surface, which favors a more compact and stable conformation.[2][3][6]

  • Amino Acids: L-arginine (50-100 mM) is particularly effective at suppressing aggregation by interacting with hydrophobic patches on the protein surface, preventing protein-protein interactions.[2][6]

  • Non-ionic Detergents: Low concentrations of detergents like Tween-20 (0.01-0.1%) can prevent hydrophobic interactions and surface-induced aggregation.[6]

Q5: How can I detect and quantify protein aggregation?

Both soluble and insoluble aggregates can be present. Several techniques are available for their detection:

  • Visual Inspection: The simplest method is to check for visible signs of precipitation, cloudiness, or turbidity.[13]

  • UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 350 nm) can indicate the presence of light-scattering aggregates.[11][14]

  • Dynamic Light Scattering (DLS): A rapid, non-invasive technique that measures the size distribution of particles in a solution. It is excellent for detecting the formation of soluble aggregates and determining their hydrodynamic radius.[1][9][11][15]

  • Size Exclusion Chromatography (SEC): A powerful method for separating and quantifying monomers, dimers, and higher-order aggregates based on their size. Aggregates will elute earlier than the monomeric protein.[6][7][9][11]

Troubleshooting Guides

Issue 1: Visible Precipitate or Cloudiness During/After Labeling

This indicates significant protein instability and aggregation. Follow these steps to diagnose and resolve the issue.

G Troubleshooting Workflow for Visible Protein Precipitation start Precipitation Observed check_protein 1. Assess Initial Protein Quality Is the starting protein solution clear? (Check via SEC/DLS) start->check_protein check_buffer 2. Evaluate Labeling Buffer Is pH >= 1 unit away from pI? Is the buffer amine-free? check_protein->check_buffer  Yes action_purify Action: Purify starting protein (e.g., via SEC) to remove aggregates. check_protein->action_purify No check_ratio 3. Optimize Labeling Ratio Is the dye:protein molar ratio high? check_buffer->check_ratio  Yes action_buffer Action: Screen different pH values. Add stabilizers (arginine, glycerol). check_buffer->action_buffer No check_conditions 4. Adjust Reaction Conditions Is protein concentration high? Is temperature > 4°C? check_ratio->check_conditions No action_ratio Action: Reduce dye:protein molar ratio. Perform a titration. check_ratio->action_ratio Yes check_label 5. Consider a Different Label Is the current dye hydrophobic? check_conditions->check_label No action_conditions Action: Lower protein concentration. Perform reaction at 4°C. check_conditions->action_conditions Yes solved Problem Solved check_label->solved No action_label Action: Switch to a more hydrophilic (e.g., sulfonated) dye. check_label->action_label Yes action_purify->check_protein action_buffer->check_buffer action_ratio->check_ratio action_conditions->check_conditions action_label->check_label

A step-by-step flowchart for troubleshooting protein precipitation.
Issue 2: Labeled Protein is Soluble, but Subsequent Analysis (SEC, DLS) Reveals Aggregates

Even without visible precipitation, the presence of soluble aggregates can compromise downstream applications.

  • Optimize Purification: Immediately after quenching the labeling reaction, purify the conjugate using Size Exclusion Chromatography (SEC). This will not only remove unreacted dye but also separate the monomeric labeled protein from any soluble aggregates that have formed.[1][6]

  • Refine Buffer Composition: The presence of soluble aggregates indicates that the buffer conditions are suboptimal for the long-term stability of the conjugate.

    • Perform a buffer screen to identify a formulation that best maintains the protein in its monomeric state.[13]

    • Add stabilizing excipients like arginine, glycerol, or non-ionic detergents to the final storage buffer (see Table 2).[2][3][6]

  • Reduce Degree of Labeling: Soluble aggregates can be a sign of over-labeling. Reduce the molar excess of the labeling reagent in the reaction to achieve a lower degree of labeling (DOL).[5]

  • Analyze and Monitor: Routinely analyze your protein before and after labeling using techniques like DLS or SEC to monitor the formation of soluble aggregates over time.[15]

Data Presentation

Table 1: Recommended Starting Conditions for NHS Ester Labeling
ParameterRecommended RangeRationale & Considerations
Protein Concentration 1 - 10 mg/mL[3][5]Higher concentrations improve labeling efficiency but increase aggregation risk. Start with 1-2 mg/mL for aggregation-prone proteins.[1]
Buffer Composition Amine-free (e.g., PBS, 0.1 M Sodium Bicarbonate)[3][5]Amine-containing buffers like Tris or glycine (B1666218) compete with the protein for the NHS ester.[5]
Reaction pH 7.2 - 8.5[5]pH 8.3-8.5 is optimal for the reaction.[3][5] However, a lower pH may be required for protein stability. Ensure pH is at least 1 unit away from the protein's pI.[2][5]
Dye:Protein Molar Ratio 5:1 to 20:1[3][5]Highly protein-dependent. A higher ratio increases the degree of labeling but also the risk of aggregation. Start with a lower ratio for sensitive proteins.[3]
Reaction Temperature 4°C to Room Temp (20-25°C)[5]Lower temperatures can improve stability for sensitive proteins but may require longer incubation times (e.g., overnight).[2][5]
Organic Solvent (e.g., DMSO) < 10% of total reaction volume[3]Necessary to dissolve many dyes, but excessive amounts can denature the protein. Add the dye solution slowly with gentle mixing.[2][6]
Table 2: Common Stabilizing Excipients to Prevent Aggregation
AdditiveTypical ConcentrationMechanism of Action
Glycerol 5 - 20% (v/v)[3][6]Increases solvent viscosity and stabilizes the protein's native structure by preferential exclusion.[2][6]
L-Arginine 50 - 100 mM[6]Suppresses aggregation by interacting with both charged and hydrophobic patches on the protein surface, preventing protein-protein interactions.[2][6]
Sucrose / Sorbitol 0.2 - 0.5 MActs as a stabilizer through preferential exclusion, similar to glycerol.[2][3]
Tween-20 / Polysorbate 20 0.01 - 0.1% (v/v)[6]Non-ionic detergent that can prevent hydrophobic interactions and surface-induced aggregation.[6]

Experimental Protocols

Protocol 1: Buffer Exchange using Spin Filtration

This protocol is used to remove interfering substances (e.g., Tris buffer) and exchange the protein into a labeling-compatible buffer.

  • Select Spin Filter: Choose a centrifugal filter unit with a Molecular Weight Cut-Off (MWCO) at least 3 times smaller than your protein's molecular weight.

  • Add Protein: Add your protein sample to the filter unit.

  • Centrifuge: Centrifuge according to the manufacturer's instructions to reduce the volume.

  • Re-dilute: Discard the flow-through. Add the desired labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) to the concentrated protein in the filter unit, bringing the volume back to the original sample volume.[4]

  • Repeat: Repeat steps 3 and 4 at least two more times to ensure a thorough buffer exchange.

  • Recover Sample: After the final centrifugation, recover the concentrated, buffer-exchanged protein from the filter unit.[4]

Protocol 2: General Protocol for Labeling with an NHS-Ester Dye
  • Prepare Protein: Ensure the protein is at a suitable concentration (e.g., 2 mg/mL) in an amine-free labeling buffer (pH 8.3). If not, perform a buffer exchange (Protocol 1).

  • Prepare Dye: Dissolve the NHS-ester dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Calculate Dye Volume: Calculate the volume of dye solution needed to achieve the desired molar excess (e.g., 10-fold molar excess).

  • Labeling Reaction: Add the calculated volume of the dye solution to the protein solution slowly while gently stirring or vortexing.[6]

  • Incubate: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[5][6]

  • Quench Reaction: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM. Incubate for 30 minutes.[6]

  • Purification: Immediately purify the labeled protein from unreacted dye and any aggregates using a desalting column or Size Exclusion Chromatography (SEC).[6]

Protocol 3: Aggregate Analysis by Size Exclusion Chromatography (SEC)
  • Column and Buffer Selection: Choose an SEC column with a fractionation range appropriate for your protein monomer and potential aggregates. The mobile phase should be a buffer that promotes the stability of your labeled protein, typically including at least 150 mM NaCl to minimize ionic interactions with the column matrix.[9]

  • System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.[6][7]

  • Sample Preparation: Centrifuge your labeled protein sample at >10,000 x g for 10 minutes to pellet any large, insoluble aggregates.[9] Filter the supernatant through a 0.22 µm syringe filter.[6][7]

  • Injection and Separation: Inject the prepared sample onto the column and run the separation under isocratic conditions.[6]

  • Data Analysis: Monitor the elution profile at 280 nm (for protein) and the dye's specific absorbance wavelength. Integrate the peaks corresponding to the monomer, dimer, and any higher-order aggregates to quantify the extent of aggregation.[6]

Visualization of Key Concepts

G Key Factors Contributing to Protein Aggregation During Labeling Aggregation Protein Aggregation Label Label Properties Protein Protein Properties Hydrophobicity High Hydrophobicity Label->Hydrophobicity OverLabeling Over-Labeling (High Dye:Protein Ratio) Label->OverLabeling Conditions Reaction Conditions Concentration High Concentration Protein->Concentration Stability Inherent Instability Protein->Stability Purity Pre-existing Aggregates Protein->Purity Buffer Suboptimal Buffer (pH near pI) Conditions->Buffer Temp High Temperature Conditions->Temp Solvent Organic Solvent Conditions->Solvent Hydrophobicity->Aggregation OverLabeling->Aggregation Concentration->Aggregation Stability->Aggregation Purity->Aggregation Buffer->Aggregation Temp->Aggregation Solvent->Aggregation

Factors influencing protein stability and leading to aggregation.

References

Technical Support Center: Post-Reaction Purification of Azido-PEG4-NHS-Ester Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of excess Azido-PEG4-NHS-ester following a conjugation reaction. Here you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the purity and quality of your final conjugate.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove unreacted this compound after a conjugation reaction?

It is essential to remove unreacted and hydrolyzed this compound to prevent ongoing, non-specific labeling of your purified product or other molecules in subsequent applications.[1] Failure to remove the excess reactive ester can lead to inaccurate quantification, reduced specificity in targeting, and potential interference with downstream assays.[1][2]

Q2: What are the primary methods for removing excess this compound?

The most effective methods for separating the larger conjugate from the small, unconjugated this compound are based on differences in molecular size.[1][3] These techniques include:

  • Quenching: The first step is to deactivate any remaining reactive NHS esters.[1][4]

  • Size Exclusion Chromatography (SEC): This method, also known as gel filtration, separates molecules based on their size and is highly effective.[1][3][5][6][7]

  • Dialysis: This technique uses a semi-permeable membrane with a specific molecular weight cut-off (MWCO) to separate the larger conjugate from the smaller, free this compound.[1][2][3][5]

  • Precipitation: This method involves selectively precipitating the conjugate, leaving the unreacted ester in the supernatant.[3]

Q3: How do I choose the best purification method for my experiment?

The optimal purification method depends on several factors, including your sample volume, the concentration of your target molecule, the required level of purity, and the available equipment.

ScenarioRecommended MethodRationale
Rapid, small-scale purification Spin columns (a form of SEC)Fast, user-friendly, and provides good recovery for small sample volumes.[1]
Larger sample volumes or need for high degree of buffer exchange Traditional size exclusion chromatography (e.g., FPLC) or dialysisBetter suited for larger volumes and allows for efficient buffer exchange.[1][2]
Dilute samples (<1 mg/mL) Dialysis or Tangential Flow Filtration (TFF)These methods can concentrate the sample while purifying it, avoiding further dilution.[1][8]

Q4: What is "quenching" and why is it important?

Quenching is the process of deactivating the reactive NHS ester group on the this compound that has not reacted with your target molecule.[4] This is crucial to prevent the ester from reacting with other molecules during and after the purification process. Quenching is typically done by adding a small molecule with a primary amine, such as Tris or glycine, which will react with and cap the NHS ester.[4][5]

Troubleshooting Guide

ProblemPossible CausesSolutions & Troubleshooting Steps
Low conjugation yield or incomplete reaction. Hydrolysis of the NHS Ester: The NHS ester is sensitive to moisture and can hydrolyze, rendering it inactive.[4]- Prepare the this compound solution in an anhydrous solvent like DMSO or DMF immediately before use.[4][9] - Ensure your reaction buffer is within the optimal pH range of 7.2-8.5.[4]
Suboptimal Reaction pH: The primary amine on the target molecule needs to be deprotonated for efficient reaction, which is favored at a slightly alkaline pH. However, a pH that is too high will accelerate NHS ester hydrolysis.[4][10]- Carefully control the reaction buffer pH. Phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffers are recommended.[4] - Avoid buffers containing primary amines (e.g., Tris, glycine) in the conjugation step as they will compete with your target molecule.[5][9][11]
Presence of unreacted this compound in the final product. Incomplete quenching: The quenching reaction may not have gone to completion.- Ensure the final concentration of the quenching agent (e.g., Tris) is sufficient (typically 20-50 mM).[4] - Allow the quenching reaction to proceed for at least 15-30 minutes at room temperature.[4]
Inefficient purification: The chosen purification method may not be providing adequate separation.- For dialysis, ensure the MWCO of the membrane is appropriate to retain your conjugate while allowing the small NHS ester (MW: 388.37 g/mol ) to pass through.[2][12] - For SEC, select a column with a fractionation range suitable for the size difference between your conjugate and the free PEG reagent.[2][3] - Perform a sufficient number of buffer changes during dialysis or collect appropriate fractions during SEC.[3][8]
Poor separation during size exclusion chromatography. Inappropriate column selection: The pore size of the column matrix is not suitable for the molecules being separated.- Select a column with a pore size that provides optimal resolution between your conjugate and the smaller, unreacted this compound.[2][3]
Sample is too viscous or contains particulates. - Ensure your sample is clear and free of particulates by centrifugation or filtration before loading onto the column.[13]

Experimental Protocols

Protocol 1: Quenching of Excess this compound

This protocol describes the standard method for quenching the reaction using a Tris-based buffer.[4]

Materials:

  • Reaction mixture containing the this compound conjugate.

  • 1 M Tris-HCl, pH 8.0.

Procedure:

  • Once the desired conjugation reaction time has elapsed, add the 1 M Tris-HCl, pH 8.0 solution to your reaction mixture to achieve a final Tris concentration of 20-50 mM.

  • Mix the solution gently.

  • Incubate the reaction mixture for 15-30 minutes at room temperature.

  • Proceed with the purification of your conjugate.

Protocol 2: Purification by Size Exclusion Chromatography (Spin Column)

This method is ideal for the rapid removal of excess this compound from small sample volumes.[1]

Materials:

  • Quenched reaction mixture.

  • Desalting spin column (e.g., with a molecular weight cut-off suitable for your conjugate).

  • Collection tubes.

  • Appropriate buffer for your purified conjugate (e.g., PBS).

  • Centrifuge.

Procedure:

  • Prepare the spin column according to the manufacturer's instructions. This typically involves removing the storage buffer and equilibrating the column with the desired final buffer.

  • Place the column in a collection tube.

  • Apply the quenched reaction mixture to the center of the resin bed.

  • Centrifuge the column according to the manufacturer's protocol (e.g., 1,000 x g for 2 minutes).

  • The purified conjugate will be in the eluate in the collection tube. The smaller, unreacted this compound will be retained in the column resin.

Protocol 3: Purification by Dialysis

This technique is suitable for larger sample volumes and when a high degree of buffer exchange is required.[3][8]

Materials:

  • Quenched reaction mixture.

  • Dialysis tubing or cassette with an appropriate Molecular Weight Cut-Off (MWCO).

  • Large beaker.

  • Magnetic stir plate and stir bar.

  • A large volume of dialysis buffer (e.g., PBS).

Procedure:

  • Prepare the dialysis membrane according to the manufacturer's instructions.

  • Load the quenched reaction mixture into the dialysis tubing or cassette.

  • Place the sealed dialysis device in a beaker containing a large volume of dialysis buffer (at least 200-500 times the sample volume).

  • Stir the buffer gently on a magnetic stir plate at 4°C.

  • Allow dialysis to proceed for at least 4-6 hours.

  • Change the dialysis buffer at least three times. An overnight dialysis for the final change is recommended for complete removal of the unreacted ester.[1][3]

  • Carefully recover the purified conjugate solution from the dialysis device.

Visualizing the Workflow

A general workflow for the removal of excess this compound is depicted below.

Removal_Workflow cluster_reaction Conjugation Reaction cluster_quenching Quenching cluster_purification Purification Target Target Molecule (+ Primary Amine) Reaction Conjugation (pH 7.2-8.5) Target->Reaction NHS_Ester This compound NHS_Ester->Reaction Quench Add Quenching Agent (e.g., Tris) Reaction->Quench Reaction Mixture SEC Size Exclusion Chromatography Quench->SEC Quenched Mixture Dialysis Dialysis Quench->Dialysis Precipitation Precipitation Quench->Precipitation Purified_Product Purified Conjugate SEC->Purified_Product Dialysis->Purified_Product Precipitation->Purified_Product

Caption: General workflow for quenching and purification after this compound conjugation.

Data Summary

The following table provides a qualitative comparison of the common purification methods. Quantitative efficiency can vary significantly based on the specific conjugate and experimental conditions.

Purification MethodSpeedScalabilityFinal ConcentrationPurity
Size Exclusion Chromatography (Spin Column) FastLow (small volumes)Potentially dilutedGood
Size Exclusion Chromatography (Gravity/FPLC) ModerateHighDilutedVery High
Dialysis SlowHighCan be concentrated or dilutedHigh
Precipitation FastHighConcentratedVariable

References

Impact of temperature on Azido-PEG4-NHS-ester reaction kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information on the impact of temperature on Azido-PEG4-NHS-ester reaction kinetics. It includes frequently asked questions and troubleshooting advice to ensure successful conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of an Azido-PEG4-NHS ester reaction?

Azido-PEG4-NHS ester is a chemical tool used to attach an azide (B81097) group to molecules containing primary amines, such as proteins, antibodies, or amine-modified oligonucleotides. The N-hydroxysuccinimide (NHS) ester end of the molecule reacts with a primary amine (-NH2) under neutral to slightly alkaline conditions (pH 7.2-9) to form a stable, covalent amide bond. The azide group is then available for subsequent "click chemistry" reactions.[1][2][3][4]

Q2: How does temperature influence the kinetics of the Azido-PEG4-NHS ester reaction?

Temperature has a significant dual effect on the reaction.[1]

  • Increased Reaction Rate: Higher temperatures accelerate the rate of the desired reaction between the NHS ester and the primary amine (aminolysis).

  • Increased Hydrolysis: However, higher temperatures also dramatically increase the rate of a competing side reaction: the hydrolysis of the NHS ester.[1][5][6] In this reaction, the NHS ester reacts with water, rendering it inactive and unable to conjugate to the target amine.

Therefore, the choice of reaction temperature is a critical trade-off between maximizing the reaction rate and minimizing the deactivation of the reagent through hydrolysis.[1]

Q3: What are the recommended temperatures for carrying out the reaction?

The most common temperatures for NHS ester conjugation reactions are room temperature (20-25°C) and 4°C (on ice).[1]

  • Room Temperature (20-25°C): This temperature offers a good balance between reaction speed and the stability of the NHS ester. Typical reaction times at this temperature range from 30 minutes to 4 hours.[1][7]

  • 4°C (on ice): This lower temperature is recommended for sensitive biomolecules that may be damaged at higher temperatures or when longer incubation times are necessary (e.g., overnight).[1][8] The rate of hydrolysis is significantly reduced at 4°C, which preserves the reactivity of the Azido-PEG4-NHS ester over an extended period.[1][8]

Q4: How does pH affect the reaction at different temperatures?

The reaction is highly pH-dependent, with an optimal range of 7.2 to 8.5.[6][7] At this pH, the primary amines are sufficiently deprotonated and nucleophilic to react efficiently. However, as the pH increases, the rate of hydrolysis of the NHS ester also increases significantly. This effect is exacerbated at higher temperatures. For instance, the half-life of an NHS ester is about 4-5 hours at pH 7.0 and 0°C, but it drops to only 10 minutes at pH 8.6 and 4°C.[5][7]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low Conjugation Yield Excessive Hydrolysis of NHS Ester: The Azido-PEG4-NHS ester has been deactivated by reacting with water. This is accelerated by high pH and high temperatures.[1][6]- If reacting at room temperature for an extended period, consider shortening the incubation time. - For longer reactions, perform the experiment at 4°C to decrease the rate of hydrolysis.[1][6] - Ensure the reaction pH is within the optimal range (7.2-8.5).[6] - Prepare the Azido-PEG4-NHS ester solution in anhydrous DMSO or DMF immediately before use.[6]
Incubation Time is Too Short: The reaction has not had enough time to proceed to completion, especially at lower temperatures.- If reacting at 4°C, increase the incubation time (e.g., overnight).[1] - If a shorter reaction time is required, consider increasing the temperature to room temperature, but monitor for potential hydrolysis.
Suboptimal Buffer Composition: The buffer contains primary amines (e.g., Tris or glycine) that compete with the target molecule for reaction with the NHS ester.[2][8]- Use an amine-free buffer such as phosphate-buffered saline (PBS), borate (B1201080) buffer, or carbonate-bicarbonate buffer.[6][7][8]
No Reaction Inactive Azido-PEG4-NHS Ester: The reagent may have completely hydrolyzed due to improper storage or handling.- Use a fresh vial of the reagent. - Ensure the reagent is stored at -20°C with a desiccant and allow it to equilibrate to room temperature before opening to prevent moisture condensation.[2]
Incorrect pH: The reaction buffer pH is too low, causing the primary amines on the target molecule to be protonated and less reactive.[6]- Adjust the pH of the reaction buffer to the optimal range of 7.2-8.5.[6]
Multiple Products or Smearing on Gel/Chromatogram Protein Aggregation: The modification of surface amines may lead to changes in protein charge and solubility.- Optimize the degree of labeling by adjusting the molar excess of the Azido-PEG4-NHS ester. - Consider performing the reaction at 4°C.

Data Presentation

Impact of Temperature and pH on NHS Ester Stability

The stability of the NHS ester is critical for a successful conjugation reaction. The primary competing reaction is hydrolysis, which is accelerated by increases in pH and temperature. The stability is often described by the half-life (t½), the time it takes for half of the NHS ester to become non-reactive.

TemperaturepHApproximate Half-life (t½)
0°C7.04-5 hours[5][7]
4°C8.610 minutes[5][7]

Note: This data is for general NHS esters and serves as a good approximation for the behavior of Azido-PEG4-NHS ester.

Experimental Protocols

General Protocol for Labeling a Protein with Azido-PEG4-NHS Ester

This protocol provides a general guideline for the conjugation of Azido-PEG4-NHS ester to a protein. Optimization may be required for specific applications.

1. Preparation of Reagents:

  • Protein Solution: Prepare the protein solution (typically 1-10 mg/mL) in an amine-free buffer (e.g., PBS, borate buffer) at a pH between 7.2 and 8.5.[1][9]

  • Azido-PEG4-NHS Ester Stock Solution: Immediately before use, dissolve the Azido-PEG4-NHS ester in an anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) to a stock concentration of 10 mM.[2][9] Do not store the NHS ester in an aqueous solution.[6]

2. Labeling Reaction:

  • Add a 5- to 20-fold molar excess of the dissolved Azido-PEG4-NHS ester solution to the protein solution.[1] The final concentration of the organic solvent should ideally be less than 10%.[1]

  • Mix gently but thoroughly.

  • Incubate the reaction under one of the following conditions:

    • Room Temperature (20-25°C): Incubate for 30-60 minutes.[2] Some protocols may suggest up to 4 hours.[1]

    • On Ice (4°C): Incubate for 2 hours or overnight.[1][6]

3. Quenching the Reaction (Optional but Recommended):

  • To stop the reaction, add a quenching buffer that contains primary amines. A common choice is Tris-HCl, added to a final concentration of 20-50 mM.[1] Incubate for 15-30 minutes at room temperature.[6]

4. Purification:

  • Remove the excess, unreacted Azido-PEG4-NHS ester and byproducts using size-exclusion chromatography (e.g., a desalting column) or dialysis.[6]

Visualizations

Reaction_Workflow Experimental Workflow for Protein Labeling prep_protein Prepare Protein Solution (1-10 mg/mL in amine-free buffer, pH 7.2-8.5) reaction Initiate Reaction (Add NHS ester to protein solution) prep_protein->reaction prep_nhs Prepare Azido-PEG4-NHS Ester (10 mM in anhydrous DMSO or DMF) prep_nhs->reaction incubation Incubate (Room Temp: 30-60 min OR 4°C: 2h - overnight) reaction->incubation quench Quench Reaction (Add Tris buffer) incubation->quench purify Purify Conjugate (Size-exclusion chromatography or dialysis) quench->purify product Azido-labeled Protein purify->product

Caption: A typical workflow for labeling proteins with Azido-PEG4-NHS ester.

Reaction_Pathways Reaction Pathways of Azido-PEG4-NHS Ester cluster_reactants Reactants cluster_products Products Azido-PEG4-NHS Azido-PEG4-NHS Ester Desired_Product Stable Amide Bond (Azido-labeled Protein) Azido-PEG4-NHS->Desired_Product Aminolysis (Desired Reaction) - Optimal at pH 7.2-8.5 - Faster at higher temp. Side_Product Hydrolyzed NHS Ester (Inactive) Azido-PEG4-NHS->Side_Product Hydrolysis (Competing Reaction) - Increases with pH and temp. Protein-NH2 Primary Amine (on Protein) H2O Water (present in buffer)

Caption: Competing reactions of Azido-PEG4-NHS ester with a primary amine and water.

References

Technical Support Center: Instability of NHS Esters in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-hydroxysuccinimide (NHS) ester bioconjugation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to the instability of NHS esters in aqueous solutions during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction of an NHS ester in bioconjugation, and what are its main targets?

A1: The primary reaction of an N-hydroxysuccinimide (NHS) ester is with a primary amine (-NH₂) to form a stable amide bond.[1][2] In proteins, the most common targets for this reaction are the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group of the polypeptide chain.[1][2] This reaction is highly efficient within a pH range of 7.2 to 8.5.[2]

Q2: What is the most significant side reaction affecting NHS esters in aqueous solutions?

A2: The most critical side reaction is the hydrolysis of the NHS ester.[2][3][4] In this reaction, the NHS ester reacts with water, which cleaves the ester bond and results in an unreactive carboxylic acid, rendering the reagent inactive for conjugation.[2][3][4] This hydrolysis directly competes with the desired reaction with the primary amine (aminolysis) and its rate is highly dependent on the pH of the solution, increasing as the pH becomes more alkaline.[2]

Q3: How does pH critically affect my NHS ester conjugation reaction?

A3: The pH of the reaction buffer is a crucial parameter that influences the balance between the desired amine reaction and the competing hydrolysis.[3][5][6]

  • Amine Reactivity: The reactive form of a primary amine is deprotonated.[5] At a pH below ~7.2, the amine is predominantly protonated (-NH₃⁺) and thus unreactive.[5][7] As the pH increases, the concentration of the reactive, deprotonated amine increases, favoring the conjugation reaction.[5]

  • Ester Stability: The rate of NHS ester hydrolysis increases significantly with higher pH.[3][5][8] For instance, the half-life of an NHS ester can be several hours at pH 7 but drops to just minutes at pH 9.[1]

  • Optimal Range: Therefore, the optimal pH for NHS ester reactions is a compromise, typically between 7.2 and 8.5, to ensure sufficient amine reactivity while minimizing hydrolysis.[7][8][9][10][11] For many applications, a pH of 8.3-8.5 is considered optimal.[7][9][12][13]

Q4: Which buffers should I use for NHS ester reactions, and which should I avoid?

A4: It is essential to use amine-free buffers to prevent the buffer components from competing with the target molecule for the NHS ester.[5][14]

  • Recommended Buffers: Phosphate-buffered saline (PBS), carbonate-bicarbonate, HEPES, and borate (B1201080) buffers are all suitable choices.[7][8][9][11] A 0.1 M sodium bicarbonate or phosphate (B84403) buffer is frequently used.[7][9][12]

  • Incompatible Buffers: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, must be avoided as they will directly compete with the target biomolecule, reducing conjugation efficiency.[2][7][8][14] However, these buffers are useful for quenching (stopping) the reaction once the desired incubation time is complete.[7][8]

Q5: My conjugation yield is low. How can I troubleshoot this?

A5: Low conjugation yield is a common problem that can often be traced back to the hydrolysis of the NHS ester. Here are the likely causes and solutions:

  • Inactive Reagent: The NHS ester may have hydrolyzed due to improper storage or handling.[9] Always store NHS esters desiccated at -20°C.[5][15] Allow the vial to warm to room temperature before opening to prevent moisture condensation.[5][15] You can test the activity of your NHS ester reagent (see Protocol 2).

  • Suboptimal pH: If the pH is too low (<7.2), the target amines are protonated and unreactive.[9] If the pH is too high (>8.5), the ester will rapidly hydrolyze.[9] Verify your buffer's pH with a calibrated meter.

  • Presence of Competing Amines: Ensure your buffer is free from primary amines like Tris or glycine.[2][9] If necessary, perform a buffer exchange of your protein sample before starting the conjugation.[2]

  • Dilute Protein Solution: The bimolecular conjugation reaction is less efficient at low protein concentrations, allowing the unimolecular hydrolysis reaction to dominate.[7][9] If possible, concentrate your protein to at least 1-2 mg/mL.[9]

Q6: I'm observing precipitation of my protein during the conjugation reaction. What could be the cause?

A6: Protein precipitation can occur for a few reasons:

  • High Concentration of Organic Solvent: Many NHS esters are first dissolved in an organic solvent like DMSO or DMF.[2] Ensure the final concentration of the organic solvent in the reaction mixture is low, typically below 10%.[2]

  • High Degree of Labeling: Modifying a large number of primary amines on a protein alters its isoelectric point and other physicochemical properties, which can lead to aggregation.[4] Try reducing the molar excess of the NHS ester in the reaction.[9]

  • Protein Instability: The protein itself may not be stable under the required pH or buffer conditions for the reaction.[4]

Data Presentation

Table 1: Approximate Half-life of NHS Esters in Aqueous Solution

This table summarizes the approximate half-life of typical NHS esters under various aqueous conditions, highlighting the profound impact of pH and temperature on their stability.

pHTemperatureApproximate Half-lifeCitations
7.00°C - 4°C4 - 5 hours[3][8]
7.0Room Temperature~7 hours[10][16]
8.0Room Temperature~210 minutes[10][17]
8.5Room Temperature~180 minutes[10][17]
8.64°C10 minutes[8]
8.6Room Temperature~10 minutes[10]
9.0Room Temperature~125 minutes[10][17]

Table 2: Comparative Half-lives of Amidation vs. Hydrolysis of a Porphyrin-NHS Ester at Room Temperature

This table provides a direct comparison of the kinetics of the desired amidation reaction versus the competing hydrolysis reaction at different pH values for a specific porphyrin-NHS ester. While the rate of hydrolysis increases with pH, the rate of the amidation reaction is more significantly accelerated, leading to a higher yield of the conjugate at the optimal pH.[6]

pHt½ Amidation (min)t½ Hydrolysis (min)
8.080210
8.520180
9.010125
Data sourced from a study on porphyrin-NHS esters.[17]

Experimental Protocols

Protocol 1: General Procedure for Protein Labeling with an NHS Ester

This protocol provides a general guideline for conjugating a molecule functionalized with an NHS ester to a protein.[2][18]

  • Protein Preparation: Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.1 M sodium bicarbonate, 0.15 M NaCl, pH 7.2-8.5) at a concentration of 1-10 mg/mL.[2][5] If the protein solution contains substances with primary amines, perform a buffer exchange using dialysis or a desalting column.[2]

  • NHS Ester Solution Preparation: Immediately before use, dissolve the NHS ester reagent in a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[7][9][12]

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved NHS ester to the protein solution.[4] Ensure the final volume of the organic solvent is less than 10% of the total reaction volume.[2]

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[18][19] If the NHS ester is fluorescent, protect the reaction from light.[18]

  • Quenching: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.[18] Incubate for 15-30 minutes at room temperature.[18]

  • Purification: Remove excess, unreacted NHS ester and byproducts by dialysis or size-exclusion chromatography (gel filtration).[]

Protocol 2: Method to Determine the Reactivity of an NHS Ester Reagent

This protocol can be used to assess whether an NHS ester reagent is still active or has been hydrolyzed. The principle is that the hydrolysis of the ester releases N-hydroxysuccinimide (NHS), which absorbs light at 260-280 nm.[8][15]

  • Materials:

    • NHS ester reagent

    • Amine-free buffer (e.g., phosphate buffer, pH 7-8)[15]

    • Anhydrous DMSO or DMF (if the ester is not water-soluble)[15]

    • 0.5-1.0 N NaOH[15]

    • UV-Vis Spectrophotometer

  • Procedure: a. Weigh 1-2 mg of the NHS ester reagent and dissolve it in 2 mL of buffer.[15] If needed, first dissolve the reagent in 0.25 mL of DMSO or DMF before adding the buffer.[15] b. Prepare a control tube with the same buffer and solvent composition.[15] c. Measure the initial absorbance of the NHS ester solution at 260 nm.[15] If the absorbance is greater than 1.0, dilute the solution with more buffer until it is within the linear range of the spectrophotometer.[15] d. To 1 mL of the reagent solution, add 100 µL of 0.5-1.0 N NaOH to induce complete and rapid hydrolysis.[15] e. Promptly measure the absorbance of the base-hydrolyzed solution at 260 nm.[15]

  • Interpretation:

    • Active Reagent: If the absorbance of the base-hydrolyzed solution is significantly greater than the initial absorbance, the NHS ester is active.[15]

    • Inactive Reagent: If there is no measurable increase in absorbance, the NHS ester has likely been fully hydrolyzed and is inactive.[2][15]

Visualizations

NHS_Ester_Hydrolysis cluster_products NHS_Ester R-CO-O-NHS (Active NHS Ester) Carboxylic_Acid R-COOH (Inactive Carboxylic Acid) NHS_Ester->Carboxylic_Acid Hydrolysis NHS NHS (N-hydroxysuccinimide) H2O H₂O (Water)

NHS Ester Hydrolysis Pathway

Bioconjugation_Workflow start Start prep_protein Prepare Protein in Amine-Free Buffer (pH 7.2-8.5) start->prep_protein prep_nhs Prepare Fresh NHS Ester Solution in Anhydrous DMSO or DMF start->prep_nhs react Combine and Incubate (RT or 4°C) prep_protein->react prep_nhs->react quench Quench Reaction (e.g., Tris buffer) react->quench purify Purify Conjugate (Dialysis / SEC) quench->purify end End (Characterize Conjugate) purify->end

Typical NHS Ester Bioconjugation Workflow

Competing_Pathways NHS_Ester Active NHS Ester Conjugate Stable Amide Bond (Desired Product) NHS_Ester->Conjugate Aminolysis (Desired Reaction) Hydrolyzed Inactive Carboxylic Acid (Side Product) NHS_Ester->Hydrolyzed Hydrolysis (Competing Reaction) Amine Primary Amine (Target Molecule) Water Water (Aqueous Buffer)

Competing Reaction Pathways for NHS Esters

References

Technical Support Center: Quenching Unreacted Azido-PEG4-NHS-ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Azido-PEG4-NHS-ester bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on effectively quenching unreacted reagents to ensure the success and reproducibility of your experiments. Below you will find troubleshooting guides and frequently asked questions to address specific issues you might encounter.

Troubleshooting Guide: Quenching Inefficiency and Side Reactions

This guide addresses specific issues that may arise during the quenching step of your this compound conjugation reaction.

Issue 1: Low Conjugation Yield Despite Quenching

If you observe a low yield of your desired conjugate, the issue might stem from the initial conjugation reaction rather than the quenching step itself.

  • Possible Cause: Hydrolysis of the NHS ester before it can react with your target molecule. The NHS ester is highly susceptible to hydrolysis in aqueous solutions, which increases with higher pH and temperature.[1][2][3]

  • Solution:

    • Ensure your this compound is stored in a desiccated environment at -20°C to prevent moisture exposure.[1]

    • Allow the reagent vial to equilibrate to room temperature before opening to avoid condensation.[4]

    • Prepare stock solutions in an anhydrous organic solvent like DMSO or DMF immediately before use.[2][5] Do not store NHS esters in aqueous buffers.[5][6]

    • Perform the conjugation reaction in an amine-free buffer (e.g., PBS, HEPES, Borate) at a pH between 7.2 and 8.5.[6][7][8]

    • For dilute protein solutions, consider increasing the molar excess of the NHS ester to favor the reaction with the amine over hydrolysis.[1]

Issue 2: Non-specific Labeling or Protein Aggregation After Quenching

The presence of unintended labeled species or protein precipitation can indicate issues with either the conjugation or quenching steps.

  • Possible Cause 1: The reaction of the NHS ester with non-target nucleophiles (e.g., serine, threonine, tyrosine residues) can occur, especially at higher pH values.[3]

  • Solution 1: Maintain the reaction pH within the optimal range of 7.2-8.5 to maximize reactivity with primary amines while minimizing side reactions.[3]

  • Possible Cause 2: The quenching reagent itself might be causing protein precipitation, or a significant change in the protein's charge due to the neutralization of primary amines during conjugation could lead to aggregation.[3]

  • Solution 2:

    • Ensure the chosen quenching reagent and its final concentration are compatible with your protein's stability.

    • If aggregation is observed after adding the quenching buffer, try performing the quenching step at a lower temperature (e.g., on ice).

    • Consider purifying the conjugate from the unreacted NHS ester and quenching reagent promptly after the reaction is complete using size-exclusion chromatography or dialysis.[2][5]

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to quench the reaction of this compound?

A quenching step is crucial to stop the conjugation reaction by deactivating any unreacted NHS esters.[7] This prevents further, uncontrolled labeling of your target molecule or other components in your sample, ensuring a more homogenous product and preventing unwanted side reactions in downstream applications.[7]

Q2: What are the common quenching reagents for NHS ester reactions?

The most common quenching reagents are small molecules containing primary amines that will react with and cap any remaining active NHS esters.[7] These include Tris (tris(hydroxymethyl)aminomethane), glycine (B1666218), lysine, and ethanolamine.[7] Hydroxylamine can also be used and is effective at hydrolyzing unreacted NHS esters.[9][10]

Q3: Will the quenching agents react with the azide (B81097) group on the this compound?

The azide group is generally very stable and bioorthogonal, meaning it does not react with the vast majority of functional groups found in biological systems, including the primary amines of quenching reagents like Tris and glycine, under typical bioconjugation conditions.[11][12] The primary reaction of these quenching agents will be with the highly reactive NHS ester.

Q4: Can I use a buffer containing primary amines, like Tris, for the conjugation reaction itself?

No, you should always use amine-free buffers such as PBS, HEPES, or borate (B1201080) for the conjugation step.[4][8] Primary amines in the buffer will compete with your target molecule for reaction with the NHS ester, significantly reducing your conjugation efficiency.[3][4] Tris or glycine should only be added after the desired conjugation time to quench the reaction.[8]

Q5: How can I confirm that my unreacted this compound has been effectively quenched?

While direct measurement of quenching is not typically performed, the absence of further changes in your product profile over time (e.g., via SDS-PAGE or mass spectrometry) after the addition of the quenching agent can serve as an indirect confirmation. A more direct, though less common, method would be to analyze the reaction mixture for the presence of the quenched Azido-PEG4-amide product.

Quantitative Data Summary

The following table summarizes typical conditions for quenching unreacted this compound. The optimal conditions may vary depending on the specific experimental setup and should be empirically determined.

Quenching ReagentTypical Final ConcentrationIncubation TimeIncubation TemperatureReference
Tris20-100 mM15-30 minutesRoom Temperature or 4°C[2][5][7]
Glycine50-100 mM15-30 minutesRoom Temperature[2][8]
Lysine20-50 mM15-30 minutesRoom Temperature[7][9]
Ethanolamine20-50 mM15-30 minutesRoom Temperature[7][9]
Hydroxylamine10-50 mM15-60 minutesRoom Temperature[9][10]

Experimental Protocols

Protocol: Quenching of Unreacted this compound

This protocol provides a general procedure for quenching the reaction after conjugating this compound to a protein.

Materials:

  • Protein conjugation reaction mixture

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)[2]

  • Purification column (e.g., size-exclusion chromatography column like Sephadex G-25)[2]

  • Storage buffer (e.g., PBS)

Procedure:

  • Perform Conjugation: Carry out the reaction of your protein with this compound for the desired amount of time (typically 30 minutes to 2 hours at room temperature or 2-4 hours at 4°C).[7]

  • Quench Reaction: Add the Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM. For example, add 1/20th volume of 1 M Tris-HCl, pH 8.0.[7]

  • Incubate: Incubate the mixture for an additional 15-30 minutes at room temperature to ensure all unreacted NHS esters are deactivated.[5]

  • Purification: Remove the excess quenched Azido-PEG4-linker and quenching reagent by using a desalting column or dialysis against a suitable storage buffer.[2][5]

Visualizations

Quenching_Workflow cluster_conjugation Conjugation Reaction cluster_quenching Quenching Protein Protein Conjugation Conjugation Protein->Conjugation Azido_PEG4_NHS_ester Azido_PEG4_NHS_ester Azido_PEG4_NHS_ester->Conjugation Quenching_Step Quenching_Step Conjugation->Quenching_Step Unreacted This compound Quenching_Reagent Quenching_Reagent Quenching_Reagent->Quenching_Step Purification Purification Quenching_Step->Purification Quenched Reaction Mixture Final_Product Azido-PEG4-Protein Conjugate Purification->Final_Product Purified Conjugate

Caption: Workflow for quenching unreacted this compound.

References

Azido-PEG4-NHS-ester solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with Azido-PEG4-NHS-ester, with a particular focus on solubility issues in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in my aqueous reaction buffer. What is the correct procedure for solubilization?

It is a common challenge that this compound, like many other non-sulfonated NHS esters, exhibits poor solubility directly in aqueous buffers.[1] The recommended and standard method is to first dissolve the reagent in a small volume of a dry, water-miscible organic solvent before adding it to your aqueous reaction mixture.[2][3]

  • Recommended Solvents: Anhydrous or "amine-free" Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are the most commonly used solvents for this purpose.[1][2]

  • Procedure:

    • Prepare a concentrated stock solution of the this compound in your chosen organic solvent (e.g., 10 mg/mL). This should be done immediately before use.[2][3]

    • Add the required amount of the concentrated stock solution dropwise to your aqueous reaction buffer containing the molecule to be labeled, ideally while gently vortexing or stirring.[2]

    • It is critical to keep the final concentration of the organic solvent in the reaction mixture low, typically below 10%, to avoid potential denaturation of proteins or other biomolecules.[2]

Q2: Which organic solvent is superior for dissolving this compound: DMSO or DMF?

Both DMSO and DMF are effective for dissolving NHS esters.[2] However, there are some important considerations:

  • DMSO: It is an excellent solvent for a wide range of organic compounds and is generally well-tolerated in bioconjugation reactions at low concentrations. It is crucial to use an anhydrous (dry) grade of DMSO, as any water content can lead to premature hydrolysis of the NHS ester.[2]

  • DMF: High-quality, amine-free DMF is also a suitable choice.[2] Be aware that DMF can degrade over time to form dimethylamine, which has a distinct fishy odor. Dimethylamine can react with the NHS ester, thereby reducing the efficiency of your labeling reaction.[2][4] If your DMF has this odor, it should not be used.[2]

Q3: Can I use buffers containing Tris or glycine (B1666218) for my conjugation reaction?

No, you should strictly avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine.[5][6] These buffers will compete with your target molecule for reaction with the NHS ester, leading to significantly lower conjugation efficiency.[2] If your protein or molecule of interest is in an incompatible buffer, a buffer exchange step using dialysis or gel filtration is necessary before initiating the conjugation reaction.[2] Recommended buffers include phosphate-buffered saline (PBS), HEPES, borate (B1201080), or carbonate/bicarbonate buffers.[3][5]

Q4: How does pH affect the stability and reactivity of this compound in aqueous solutions?

pH is a critical parameter in NHS ester chemistry as it influences the competing reaction of hydrolysis.[7] The rate of NHS ester hydrolysis is highly dependent on the pH of the reaction buffer; as the pH increases, the rate of hydrolysis accelerates significantly.[7][8] This is because the hydroxyl ion (OH⁻), which is more abundant at higher pH, is a potent nucleophile that attacks the ester.[7]

While a slightly alkaline pH is necessary to deprotonate primary amines for the desired conjugation reaction, a pH that is too high will favor hydrolysis.[7] The optimal pH for most NHS ester coupling reactions is a compromise between maximizing the availability of deprotonated primary amines and minimizing the rate of ester hydrolysis. This range is typically between pH 7.2 and 8.5.[5][7]

Q5: How should I store this compound and its stock solutions?

Proper storage is crucial to maintain the reactivity of this compound.

  • Solid Reagent: The solid reagent is moisture-sensitive.[3][9] It should be stored at -20°C or -80°C in a tightly sealed container with a desiccant.[10][11][12] Before opening, the vial should be equilibrated to room temperature to avoid moisture condensation.[3][9]

  • Stock Solutions: It is highly recommended to prepare solutions of this compound fresh for each use.[3][9] If a stock solution must be prepared, it should be made in an anhydrous organic solvent like DMSO or DMF and stored at -20°C or -80°C.[10] However, the stability in solution, even in anhydrous solvents, is limited.[13] Do not prepare stock solutions in aqueous buffers for storage, as they will hydrolyze over time.[6]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low Conjugation Yield 1. Hydrolysis of NHS ester: The reagent may have degraded due to moisture or prolonged exposure to the aqueous buffer before reacting with the amine.[6]- Prepare the NHS ester stock solution in anhydrous DMSO or DMF immediately before use. - Minimize the time the NHS ester is in the aqueous buffer before the reaction is complete. - Ensure the reaction pH is within the optimal range (7.2-8.5).[5][7]
2. Incorrect Buffer: The reaction buffer contains primary amines (e.g., Tris, glycine) that are competing with the target molecule.[2]- Perform a buffer exchange into an amine-free buffer such as PBS, HEPES, or borate buffer.[3][5]
3. Suboptimal Molar Ratio: An insufficient molar excess of the this compound over the amine-containing molecule.- Increase the molar excess of the this compound. A 10- to 50-fold molar excess is often recommended, depending on the concentration of the target molecule.[3]
Precipitate Forms Upon Adding NHS Ester to Aqueous Buffer 1. Poor Solubility: The concentration of the NHS ester in the final reaction volume is too high for its aqueous solubility, even with the PEG spacer.- Ensure the final concentration of the organic solvent (DMSO/DMF) is sufficient to maintain solubility, but generally not exceeding 10%.[2] - Add the NHS ester stock solution slowly and with vigorous stirring to the aqueous buffer.[2]
2. Low Quality Solvent: The DMSO or DMF used to prepare the stock solution contained water, causing hydrolysis and precipitation.- Use a fresh, high-quality, anhydrous grade of DMSO or DMF.[2]
Inconsistent Results Between Experiments 1. Variable Reagent Quality: The this compound has been improperly stored and has partially hydrolyzed.- Aliquot the solid reagent upon receipt to minimize freeze-thaw cycles and moisture exposure. - Always equilibrate the vial to room temperature before opening.[3][9]
2. Inconsistent Reaction Time or Temperature: Variations in incubation time or temperature can affect the balance between the conjugation reaction and hydrolysis.- Standardize the reaction time and temperature for all experiments. Reactions can be performed for 30-60 minutes at room temperature or for 2 hours on ice.[9]

Quantitative Data Summary

The stability of the NHS ester is critically dependent on the pH of the aqueous buffer. The following table summarizes the half-life of NHS esters at various pH values and temperatures, which can be used as an approximation for the behavior of this compound.

pHTemperature (°C)Half-life of NHS EsterReference Compound(s)
7.004-5 hoursGeneric NHS Ester
8.0Room Temp.210 minutesPorphyrin-NHS Ester (P3-NHS)
8.5Room Temp.180 minutesPorphyrin-NHS Ester (P3-NHS)
8.6410 minutesGeneric NHS Ester
9.0Room Temp.125 minutesPorphyrin-NHS Ester (P3-NHS)

Data compiled from multiple sources.[5][8][14]

Experimental Protocols

Protocol 1: General Procedure for Labeling a Protein with this compound

This protocol provides a general guideline. Optimization may be required for specific proteins and applications.

Materials:

  • Protein to be labeled in an amine-free buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 7.2-8.0)

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the amine-free buffer at a suitable concentration (e.g., 1-10 mg/mL).[13]

  • Prepare NHS Ester Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[13]

  • Labeling Reaction: a. Calculate the required volume of the NHS ester stock solution to achieve a 10- to 20-fold molar excess over the protein. b. While gently vortexing the protein solution, add the calculated volume of the NHS ester stock solution. Ensure the final volume of the organic solvent does not exceed 10% of the total reaction volume.[9]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.[9]

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM Tris. Incubate for 15-30 minutes at room temperature.[3]

  • Purification: Remove the unreacted this compound and byproducts by using a desalting column or by dialysis against an appropriate buffer.[13]

Protocol 2: Monitoring NHS Ester Hydrolysis by UV-Vis Spectrophotometry

The hydrolysis of an NHS ester can be monitored by measuring the increase in absorbance at 260-280 nm, as the N-hydroxysuccinimide byproduct absorbs in this range.[5][8]

Materials:

  • This compound

  • Anhydrous DMSO or DMF

  • A series of amine-free buffers at different pH values (e.g., pH 7.0, 8.0, 9.0)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare NHS Ester Stock Solution: Prepare a concentrated stock solution of this compound in anhydrous DMSO or DMF.

  • Initiate Hydrolysis: Add a small volume of the stock solution to each of the different pH buffers to a final concentration suitable for spectrophotometric analysis.

  • Monitor Absorbance: Immediately begin monitoring the absorbance of each solution at 260 nm using the UV-Vis spectrophotometer. Record the absorbance at regular time intervals.

  • Data Analysis: a. Plot the absorbance at 260 nm versus time for each pH value. b. The rate of hydrolysis can be determined from the initial slope of the curve. c. The half-life (t₁/₂) of the NHS ester at a given pH can be calculated from the time it takes for the absorbance to reach half of its maximum value, which corresponds to the complete hydrolysis of the ester.[7]

Visualizations

experimental_workflow Experimental Workflow for Protein Labeling cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis prep_protein Prepare Protein in Amine-Free Buffer (pH 7.2-8.5) conjugation Add NHS Ester to Protein (Slowly, with mixing) Incubate (RT or 4°C) prep_protein->conjugation Target Molecule prep_nhs Prepare Fresh This compound Stock in Anhydrous DMSO prep_nhs->conjugation Labeling Reagent quench Quench Reaction (e.g., with Tris buffer) conjugation->quench purify Purify Conjugate (Desalting Column/Dialysis) quench->purify analyze Analyze Labeled Protein purify->analyze

Caption: Workflow for labeling proteins with this compound.

troubleshooting_logic Troubleshooting Low Conjugation Yield start Low Yield? check_buffer Buffer Amine-Free? start->check_buffer check_reagent Reagent Fresh? check_buffer->check_reagent Yes solution_buffer Action: Buffer Exchange check_buffer->solution_buffer No check_ph pH 7.2-8.5? check_reagent->check_ph Yes solution_reagent Action: Use Fresh Reagent check_reagent->solution_reagent No check_ratio Molar Ratio Sufficient? check_ph->check_ratio Yes solution_ph Action: Adjust pH check_ph->solution_ph No solution_ratio Action: Increase Molar Excess check_ratio->solution_ratio No end_problem Problem Persists check_ratio->end_problem Yes solution_buffer->check_reagent solution_reagent->check_ph solution_ph->check_ratio solution_ratio->end_problem

Caption: Decision tree for troubleshooting low conjugation yield.

reaction_pathway Reaction Pathways of NHS Esters in Aqueous Buffer cluster_desired Desired Reaction cluster_competing Competing Reaction NHS_Ester This compound Amine Primary Amine (on target molecule) NHS_Ester->Amine Conjugation (pH 7.2-8.5) Water Water (H₂O) NHS_Ester->Water Hydrolysis (Rate increases with pH) Conjugate Stable Amide Bond (Labeled Molecule) Amine->Conjugate Hydrolyzed Inactive Carboxylic Acid Water->Hydrolyzed

Caption: Competing reaction pathways for this compound.

References

Technical Support Center: Purification of Azido-PEG4-NHS-ester Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Azido-PEG4-NHS-ester conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of low to no reactivity of my this compound?

A1: The most common reason for low reactivity is the hydrolysis of the N-hydroxysuccinimide (NHS) ester group.[1][2] NHS esters are sensitive to moisture and can react with water, rendering them inactive for conjugation with primary amines.[2][3] This hydrolysis is accelerated at higher pH.[1][3][4]

Q2: How can I test if my this compound reagent is still active?

A2: You can assess the activity of your NHS ester by measuring the amount of NHS released upon intentional hydrolysis.[1] The NHS leaving group has a strong absorbance between 260-280 nm.[1][4] By comparing the absorbance at 260 nm before and after forced hydrolysis with a mild base, a significant increase in absorbance will indicate an active reagent.[1]

Q3: What are the optimal pH conditions for the conjugation reaction?

A3: The optimal pH range for NHS ester reactions is typically between 7.2 and 8.5.[1][2][3][4][5][6][7] Below pH 7.2, the primary amines on your target molecule are protonated and less nucleophilic, leading to a slower reaction.[1][6] Above pH 8.5, the rate of NHS ester hydrolysis significantly increases, which can lower your conjugation yield.[4][6]

Q4: Which buffers should I use for the conjugation reaction?

A4: It is crucial to use amine-free buffers.[2][6][8][9] Compatible buffers include phosphate-buffered saline (PBS), HEPES, borate, and carbonate-bicarbonate buffers.[4][6][9] Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, are incompatible because they will compete with your target molecule for reaction with the NHS ester.[2][4][6][8]

Q5: Will the azide (B81097) group on the PEG linker interfere with the NHS ester reaction?

A5: The azide group is generally unreactive towards the NHS ester under typical conjugation conditions and will not interfere with the reaction.[5] The azide group is intended for subsequent "click chemistry" reactions.[10][11][12][13]

Q6: How should I store my this compound?

A6: this compound should be stored at -20°C and desiccated to protect it from moisture.[1][8][10] Before opening, it is important to allow the vial to equilibrate to room temperature to prevent moisture condensation inside.[1][2][3][6][8]

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of your this compound labeled molecule.

Problem Potential Cause Recommended Solution
Low or No Conjugation Hydrolyzed NHS Ester: The reagent was exposed to moisture during storage or handling.[1][3]- Use a fresh vial of the reagent.[5] - Always allow the vial to warm to room temperature before opening.[1][2][3][6][8] - Prepare the NHS ester solution in anhydrous DMSO or DMF immediately before use.[1][3][5][6][7][8]
Suboptimal pH: The reaction pH is too low (amines are protonated) or too high (hydrolysis is rapid).[1][3][6]- Ensure your reaction buffer is within the optimal pH range of 7.2-8.5.[1][2][3][4][5][6][7]
Presence of Competing Amines: Your buffer (e.g., Tris, glycine) or sample contains primary amines.[2][4][6][8]- Perform a buffer exchange into an amine-free buffer (e.g., PBS, HEPES, Borate) before the reaction using dialysis or a desalting column.[2][3][6]
Low Conjugation Yield Dilute Protein/Molecule Solution: The concentration of your target molecule is too low, favoring hydrolysis of the NHS ester.[1][6]- If possible, increase the concentration of your target molecule. A protein concentration of 1-10 mg/mL is often recommended.[6][7]
Insufficient Molar Excess of NHS Ester: Not enough reagent was used to drive the reaction to completion.- A 20- to 50-fold molar excess of the crosslinker over the protein is a common starting point.[1][2][8][9] For dilute solutions, a greater molar excess may be required.[8]
Precipitation of Protein/Molecule After Adding Crosslinker Poor Solubility of NHS Ester: The reagent is not fully dissolved in the aqueous reaction mixture.[2]- Dissolve the this compound in a small amount of a dry, water-miscible organic solvent like DMSO or DMF before adding it to your reaction.[1][2][3][4][5][6][7][8] Ensure the final organic solvent concentration is less than 10%.[1][5][6][7][8]
Change in Protein Charge: The reaction neutralizes the positive charge of primary amines, which can alter the protein's isoelectric point and lead to aggregation.[2]- Try performing the reaction at a lower protein concentration.[2]
Protein Instability: The protein may be unstable under the reaction conditions (e.g., pH, temperature).[2]- Ensure the chosen buffer and pH are compatible with your protein's stability.[2]

Experimental Protocols

Protocol 1: General Procedure for Labeling a Protein with this compound

Materials:

  • Protein to be labeled

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)[1][3][5][6][7][8]

  • Amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0 or 0.1 M sodium bicarbonate, pH 8.3)[3][4][5]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)[3][5]

  • Purification column (e.g., size-exclusion chromatography/desalting column)[3][5]

Procedure:

  • Prepare the Protein Solution:

    • Ensure the protein is in an appropriate amine-free buffer. If necessary, perform a buffer exchange.

    • Adjust the protein concentration, typically to 1-10 mg/mL.[6][7]

  • Prepare the this compound Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening.[1][2][3][6][8]

    • Immediately before use, dissolve the required amount of the reagent in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.[3][6]

  • Labeling Reaction:

    • Add a 20- to 50-fold molar excess of the dissolved this compound to the protein solution.[1][8][9]

    • Ensure the final volume of the organic solvent does not exceed 10% of the total reaction volume.[1][5][6][7][8]

    • Incubate the reaction for 30-60 minutes at room temperature or for 2-4 hours on ice.[4][6][7][8]

  • Quench the Reaction (Optional):

    • To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM.[3][5]

    • Incubate for 15-30 minutes at room temperature.[5]

  • Purification:

    • Remove the excess, unreacted this compound and byproducts using a size-exclusion chromatography (desalting) column or through dialysis.[3][5]

Protocol 2: Purification of the Labeled Conjugate

Method 1: Size-Exclusion Chromatography (SEC) / Gel Filtration

This is a common and effective method that separates molecules based on their size, efficiently removing the smaller, unreacted PEG linker and byproducts.[3]

Method 2: Dialysis

This technique uses a semi-permeable membrane to separate the larger, labeled protein from the smaller, unreacted reagents.[3][5]

Quantitative Data Summary

Table 1: pH Dependence of NHS Ester Hydrolysis

pHHalf-life of NHS Ester
7.0 (at 0°C)4-5 hours[4]
8.6 (at 4°C)10 minutes[4]

Note: These values are general estimates and can vary based on the specific NHS ester compound and buffer conditions.[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_quench Quenching cluster_purification Purification prep_protein Prepare Protein in Amine-Free Buffer reaction Incubate Protein and NHS Ester (pH 7.2-8.5) prep_protein->reaction prep_nhs Prepare Fresh This compound in Anhydrous Solvent prep_nhs->reaction quench Add Quenching Buffer (e.g., Tris) reaction->quench purify Purify Conjugate (SEC or Dialysis) quench->purify

Caption: A typical experimental workflow for this compound bioconjugation.

troubleshooting_logic start Low Conjugation Yield? check_reagent Is NHS Ester Active? start->check_reagent Yes check_ph Is pH 7.2-8.5? check_reagent->check_ph Yes solution_reagent Use Fresh Reagent, Store Properly check_reagent->solution_reagent No check_buffer Is Buffer Amine-Free? check_ph->check_buffer Yes solution_ph Adjust Buffer pH check_ph->solution_ph No check_conc Is Protein Concentration Sufficient? check_buffer->check_conc Yes solution_buffer Buffer Exchange to Amine-Free Buffer check_buffer->solution_buffer No solution_conc Increase Protein Concentration check_conc->solution_conc No success Successful Conjugation check_conc->success Yes solution_reagent->start solution_ph->start solution_buffer->start solution_conc->start

Caption: A logical troubleshooting guide for low conjugation yield.

References

Validation & Comparative

A Researcher's Guide to Confirming Successful Conjugation of Azido-PEG4-NHS-ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent attachment of polyethylene (B3416737) glycol (PEG) chains to biomolecules, a process known as PEGylation, is a widely adopted strategy to enhance the therapeutic properties of proteins, peptides, and oligonucleotides. Azido-PEG4-NHS-ester is a popular heterobifunctional linker used for this purpose, introducing an azide (B81097) group for subsequent "click" chemistry while the N-hydroxysuccinimide (NHS) ester reacts with primary amines on the biomolecule. Confirmation of a successful conjugation is a critical step to ensure the quality, efficacy, and safety of the final product. This guide provides an objective comparison of common analytical techniques used to confirm the successful conjugation of this compound, complete with supporting experimental data and detailed protocols.

Comparison of Analytical Techniques

Several analytical techniques can be employed to confirm the successful conjugation of this compound. The choice of method depends on the specific information required, the nature of the biomolecule, and the available instrumentation. The most common techniques are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.

FeatureNMR SpectroscopyMass Spectrometry (MS)Fourier-Transform Infrared (FTIR) Spectroscopy
Primary Use Structural confirmation, determination of the degree of PEGylation, and assessment of sample purity.[1]Determination of molecular weight change upon conjugation, confirmation of covalent modification, and assessment of conjugation efficiency.[2][3]Qualitative confirmation of the presence of specific functional groups and monitoring the disappearance of reactants.
Information Provided Provides detailed structural information about the PEG moiety and its attachment to the biomolecule.[1] Allows for quantification of the degree of PEGylation.[1]Provides the exact mass of the conjugated and unconjugated species, allowing for the determination of the number of PEG chains attached.[3]Shows the presence of characteristic vibrational bands for the azide group and the formation of the amide bond.
Advantages - Non-destructive- Provides detailed structural insights- Quantitative[1]- High sensitivity and accuracy[4]- Can analyze complex mixtures- Provides definitive evidence of covalent attachment[2]- Relatively simple and rapid- Can be used for solid and liquid samples
Limitations - Lower sensitivity compared to MS- Can be challenging for very large or complex molecules due to signal overlap[1]- Can be destructive depending on the ionization method- Data analysis can be complex for heterogeneous samples[5]- Provides qualitative rather than quantitative information- Can be difficult to interpret for complex molecules with overlapping spectral features

Experimental Workflows and Protocols

General Experimental Workflow

The following diagram illustrates a typical workflow for the conjugation of this compound to a biomolecule and the subsequent confirmation of the reaction.

G cluster_conjugation Conjugation cluster_purification Purification cluster_confirmation Confirmation A Prepare Biomolecule Solution C Mix and Incubate A->C B Prepare this compound Solution B->C D Quench Reaction C->D E Remove Excess Reagents (e.g., Dialysis, SEC) D->E F Analyze by NMR, MS, or FTIR E->F G Proceed to Downstream Applications F->G Successful Conjugation Confirmed

Caption: General workflow for bioconjugation and confirmation.

Chemical Conjugation Reaction

The core of the process is the reaction between the NHS ester of the PEG linker and a primary amine on the biomolecule, forming a stable amide bond.

G cluster_reactants Reactants cluster_products Products Biomolecule Biomolecule-NH₂ Conjugate Biomolecule-NH-CO-O-PEG4-Azide Biomolecule->Conjugate PEG_NHS Azido-PEG4-O-CO-NHS PEG_NHS->Conjugate NHS N-hydroxysuccinimide PEG_NHS->NHS

Caption: Reaction of this compound with a primary amine.

Detailed Experimental Protocols

Protocol 1: ¹H NMR Spectroscopy for Confirmation of PEGylation

Objective: To confirm the covalent attachment of the PEG moiety and determine the degree of PEGylation.

Materials:

  • PEGylated biomolecule (purified)

  • Unconjugated biomolecule (as a reference)

  • Deuterated solvent (e.g., D₂O)

  • Internal standard (e.g., trimethylsilyl (B98337) propionate, TMSP) for quantitative analysis[1]

  • NMR spectrometer (≥400 MHz)[1]

Procedure:

  • Sample Preparation: Dissolve the purified PEGylated biomolecule and the unconjugated biomolecule in the deuterated solvent to a final concentration of 1-5 mg/mL.[1] For quantitative analysis, add a known concentration of the internal standard.

  • Data Acquisition: Acquire ¹H NMR spectra for both the conjugated and unconjugated samples. Use a standard single-pulse experiment with water suppression.

  • Data Analysis:

    • Identify the characteristic resonance of the PEG methylene (B1212753) protons, which typically appears around 3.6 ppm.[1]

    • Compare the spectrum of the PEGylated biomolecule to the unconjugated control. The presence of the PEG signal in the conjugated sample confirms successful PEGylation.

    • To determine the degree of PEGylation, integrate the area of the PEG methylene proton signal and compare it to the integral of a well-resolved proton signal from the biomolecule.

Protocol 2: Mass Spectrometry for Confirmation of PEGylation

Objective: To determine the molecular weight of the PEGylated biomolecule and confirm the number of attached PEG chains.

Materials:

  • PEGylated biomolecule (purified)

  • Unconjugated biomolecule

  • Mass spectrometer (e.g., MALDI-TOF or ESI-LC/MS)[2][3]

  • Appropriate matrix (for MALDI-TOF) or solvent system (for ESI-LC/MS)

Procedure (using ESI-LC/MS):

  • Sample Preparation: Dilute the purified PEGylated biomolecule and the unconjugated control to a suitable concentration (e.g., 0.1 mg/mL) in a solvent compatible with ESI-MS, such as water with 0.1% formic acid.[2]

  • LC-MS Analysis:

    • Inject the samples onto a reverse-phase HPLC column (e.g., C4 or C8) suitable for protein separation.[2]

    • Elute the biomolecules using a gradient of acetonitrile (B52724) in water with 0.1% formic acid.[2]

    • Introduce the eluent into the ESI source of the mass spectrometer.

  • Data Analysis:

    • Acquire the mass spectra over an appropriate m/z range.

    • Deconvolute the resulting multi-charged spectra to obtain the zero-charge mass of the biomolecules.[3]

    • Compare the mass of the PEGylated biomolecule to the unconjugated control. The mass increase should correspond to the mass of the attached this compound(s). The number of attached PEG chains can be determined from the mass difference.

Protocol 3: FTIR Spectroscopy for Qualitative Confirmation

Objective: To qualitatively confirm the presence of the azide group and the formation of an amide bond.

Materials:

  • PEGylated biomolecule (purified and lyophilized)

  • Unconjugated biomolecule (lyophilized)

  • This compound reagent

  • FTIR spectrometer with an appropriate sample holder (e.g., ATR)

Procedure:

  • Sample Preparation: Prepare samples of the unconjugated biomolecule, the this compound, and the purified, lyophilized PEGylated biomolecule.

  • Data Acquisition: Acquire the FTIR spectra for all three samples over the mid-infrared range (e.g., 4000-400 cm⁻¹).

  • Data Analysis:

    • Look for the characteristic azide (N₃) stretching vibration in the spectrum of the PEGylated product, which typically appears as a sharp band around 2100 cm⁻¹.

    • Compare the spectra of the unconjugated and conjugated biomolecules. Look for changes in the amide I and amide II regions (around 1650 cm⁻¹ and 1550 cm⁻¹, respectively) which can indicate the formation of a new amide bond. The disappearance of the NHS ester carbonyl peaks (around 1740 cm⁻¹ and 1780 cm⁻¹) from the starting material also indicates a successful reaction.[6]

Choosing the Right Confirmation Method

The selection of the most appropriate analytical technique depends on the specific research question and available resources.

G Start What information is needed? Q1 Need to confirm covalent attachment and determine the number of PEG chains? Start->Q1 Q2 Need detailed structural information and degree of PEGylation? Q1->Q2 No A1 Use Mass Spectrometry (MS) Q1->A1 Yes Q3 Need a quick, qualitative check for the presence of the azide group? Q2->Q3 No A2 Use NMR Spectroscopy Q2->A2 Yes A3 Use FTIR Spectroscopy Q3->A3 Yes

Caption: Decision tree for selecting a confirmation method.

Alternatives to NHS Esters

While NHS esters are widely used for their reactivity with primary amines, several alternatives exist.[7] Tetrafluorophenyl (TFP) esters, for instance, exhibit greater stability towards hydrolysis in aqueous solutions, which can lead to higher conjugation yields.[8] Other amine-reactive chemistries include isothiocyanates, which form stable thiourea (B124793) bonds, and sulfonyl chlorides, which form stable sulfonamide bonds.[7] The choice of conjugation chemistry should be tailored to the specific biomolecule and the desired properties of the final conjugate.

References

A Comparative Guide to the Analysis of Azido-PEG4-NHS-Ester Conjugates: SDS-PAGE in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise analysis of protein conjugates is critical for ensuring the efficacy, safety, and batch-to-batch consistency of novel biotherapeutics and research tools. The covalent attachment of functionalized polyethylene (B3416737) glycol (PEG) linkers, such as the Azido-PEG4-NHS ester, is a widely employed strategy to enhance the therapeutic properties of proteins. This guide provides an objective comparison of Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) with alternative analytical methods for characterizing these conjugates, supported by experimental data and detailed protocols.

Azido-PEG4-NHS ester is a heterobifunctional linker that facilitates the attachment of an azide (B81097) group to primary amines on a protein via a stable amide bond.[1][2] This azide group can then be used for highly specific "click chemistry" reactions.[1] The successful conjugation and subsequent purity of the product must be rigorously assessed. SDS-PAGE is a common first-line technique for this analysis due to its simplicity and accessibility.[3]

At a Glance: SDS-PAGE vs. Alternative Analytical Techniques

While SDS-PAGE is a valuable tool for a rapid, qualitative assessment of protein conjugation, it is often used in conjunction with other, more quantitative methods for a comprehensive analysis. The choice of technique depends on the specific information required.

FeatureSDS-PAGEHigh-Performance Liquid Chromatography (HPLC)Mass Spectrometry (MS)
Primary Separation Principle Electrophoretic mobility based on apparent molecular weight.[3][4]Separation based on size (SEC), charge (IEX), or hydrophobicity (RP-HPLC).[4][5]Mass-to-charge ratio of ionized molecules.[4]
Primary Application Routine purity assessment and estimation of molecular weight shift.[3][4]Separation, quantification, and analysis of isoforms and impurities.[4][6]Definitive molecular weight determination, identification of conjugation sites, and structural characterization.[4]
Resolution Moderate; can be challenging to resolve species with similar molecular weights. Band broadening is common with PEGylated proteins.[3][4]High; capable of resolving positional isomers and different degrees of PEGylation.[4]Very High; can resolve individual PEGylated species and their modifications.[4]
Quantitative Capability Semi-quantitative at best, based on band intensity.[3]Highly quantitative, allowing for the determination of the relative amounts of different species.[6]Highly quantitative and provides precise mass information.[7][8]
Throughput High; multiple samples can be run on a single gel.[4]Moderate; samples are analyzed sequentially.[4]Moderate to Low; dependent on sample complexity and instrumentation.[4]
Cost Low.[3]Moderate.High.

Visualizing the Experimental Workflow

The following diagrams illustrate the key processes involved in the conjugation of a protein with Azido-PEG4-NHS ester and its subsequent analysis by SDS-PAGE.

cluster_0 Protein Conjugation Protein Protein Reaction Reaction Protein->Reaction Azido-PEG4-NHS-ester This compound This compound->Reaction Purification Purification Reaction->Purification Conjugated_Protein Conjugated_Protein Purification->Conjugated_Protein

Caption: Workflow for protein conjugation with Azido-PEG4-NHS Ester.

cluster_1 SDS-PAGE Analysis Sample_Prep Sample Preparation (Denaturation & Reduction) Gel_Electrophoresis Gel Electrophoresis Sample_Prep->Gel_Electrophoresis Staining Staining (e.g., Coomassie Blue) Gel_Electrophoresis->Staining Analysis Analysis of Band Shift Staining->Analysis

Caption: Experimental workflow for SDS-PAGE analysis.

Data Presentation: A Comparative Overview

The following table presents illustrative data from the analysis of a hypothetical 50 kDa protein conjugated with Azido-PEG4-NHS ester, comparing the results obtained from SDS-PAGE, Size-Exclusion HPLC (SEC-HPLC), and Mass Spectrometry.

ParameterSDS-PAGESEC-HPLCMass Spectrometry (MALDI-TOF)
Apparent Molecular Weight (kDa) Unconjugated: ~50 kDaConjugated: ~65-75 kDa (smeared band)Not directly measuredUnconjugated: 50,000 DaMono-conjugated: 50,388 DaDi-conjugated: 50,776 Da
Purity Assessment (%) Semi-quantitative estimation based on band intensityUnconjugated: 5%Conjugated: 95%Provides precise relative abundance of each species
Degree of Labeling (DOL) Difficult to determine accuratelyCan infer from peak ratiosCan precisely determine the distribution of species with different DOLs

Note: The band smearing and larger than expected apparent molecular weight in SDS-PAGE are common artifacts observed with PEGylated proteins due to the altered hydrodynamic radius and inconsistent SDS binding of the PEG moiety.[3]

Experimental Protocols

Protocol 1: Protein Conjugation with Azido-PEG4-NHS Ester

This protocol describes a general procedure for labeling a protein with Azido-PEG4-NHS ester.[9]

Materials:

  • Protein of interest (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • Azido-PEG4-NHS Ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching buffer (1 M Tris-HCl, pH 8.0, or 1 M glycine)

  • Desalting columns or dialysis equipment for purification

Procedure:

  • Preparation of Reagents:

    • Ensure the protein solution is in an amine-free buffer. If necessary, perform a buffer exchange.

    • Immediately before use, dissolve the Azido-PEG4-NHS ester in anhydrous DMF or DMSO to a stock concentration of 10 mM.

  • Protein Conjugation:

    • Add a 10- to 50-fold molar excess of the dissolved Azido-PEG4-NHS ester to the protein solution. The optimal ratio should be determined empirically.

    • Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours with gentle mixing.

  • Quenching:

    • Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM.

    • Incubate for an additional 15-30 minutes at room temperature.

  • Purification:

    • Remove unreacted Azido-PEG4-NHS ester and byproducts using a desalting column or dialysis against a suitable buffer.

Protocol 2: SDS-PAGE Analysis of this compound Conjugates

This protocol outlines the key steps for analyzing the protein conjugate using SDS-PAGE.[3]

Materials:

  • Unmodified protein control

  • This compound conjugated protein

  • SDS-PAGE loading buffer (e.g., 4x Laemmli buffer)

  • Polyacrylamide gel (appropriate percentage for the protein size)

  • SDS-PAGE running buffer

  • Molecular weight marker

  • Coomassie Brilliant Blue or other suitable protein stain

  • Destaining solution

Procedure:

  • Sample Preparation:

    • Prepare samples of the unmodified protein and the conjugated protein at the same concentration.

    • Mix the protein samples with the SDS-PAGE loading buffer.

    • Heat the samples at 95-100°C for 5-10 minutes to ensure complete denaturation.

  • Gel Electrophoresis:

    • Assemble the electrophoresis apparatus and fill the chambers with running buffer.

    • Load the denatured protein samples and a molecular weight marker into the wells of the gel.

    • Apply a constant voltage and run the gel until the tracking dye reaches the bottom.

  • Gel Staining and Analysis:

    • Stain the gel with Coomassie Brilliant Blue for at least 1 hour.

    • Destain the gel until the protein bands are clearly visible.

    • Analyze the gel for a shift in the molecular weight of the conjugated protein compared to the unmodified control.

Comparison with Alternatives

High-Performance Liquid Chromatography (HPLC) offers a significant advantage in terms of resolution and quantification.[6]

  • Size-Exclusion Chromatography (SEC-HPLC) separates molecules based on their hydrodynamic radius and is effective for separating the conjugated protein from the smaller, unconjugated protein and for detecting aggregates.[5]

  • Reversed-Phase HPLC (RP-HPLC) separates based on hydrophobicity. The addition of the hydrophilic PEG chain can alter the retention time of the protein, allowing for the separation of different PEGylated species.[5]

  • Ion-Exchange HPLC (IEX-HPLC) separates based on charge. The conjugation can alter the overall charge of the protein, enabling separation of conjugated and unconjugated forms.

Mass Spectrometry (MS) provides the most detailed and accurate information.[4]

  • It can precisely determine the molecular weight of the conjugate, confirming the number of attached this compound molecules.[10]

  • Peptide mapping experiments following enzymatic digestion can identify the specific sites of conjugation.

Conclusion

SDS-PAGE is a valuable, accessible, and high-throughput method for the initial qualitative assessment of this compound protein conjugates. It provides a straightforward visual confirmation of a successful conjugation reaction through a noticeable band shift. However, for a comprehensive and quantitative analysis, it is crucial to employ complementary techniques. HPLC is superior for quantifying the purity and isoform distribution of the conjugate, while mass spectrometry provides definitive structural characterization. By combining these methods, researchers can ensure a thorough understanding of their bioconjugates, which is essential for both research and the development of therapeutic proteins.

References

High-Performance Liquid Chromatography (HPLC) Techniques for Bioconjugate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to HPLC and LC-MS Analysis of Bioconjugation Reactions

The development of bioconjugates, such as antibody-drug conjugates (ADCs), represents a significant advancement in targeted therapeutics. The precise characterization of these complex molecules is critical for ensuring their safety and efficacy. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are indispensable tools for analyzing the intricate properties of bioconjugation reactions, including conjugation efficiency, drug-to-antibody ratio (DAR), and the distribution of different drug-loaded species.

This guide provides an objective comparison of common HPLC and LC-MS-based methods for the analysis of bioconjugates, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in selecting the most appropriate analytical strategies.

Various HPLC modes are employed to separate and quantify bioconjugate species based on different physicochemical properties. The choice of technique depends on the specific information required, such as the overall purity, aggregation state, or the distribution of drug-loaded variants.

Common HPLC Modes for Bioconjugate Characterization:
  • Hydrophobic Interaction Chromatography (HIC): A non-denaturing technique that separates molecules based on their surface hydrophobicity. It is the gold standard for determining the drug-to-antibody ratio (DAR) and resolving different drug-loaded species.

  • Size Exclusion Chromatography (SEC): This method separates molecules based on their hydrodynamic radius, making it ideal for detecting and quantifying aggregates and fragments.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A denaturing technique that offers high-resolution separation based on hydrophobicity. It is often used for analyzing smaller fragments of the bioconjugate after enzymatic digestion or for assessing process-related impurities.

Comparison of HPLC Methods

The selection of an appropriate HPLC method is guided by the specific analytical goal. The following table summarizes the key performance characteristics of HIC, SEC, and RP-HPLC for bioconjugate analysis.

Parameter Hydrophobic Interaction Chromatography (HIC) Size Exclusion Chromatography (SEC) Reversed-Phase HPLC (RP-HPLC)
Primary Application DAR determination, drug load distribution.Aggregate and fragment analysis.Subunit/fragment analysis, impurity profiling, orthogonal DAR measurement.
Principle of Separation Surface hydrophobicity.Hydrodynamic radius (size).Hydrophobicity.
Operating Conditions Non-denaturing (native conditions).Non-denaturing (native conditions).Denaturing (low pH, organic solvents).
Resolution High for species with varying drug loads.Moderate, best for large size differences.High for subunits and fragments.
MS Compatibility Limited due to non-volatile salts, but can be adapted.Limited due to non-volatile salts in mobile phase.Generally compatible with volatile mobile phases.

LC-MS Techniques for In-Depth Bioconjugate Characterization

Coupling liquid chromatography with mass spectrometry provides a powerful tool for obtaining detailed structural information, including precise mass measurements for unequivocal identification of bioconjugate species.

Common LC-MS Approaches:
  • Native LC-MS: This technique uses non-denaturing chromatography conditions (like SEC or HIC) coupled with MS. It allows for the analysis of intact bioconjugates in their native conformation, providing information on DAR distribution and the extent of modification.

  • Denaturing LC-MS (e.g., RP-HPLC-MS): By using denaturing conditions, this method is well-suited for the analysis of subunits (e.g., light and heavy chains of an antibody) after reduction. It can provide site-specific information about the conjugation.

Comparison of LC-MS Approaches

Both native and denaturing LC-MS provide valuable, often complementary, information for the comprehensive characterization of bioconjugates.

Parameter Native LC-MS Denaturing LC-MS (RP-HPLC-MS)
Primary Application Intact mass analysis, DAR distribution of non-covalent complexes.Subunit mass analysis, identification of conjugation sites, impurity analysis.
Sample State Near-native, folded conformation.Unfolded, denatured state.
Chromatography SEC, mild HIC.Reversed-Phase (RP).
Information Provided Mass of the intact bioconjugate, distribution of drug-loaded species.Mass of individual subunits (e.g., light and heavy chains), location of drug conjugation.
Considerations Preserves non-covalent interactions, crucial for some ADCs.Can dissociate non-covalently linked chains.

Experimental Workflows and Protocols

Detailed and reproducible experimental protocols are fundamental to achieving reliable and accurate analytical results. Below are representative workflows and methodologies for the key techniques discussed.

Workflow for Bioconjugate Analysis

A multi-step, orthogonal approach is often necessary for the complete characterization of a bioconjugate. The following diagram illustrates a typical analytical workflow.

Bioconjugate Analysis Workflow cluster_0 Sample Preparation cluster_1 Primary Analysis (Intact Mass & Purity) cluster_2 Secondary Analysis (Subunit Level) cluster_3 Data Interpretation Sample Bioconjugate Sample SEC SEC-HPLC (Aggregates/Fragments) Sample->SEC HIC HIC-HPLC (DAR Distribution) Sample->HIC NativeMS Native LC-MS (Intact Mass/DAR) Sample->NativeMS Reduction Reduction (e.g., DTT) Sample->Reduction DataAnalysis Data Analysis & Comparison SEC->DataAnalysis HIC->DataAnalysis NativeMS->DataAnalysis RPHPLC RP-HPLC (Subunit Separation) Reduction->RPHPLC DenaturingMS Denaturing LC-MS (Subunit Mass) Reduction->DenaturingMS RPHPLC->DataAnalysis DenaturingMS->DataAnalysis Report Characterization Report DataAnalysis->Report

Caption: A typical analytical workflow for comprehensive bioconjugate characterization.

Detailed Experimental Protocols

The following protocols provide a starting point for method development and may require optimization for specific bioconjugates.

Protocol 1: DAR Analysis by Hydrophobic Interaction Chromatography (HIC)

  • Instrumentation:

    • HPLC system with a quaternary pump and UV detector.

    • Column: A HIC column (e.g., Butyl-NPR, 4.6 x 35 mm).

  • Mobile Phases:

  • Chromatographic Conditions:

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV at 280 nm.

    • Gradient: A linear gradient from 0% to 100% Mobile Phase B over 20 minutes.

  • Sample Preparation: Dilute the bioconjugate sample to approximately 1 mg/mL in Mobile Phase A.

  • Data Analysis: Integrate the peaks corresponding to each drug-loaded species. Calculate the weighted average DAR using the relative peak areas.

Protocol 2: Aggregate Analysis by Size Exclusion Chromatography (SEC)

  • Instrumentation:

    • Bio-inert HPLC system.

    • Column: SEC column (e.g., Agilent AdvanceBio SEC 300Å, 7.8 x 300 mm).

  • Mobile Phase:

    • Isocratic elution with a phosphate-buffered saline (PBS) solution, pH 6.8-7.4, often containing an additional salt like NaCl (150-300 mM) to minimize secondary interactions.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: Ambient.

    • Detection: UV at 280 nm.

  • Sample Preparation: Dilute the sample in the mobile phase to a concentration of 1-2 mg/mL.

  • Data Analysis: Quantify the percentage of high molecular weight species (aggregates) and low molecular weight species (fragments) relative to the main monomer peak.

Protocol 3: Subunit Analysis by Reversed-Phase HPLC (RP-HPLC)

  • Instrumentation:

    • HPLC system with a binary pump and UV detector.

    • Column: A wide-pore C4 or C8 reversed-phase column (e.g., 300 Å).

  • Mobile Phases:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: 60-80°C to improve peak shape.

    • Detection: UV at 280 nm.

    • Gradient: A linear gradient from ~20% to 60% Mobile Phase B over 20-30 minutes.

  • Sample Preparation:

    • To approximately 100 µg of the bioconjugate, add a reducing agent such as Dithiothreitol (DTT) to a final concentration of ~10 mM.

    • Incubate the sample at 37°C for 30 minutes to ensure complete reduction of disulfide bonds.

  • Data Analysis: Separate and quantify the light chain and heavy chain species and their drug-conjugated variants.

Logical Relationships in Method Selection

Choosing the right analytical technique is paramount for obtaining meaningful data. The decision is often based on the specific critical quality attribute (CQA) under investigation.

Method Selection Logic Start What is the primary analytical goal? Goal_DAR DAR & Drug Load Distribution Start->Goal_DAR Goal_Agg Aggregation & Fragmentation Start->Goal_Agg Goal_Subunit Subunit/Fragment Analysis Start->Goal_Subunit Goal_Mass Intact Mass Confirmation Start->Goal_Mass Method_HIC HIC-HPLC Goal_DAR->Method_HIC Primary Method (Native) Method_SEC SEC-HPLC Goal_Agg->Method_SEC Standard Method Method_RP RP-HPLC (Reduced) Goal_Subunit->Method_RP High Resolution Method_NativeMS Native LC-MS Goal_Mass->Method_NativeMS Direct Measurement

Caption: A decision tree for selecting an appropriate analytical method.

A Head-to-Head Comparison of Protein Crosslinking Agents: Azido-PEG4-NHS-ester vs. SMCC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinking chemistry is a critical decision that profoundly impacts the outcome of protein conjugation experiments. The choice between different reactive groups can influence the specificity, stability, and overall success of creating antibody-drug conjugates (ADCs), diagnostic probes, and other functional bioconjugates. This guide provides an in-depth, objective comparison of two widely used heterobifunctional crosslinkers: Azido-PEG4-NHS-ester and Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC).

This comparison delves into their reaction mechanisms, performance metrics supported by experimental data, and provides detailed protocols to assist in selecting the optimal strategy for your research needs.

At a Glance: Key Differences

FeatureThis compoundSMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)
Target Functional Groups Primary amines (-NH₂) and Alkynes/Strained AlkynesPrimary amines (-NH₂) and Sulfhydryls (-SH)
Reaction Chemistry NHS ester-amine acylation and Azide-Alkyne Cycloaddition ("Click Chemistry")NHS ester-amine acylation and Maleimide-thiol Michael addition
Resulting Linkage Stable amide bond and a highly stable triazole ringStable amide bond and a stable thioether bond
Specificity High for primary amines and extremely high for the bioorthogonal azide-alkyne reaction.High for primary amines and high for sulfhydryls at optimal pH.
Key Advantages Bioorthogonal reaction offers exceptional specificity and efficiency, allowing for conjugation in complex biological media. The PEG spacer enhances solubility.Well-established and widely used chemistry. The thioether bond is generally stable.
Key Disadvantages Requires the presence or introduction of an alkyne or strained alkyne group on the binding partner.The maleimide (B117702) group can exhibit off-target reactivity with other nucleophiles at higher pH and the thioether bond can be subject to retro-Michael addition, leading to deconjugation.[1][2]

Delving into the Chemistry: Reaction Mechanisms

Both this compound and SMCC are heterobifunctional crosslinkers, meaning they possess two different reactive groups, allowing for a two-step conjugation process. This minimizes the formation of unwanted homodimers.[3]

This compound first reacts with primary amines (e.g., on lysine (B10760008) residues of a protein) via its N-hydroxysuccinimide (NHS) ester, forming a stable amide bond.[4] The second step involves the azide (B81097) group, which participates in a highly specific and efficient "click chemistry" reaction, most commonly a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), with a strained alkyne such as dibenzocyclooctyne (DBCO).[4][5][6][7][8] This reaction is bioorthogonal, meaning it proceeds with high efficiency in biological systems without interfering with native biochemical processes.

SMCC also utilizes an NHS ester to target primary amines, forming a stable amide bond.[9][10] The other end of the SMCC molecule contains a maleimide group, which reacts with sulfhydryl (thiol) groups (e.g., on cysteine residues) through a Michael addition to form a stable thioether bond.[9][11]

cluster_0 This compound Pathway cluster_1 SMCC Pathway Protein-NH2_A Protein-NH₂ Protein-Azide Protein-N₃ Protein-NH2_A->Protein-Azide NHS ester reaction (pH 7.2-8.5) Azido-PEG4-NHS This compound Azido-PEG4-NHS->Protein-Azide Final_Conjugate_A Protein-Triazole-Molecule Protein-Azide->Final_Conjugate_A Click Chemistry (SPAAC) Alkyne-Molecule Alkyne-Molecule Alkyne-Molecule->Final_Conjugate_A Protein-NH2_S Protein-NH₂ Protein-Maleimide Protein-Maleimide Protein-NH2_S->Protein-Maleimide NHS ester reaction (pH 7.2-8.5) SMCC SMCC SMCC->Protein-Maleimide Final_Conjugate_S Protein-Thioether-Molecule Protein-Maleimide->Final_Conjugate_S Maleimide-thiol reaction (pH 6.5-7.5) SH-Molecule SH-Molecule SH-Molecule->Final_Conjugate_S

Reaction pathways for this compound and SMCC.

Performance Comparison: A Data-Driven Perspective

A study directly comparing maleimide-thiol conjugation with click chemistry for conjugating Variable domains of heavy-chain-only antibodies (VHHs) found that click chemistry offered superior control over stoichiometry, resulting in well-defined conjugates. In contrast, maleimide-thiol conjugation produced a more diverse range of reaction products.[5][6][7] Functionally, VHHs conjugated via click chemistry exhibited binding capacities that were equal to or better than those conjugated using the maleimide-thiol method.[5][6][7]

ParameterThis compound (Click Chemistry)SMCC (Maleimide Chemistry)
Stoichiometry Control High, leading to defined conjugates.[5][6][7]Lower, can result in diverse reaction products.[5][6][7]
Reaction Efficiency Very high for the azide-alkyne cycloaddition.High for the maleimide-thiol reaction under optimal conditions.
Conjugate Stability The resulting triazole linkage is extremely stable.The thioether bond is generally stable, but can be susceptible to retro-Michael addition, particularly in the presence of other thiols.[1][2][11]
Side Reactions The azide group can be reduced by certain reducing agents like DTT and TCEP.[12] The NHS ester is susceptible to hydrolysis.[13]The maleimide group can react with primary amines at pH > 7.5 and is also susceptible to hydrolysis.[14] The NHS ester is prone to hydrolysis.[13]
Functional Activity of Conjugate Generally well-preserved, with studies showing equal or better functional binding capacity compared to maleimide conjugates.[5][6][7]Can be well-preserved, but the potential for heterogeneity in conjugation may impact overall activity.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of these crosslinkers.

Protocol 1: Protein Modification with this compound and Subsequent Click Chemistry

This protocol describes the labeling of a protein with azide groups and its subsequent conjugation to a DBCO-functionalized molecule.

Materials:

  • Protein of interest (in an amine-free buffer, e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • DBCO-functionalized molecule

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer.

  • This compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Labeling Reaction: Add a 20-fold molar excess of the this compound stock solution to the protein solution.[15] The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[15]

  • Purification: Remove excess this compound using a desalting column, exchanging the buffer to PBS, pH 7.4.

  • Click Reaction: To the azide-labeled protein, add the DBCO-functionalized molecule at a 3:1 molar ratio of DBCO to azide.[5][6][7]

  • Incubation: Incubate the reaction for 18 hours at 50°C for optimal results, though shorter times at room temperature can also be effective.[5][6][7]

  • Purification: Purify the final conjugate using an appropriate method, such as size-exclusion chromatography.

Protocol 2: Two-Step Protein Crosslinking using SMCC

This protocol outlines the activation of one protein with SMCC and its subsequent conjugation to a sulfhydryl-containing molecule.

Materials:

  • Amine-containing protein (in an amine-free buffer, e.g., PBS, pH 7.2-7.5)

  • SMCC

  • Anhydrous DMSO or DMF

  • Sulfhydryl-containing molecule

  • Desalting columns

Procedure:

  • Protein Preparation: Prepare the amine-containing protein solution at a concentration of 1-10 mg/mL in a non-amine containing buffer.

  • SMCC Stock Solution: Immediately before use, prepare a 50 mM solution of SMCC in anhydrous DMSO or DMF.

  • Activation Reaction: Add a 20-fold molar excess of the SMCC solution to the protein solution.[9]

  • Incubation: React for 35-45 minutes at room temperature.

  • Purification: Remove excess SMCC using a desalting column, exchanging the buffer to one suitable for the subsequent thiol reaction (e.g., PBS, pH 6.5-7.5).

  • Conjugation Reaction: Add the sulfhydryl-containing molecule to the maleimide-activated protein.

  • Incubation: React for 35-45 minutes at room temperature.

  • Purification: Purify the final conjugate to remove unreacted molecules.

cluster_0 Experimental Workflow: this compound cluster_1 Experimental Workflow: SMCC A_Start Protein-NH₂ A_Step1 Add this compound A_Start->A_Step1 A_Step2 Incubate (RT, 30-60 min) A_Step1->A_Step2 A_Step3 Purify (Desalting) A_Step2->A_Step3 A_Step4 Add DBCO-Molecule A_Step3->A_Step4 A_Step5 Incubate (50°C, 18h) A_Step4->A_Step5 A_Step6 Purify Final Conjugate A_Step5->A_Step6 S_Start Protein-NH₂ S_Step1 Add SMCC S_Start->S_Step1 S_Step2 Incubate (RT, 35-45 min) S_Step1->S_Step2 S_Step3 Purify (Desalting) S_Step2->S_Step3 S_Step4 Add SH-Molecule S_Step3->S_Step4 S_Step5 Incubate (RT, 35-45 min) S_Step4->S_Step5 S_Step6 Purify Final Conjugate S_Step5->S_Step6

Comparative experimental workflows.

Conclusion: Selecting the Optimal Crosslinker

The choice between this compound and SMCC is highly dependent on the specific requirements of the bioconjugation application.

This compound is the superior choice when:

  • High specificity and bioorthogonality are paramount. The click chemistry reaction is unrivaled in its ability to proceed in complex biological environments with minimal side reactions.

  • Precise control over stoichiometry is required. This leads to a more homogeneous and well-defined final product.[5][6][7]

  • Enhanced solubility of the final conjugate is desired. The integrated PEG spacer can help to prevent aggregation.[4]

SMCC remains a viable and effective option when:

  • Working with well-established protocols. SMCC has a long history of use in bioconjugation.

  • The target protein for the second reaction step contains a native or engineered cysteine residue.

  • The potential for some product heterogeneity is acceptable for the intended application.

Ultimately, for applications demanding the highest level of precision, control, and stability, the click chemistry approach offered by this compound presents a significant advantage over the more traditional maleimide-based chemistry of SMCC. The experimental data available, though not from a single comprehensive study, consistently points towards the superior performance of click chemistry in terms of producing well-defined and functionally robust protein conjugates.

References

A Head-to-Head Comparison of Bioconjugation Workhorses: Azido-PEG4-NHS-ester vs. DBCO-PEG4-NHS-ester

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioconjugation, the precise and stable linking of molecules is paramount for the development of advanced therapeutics, diagnostics, and research tools. Among the plethora of chemical strategies, "click chemistry" has emerged as a dominant force, offering high efficiency and specificity. This guide provides a comprehensive comparison of two widely used heterobifunctional crosslinkers at the heart of this chemical revolution: Azido-PEG4-NHS-ester and DBCO-PEG4-NHS-ester. Both reagents share a common N-hydroxysuccinimide (NHS) ester for facile reaction with primary amines on biomolecules and a polyethylene (B3416737) glycol (PEG4) spacer to enhance solubility and reduce steric hindrance. However, their azide (B81097) and dibenzocyclooctyne functionalities, respectively, dictate fundamentally different conjugation strategies with significant implications for experimental design and outcomes.

Core Principles: A Tale of Two Click Chemistries

This compound is a key player in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the quintessential "click reaction".[1][2] This reaction involves the formation of a stable triazole linkage between an azide and a terminal alkyne, a process dramatically accelerated by a copper(I) catalyst.[1][2] The catalyst ensures high regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer.[2][3]

DBCO-PEG4-NHS-ester , on the other hand, is designed for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This catalyst-free approach leverages the high ring strain of the dibenzocyclooctyne (DBCO) group, which readily reacts with an azide to form a stable triazole linkage.[1][2] The bioorthogonal nature of this reaction, proceeding efficiently under physiological conditions without the need for a cytotoxic copper catalyst, makes it particularly well-suited for applications in living systems.[2][4]

Quantitative Performance Showdown

The choice between these two linkers often hinges on a trade-off between reaction kinetics and biocompatibility. The following tables provide a summary of key quantitative data to facilitate a direct comparison.

Table 1: Physicochemical Properties

PropertyAzido-PEG4-NHS esterDBCO-PEG4-NHS ester
Molecular Weight ( g/mol ) 388.37[5]~649.7
Spacer Arm Length (Å) ~17.7[5]Not specified
Solubility Soluble in DMSO, DMF[6]Soluble in DMSO, DMF, DCM, THF, Chloroform

Table 2: Reaction Kinetics and Conditions

ParameterThis compound (CuAAC)DBCO-PEG4-NHS-ester (SPAAC)
Reaction Type Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Second-Order Rate Constant (k₂) 1 - 100 M⁻¹s⁻¹[3]~0.90 M⁻¹s⁻¹ (with primary azides)[4]
Catalyst Requirement Copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate)[3]None[3]
Biocompatibility Limited in vivo due to copper cytotoxicity[4]High, suitable for live-cell and in vivo applications[4]
Typical Reaction Time 1 hour[7]2-12 hours at room temperature or overnight at 4°C[8]
Regioselectivity Highly regioselective (1,4-disubstituted triazole)[3]Not regioselective (mixture of regioisomers)[7]
Potential Side Reactions Copper-mediated damage to biomolecules, oxidative homocoupling of alkynes[3]Can have side reactions with thiols[7]

Table 3: Stability of the Resulting Linkage

Linkage TypeChemistryStability HighlightsStability Concerns
1,2,3-Triazole Azide-Alkyne Cycloaddition (CuAAC & SPAAC)Highly stable to hydrolysis, enzymatic degradation, and redox conditions.[1]Can be susceptible to cleavage under high mechanical force (ultrasonication).[1]

Visualizing the Chemistries and Workflows

To better understand the practical application of these linkers, the following diagrams illustrate the reaction mechanisms and experimental workflows.

CuAAC_Mechanism Azide Azide-PEG4-Protein Triazole 1,4-Triazole-Linked Conjugate Azide->Triazole Alkyne Alkyne-Payload Alkyne->Triazole Cu_ion Cu(I) Catalyst Cu_ion->Triazole Catalyzes SPAAC_Mechanism DBCO DBCO-PEG4-Protein Triazole_SPAAC Triazole-Linked Conjugate DBCO->Triazole_SPAAC Azide_payload Azide-Payload Azide_payload->Triazole_SPAAC Experimental_Workflow cluster_azido This compound Workflow cluster_dbco DBCO-PEG4-NHS-ester Workflow cluster_conjugation Conjugation Step Protein_A 1. Protein in Amine-Free Buffer Add_Azido_NHS 2. Add Azido-PEG4-NHS Ester Protein_A->Add_Azido_NHS Incubate_A 3. Incubate Add_Azido_NHS->Incubate_A Quench_A 4. Quench Reaction Incubate_A->Quench_A Purify_A 5. Purify Azide-Labeled Protein Quench_A->Purify_A Purified_Protein Azide- or DBCO-Labeled Protein Protein_D 1. Protein in Amine-Free Buffer Add_DBCO_NHS 2. Add DBCO-PEG4-NHS Ester Protein_D->Add_DBCO_NHS Incubate_D 3. Incubate Add_DBCO_NHS->Incubate_D Quench_D 4. Quench Reaction Incubate_D->Quench_D Purify_D 5. Purify DBCO-Labeled Protein Quench_D->Purify_D Click_Reaction Perform Click Reaction (CuAAC or SPAAC) Purified_Protein->Click_Reaction Payload Alkyne- or Azide-Payload Payload->Click_Reaction Purify_Final Purify Final Conjugate Click_Reaction->Purify_Final

References

The Azido-PEG4-NHS-Ester Advantage: A Comparative Guide to Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioconjugation, the choice of a crosslinker is a critical decision that dictates the efficiency, stability, and functionality of the resulting conjugate. For researchers, scientists, and drug development professionals, precision and control are paramount. The Azido-PEG4-NHS-ester has emerged as a superior heterobifunctional crosslinker, offering a unique combination of features that overcome the limitations of many traditional reagents.

This guide provides an objective, data-supported comparison of this compound against other common crosslinkers. We will delve into the distinct advantages conferred by its three key components: the amine-reactive N-hydroxysuccinimide (NHS) ester, the hydrophilic four-unit polyethylene (B3416737) glycol (PEG) spacer, and the bioorthogonal azide (B81097) group.

Deconstructing the this compound

The power of the this compound lies in its modular design, where each component serves a specific and advantageous function.

  • NHS Ester: This functional group provides a reliable method for covalently attaching the linker to biomolecules. It reacts efficiently with primary amines, such as the side chains of lysine (B10760008) residues on proteins, to form stable amide bonds.[1][2]

  • PEG4 Spacer: The discrete four-unit PEG chain is central to the linker's superior performance. Unlike traditional, hydrophobic linkers, the PEG4 spacer is highly hydrophilic.[3][4][5] This property enhances the water solubility of the entire conjugate, which is crucial when working with hydrophobic payloads to prevent aggregation.[6] The flexible chain also provides spatial separation between the conjugated molecules, minimizing steric hindrance and preserving their biological activity.[4][6]

  • Azide Group: The terminal azide (N₃) group is the gateway to "click chemistry."[7] This group does not react with native biological functional groups, making it bioorthogonal.[1][8] It allows for a second, highly specific and efficient conjugation step with a molecule containing an alkyne group, forming an exceptionally stable triazole linkage.[8][9][10]

Core Advantages Over Traditional Crosslinkers

The unique architecture of this compound translates into several key performance benefits compared to conventional crosslinkers like SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) and simple homobifunctional NHS esters (e.g., DSS, BS3).

Enhanced Hydrophilicity and Reduced Aggregation

A major challenge in bioconjugation, particularly in antibody-drug conjugate (ADC) development, is the aggregation caused by hydrophobic payloads and linkers. The PEG4 spacer in this compound creates a protective hydration layer, significantly improving the aqueous solubility of the conjugate.[3][4][5] This stands in stark contrast to linkers like SMCC, which contains a hydrophobic cyclohexane (B81311) ring that can exacerbate aggregation issues.[9][11]

Superior Reaction Specificity and Efficiency

The two-step conjugation strategy enabled by this compound offers unparalleled control. The first step targets abundant amine groups. The second step, a bioorthogonal click chemistry reaction, proceeds with extremely high specificity and yields, often exceeding 95%, without interfering with other biological processes.[1] This minimizes the side reactions and product heterogeneity often seen with traditional crosslinkers that may react with other nucleophilic residues or endogenous molecules like glutathione.[9][12]

Improved Pharmacokinetics and Reduced Immunogenicity

PEGylation is a well-established strategy for improving the in-vivo performance of therapeutic molecules.[3][13] The hydrophilic PEG4 spacer increases the hydrodynamic size of the conjugate, which can reduce renal clearance and prolong its circulation half-life.[3][4] Furthermore, the flexible PEG chain can shield potential immunogenic sites on the conjugated molecule, reducing the likelihood of an adverse immune response.[3][5][6][14]

Quantitative Performance Comparison

The selection of a crosslinker should be guided by quantitative performance metrics. The following tables summarize the key differences between this compound and other common crosslinking technologies.

Table 1: Comparison of Physicochemical and Performance Properties

FeatureThis compoundSMCC (Amine-to-Thiol)DSS/BS3 (Amine-to-Amine)
Reaction Chemistry 1. Amine Acylation 2. Azide-Alkyne Click Chemistry1. Amine Acylation 2. Maleimide-Thiol AdditionAmine Acylation
Bioorthogonality High (Azide-Alkyne reaction)[1][8]Lower (Maleimide can react with other thiols)[9]Not Applicable
Hydrophilicity High (due to PEG4 spacer)[3][9]Low (hydrophobic cyclohexane ring)[9][11]Low (DSS) to Moderate (BS3)
Linkage Stability Very High (Stable amide and triazole ring)[9]Moderate (Thioether bond can be unstable)[9]High (Stable amide bond)
Versatility High (Two-step, modular conjugation)Moderate (Directly links two molecules)Low (One-step crosslinking)
Control over Conjugation High (Stepwise reaction allows purification of intermediate)ModerateLow

Table 2: Impact of PEG Spacer on Conjugate Properties

ParameterConjugate with PEG4 SpacerConjugate with Hydrophobic Linker (e.g., SMCC)Key Advantage of PEG4 Spacer
Aqueous Solubility Significantly IncreasedOften DecreasedPrevents aggregation, improves formulation[6]
Circulation Half-Life IncreasedGenerally Unchanged or ReducedImproved therapeutic window[3][4]
Immunogenicity ReducedCan be ImmunogenicEnhanced safety and tolerance[3][5]
Steric Hindrance MinimizedCan be SignificantPreserves biological activity of conjugated molecules[4][6]

Experimental Workflows and Logical Relationships

Visualizing the conjugation process and the underlying advantages is crucial for understanding the superiority of the this compound system.

G cluster_0 Step 1: Amine Modification cluster_1 Step 2: Bioorthogonal 'Click' Conjugation Protein Protein (with Lysine -NH2) Reaction1 Amine-NHS Ester Reaction (pH 7.2-8.5) Protein->Reaction1 Linker This compound Linker->Reaction1 AzidoProtein Azide-Modified Protein Reaction1->AzidoProtein Stable Amide Bond Reaction2 Azide-Alkyne Click Reaction (e.g., SPAAC) AzidoProtein->Reaction2 Payload Alkyne-Modified Payload (e.g., Drug, Fluorophore) Payload->Reaction2 FinalConjugate Final Bioconjugate Reaction2->FinalConjugate Stable Triazole Ring G Core This compound NHS NHS Ester Group Core->NHS PEG4 PEG4 Spacer Core->PEG4 Azide Azide Group Core->Azide AmineReaction Amine Reactivity NHS->AmineReaction Hydrophilicity Hydrophilicity PEG4->Hydrophilicity Flexibility Flexibility & Spacing PEG4->Flexibility Bioorthogonality Bioorthogonality Azide->Bioorthogonality AmideBond Stable Amide Bond AmineReaction->AmideBond Solubility Increased Solubility Hydrophilicity->Solubility PK Improved Pharmacokinetics Hydrophilicity->PK Immunity Reduced Immunogenicity Hydrophilicity->Immunity Steric Reduced Steric Hindrance Flexibility->Steric Specificity High Specificity & Yield Bioorthogonality->Specificity Click Enables 'Click' Chemistry Bioorthogonality->Click

References

A Head-to-Head Comparison: Reductive Amination as a Site-Specific Alternative to NHS Ester Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioconjugation, particularly for the development of antibody-drug conjugates (ADCs) and other targeted therapeutics, the choice of chemical linkage is a critical determinant of the final product's efficacy, homogeneity, and safety. For decades, N-hydroxysuccinimide (NHS) ester chemistry, which targets primary amines on proteins, has been the workhorse method. However, its tendency to produce heterogeneous mixtures has driven the adoption of more site-specific strategies, with reductive amination emerging as a robust and versatile alternative.

This guide provides an objective, data-driven comparison of reductive amination and NHS ester chemistry, offering researchers, scientists, and drug development professionals a clear overview of their respective performance characteristics, supported by experimental protocols and workflow visualizations.

Performance Comparison: Specificity Takes Center Stage

The primary distinction between the two methods lies in their targeting strategy and the resulting homogeneity of the conjugate population. NHS esters react with the numerous lysine (B10760008) residues and the N-terminus of a protein, often leading to a complex mixture of molecules with varying drug-to-antibody ratios (DARs) and conjugation sites.[1] In contrast, reductive amination can be directed to specific, engineered, or selectively generated sites, such as the aldehyde groups created by oxidizing the carbohydrate domains of an antibody, yielding a more uniform product.

Quantitative Performance Metrics

The following table summarizes key performance metrics for both conjugation chemistries, highlighting the superior control offered by site-specific reductive amination.

FeatureNHS Ester ChemistryReductive Amination (Site-Specific)Key Considerations
Target Group Primary Amines (-NH₂) on Lysine residues & N-terminus.[]Aldehydes (-CHO) or Ketones (-C=O).[3]Reductive amination requires the presence of a carbonyl group, which may need to be introduced via protein engineering or selective oxidation of native functionalities (e.g., glycans).
Resulting Bond Amide (-CO-NH-)[]Secondary Amine (-CH₂-NH-)[3]Both linkages are considered highly stable under physiological conditions.[4]
Product Homogeneity Heterogeneous .[1]Homogeneous .NHS chemistry on a typical antibody with over 80 lysines can generate millions of unique molecular species.[1] Site-specific methods produce a well-defined product.
Drug-to-Antibody Ratio (DAR) Broad Distribution (e.g., DAR 0-8), Average ~3-4.[1]Well-defined (e.g., DAR ≈ 2 or 4).Precise DAR control is a major advantage for ensuring batch-to-batch consistency and a predictable pharmacokinetic profile.
Typical Reaction Yield Generally high, but can be variable and difficult to control precisely due to the competing hydrolysis reaction.High, often quantitative, with fewer competing side reactions.NHS ester hydrolysis is a significant competing reaction that reduces conjugation efficiency, especially at higher pH.[4]
Bond Stability (in vivo) Very High . The amide bond is exceptionally stable in circulation, with reported half-lives of several days.[4]Very High . The secondary amine linkage is also highly stable and resistant to cleavage.While both are robust, the amide bond is often considered the "gold standard" for stability in bioconjugate design.[5]
Optimal Reaction pH 7.2 - 8.5[]6.0 - 8.0The optimal pH for reductive amination balances Schiff base formation and the activity of the reducing agent.

Reaction Principles and Workflows

The chemical pathways for each chemistry dictate their specific reaction conditions and experimental setups.

Chemical Reaction Mechanisms

G

Caption: Comparative reaction pathways for bioconjugation.
Experimental Workflow Comparison

The following diagram outlines a typical experimental workflow for generating an antibody-drug conjugate using both methods.

G

Caption: High-level experimental workflows for ADC synthesis.

Detailed Experimental Protocols

The following sections provide generalized protocols for each conjugation method. Optimization is often required for specific antibodies and payloads.

Protocol 1: Antibody Labeling via NHS Ester Chemistry

This protocol outlines the procedure for labeling an IgG antibody with a payload containing an NHS ester.

  • Antibody Preparation:

    • Start with a purified antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.4). The antibody solution should be free of stabilizers like Tris, glycine, or BSA.

    • Adjust the antibody concentration to 2-5 mg/mL.

    • Add 1/10th volume of 1 M sodium bicarbonate buffer (pH 8.3) to the antibody solution to raise the final reaction pH to ~8.3.

  • NHS Ester Reagent Preparation:

    • Allow the vial of the payload-NHS ester to warm to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the NHS ester in anhydrous dimethyl sulfoxide (B87167) (DMSO) to a stock concentration of 10 mM. Vortex to ensure it is fully dissolved.

  • Conjugation Reaction:

    • Calculate the volume of NHS ester stock solution needed to achieve a desired molar excess over the antibody (a 10:1 to 20:1 molar ratio is a common starting point).

    • Add the calculated volume of the payload-NHS ester solution to the antibody solution while gently stirring.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Remove the unreacted payload and byproducts using a desalting column (e.g., Sephadex G-25) equilibrated with a storage buffer like PBS.

    • Collect the fractions containing the purified antibody-drug conjugate.

  • Characterization:

    • Determine the protein concentration and degree of labeling (DAR) using UV-Vis spectroscopy by measuring absorbance at 280 nm and the λmax of the payload.

    • Further analyze the DAR distribution and homogeneity using techniques like Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS).

Protocol 2: Site-Specific Antibody Conjugation via Reductive Amination

This protocol describes a general method for conjugating an amine-containing payload to the carbohydrate domains of an IgG antibody.

  • Antibody Oxidation (Aldehyde Generation):

    • Start with the antibody in a suitable buffer (e.g., PBS, pH 7.4).

    • Add a freshly prepared solution of sodium meta-periodate (NaIO₄) to a final concentration of ~1 mM.

    • Incubate the reaction for 30 minutes at 4°C in the dark to selectively oxidize the vicinal diols in the antibody's glycan moieties to aldehydes.

    • Quench the reaction by adding an excess of glycerol.

    • Immediately purify the oxidized antibody using a desalting column to remove the periodate (B1199274) and quenching agent, exchanging it into a reaction buffer (e.g., 100 mM sodium phosphate, pH 7.0).

  • Conjugation Reaction:

    • To the purified, oxidized antibody, add the amine-containing payload to a final concentration of 1-2 mM.

    • Add a freshly prepared solution of a reducing agent, such as sodium cyanoborohydride (NaBH₃CN), to a final concentration of ~20-50 mM.

    • Incubate the reaction for 12-24 hours at room temperature or 4°C with gentle agitation.

  • Purification:

    • Purify the resulting antibody-drug conjugate using a desalting column or Size-Exclusion Chromatography (SEC) to remove excess payload and reducing agent.

  • Characterization:

    • Confirm the successful conjugation and determine the DAR and homogeneity using HIC and/or MS analysis. The expected result is a highly homogeneous product with a specific DAR (typically 2, corresponding to the two heavy-chain glycans).

Conclusion: Choosing the Right Tool for the Job

The choice between NHS ester chemistry and reductive amination is a critical decision in the design of bioconjugates.

  • NHS ester chemistry remains a valuable tool for its simplicity and the high stability of the resulting amide bond.[] It is suitable for applications where product heterogeneity is tolerable or when a high degree of labeling is desired without the need for protein engineering.

  • Reductive amination , when applied in a site-specific manner, offers a superior alternative for producing homogeneous bioconjugates with a precisely controlled drug-to-antibody ratio.[3] This level of control is paramount for developing next-generation therapeutics like ADCs, where consistency, a well-defined safety profile, and predictable pharmacokinetics are essential for clinical success.

For researchers and drug developers aiming to create well-defined, next-generation biotherapeutics, the strategic implementation of reductive amination provides a clear advantage in overcoming the inherent heterogeneity of traditional conjugation methods.

References

A Researcher's Guide to Validating Protein Labeling Efficiency with Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of proteins is paramount in biological research and drug development. Mass spectrometry-based proteomics has become an indispensable tool, with various labeling strategies available to determine relative and absolute protein abundance. The efficiency of the labeling process is a critical determinant of the accuracy and reliability of these quantitative studies. This guide provides an objective comparison of common protein labeling techniques, their validation with mass spectrometry, supporting experimental data, and detailed protocols to aid in selecting the most appropriate method for your research needs.

Comparing Quantitative Proteomics Strategies

The choice of a quantitative proteomics strategy depends on several factors, including the biological system under investigation, the desired level of precision, throughput requirements, and budget constraints. Here, we compare the key features of the most prevalent methods: Stable Isotope Labeling by Amino acids in Cell culture (SILAC), Tandem Mass Tags (TMT), Isobaric Tags for Relative and Absolute Quantitation (iTRAQ), and Label-Free Quantification (LFQ).

FeatureSILAC (Stable Isotope Labeling by Amino acids in Cell culture)TMT (Tandem Mass Tags) & iTRAQ (Isobaric Tags for Relative and Absolute Quantitation)Label-Free Quantification (LFQ)
Principle Metabolic incorporation of stable isotope-labeled amino acids into proteins in vivo.[1][2]Chemical labeling of peptides with isobaric tags in vitro.[3][4][5]Comparison of signal intensities or spectral counts of unlabeled peptides.[6]
Labeling Efficiency >95-99% incorporation after sufficient cell doublings.[2][7]>99% with optimized protocols (e.g., correct pH and reagent-to-peptide ratio).[8][9][10]Not applicable (no labeling).
Precision & Accuracy High precision and accuracy due to early sample pooling.[11][12]High precision, but can be affected by ratio compression.[4]Lower precision and accuracy compared to labeling methods.[11][12]
Proteome Coverage Lower than LFQ due to reliance on specific amino acid incorporation.[11][12]Can be lower than LFQ due to increased sample complexity after labeling.[11][12]Highest proteome coverage.[11][12][13]
Multiplexing Capacity Typically 2-3 plex, with some variations allowing up to 5-plex.[7]TMT: up to 18-plex; iTRAQ: up to 8-plex.[3][4]Unlimited number of samples, analyzed sequentially.[6]
Sample Type Primarily for cultured cells that can metabolically incorporate labeled amino acids.[3][14]Applicable to virtually any sample type, including tissues and biofluids.[3][14]Applicable to any sample type.[6]
Advantages - High accuracy and precision- Early pooling minimizes experimental variability- High multiplexing capacity- Applicable to a wide range of samples- Highest proteome coverage- Cost-effective- Simpler workflow
Limitations - Limited to metabolically active, dividing cells- Lower throughput- Potential for ratio compression- Higher cost of reagents- Lower precision and reproducibility- Susceptible to run-to-run variation

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are summarized protocols for the key quantitative proteomics techniques.

SILAC Protocol
  • Cell Culture and Labeling:

    • Culture two populations of cells in parallel. One population is grown in "light" medium containing normal amino acids (e.g., L-Arginine and L-Lysine), while the other is grown in "heavy" medium containing stable isotope-labeled amino acids (e.g., ¹³C₆-L-Arginine and ¹³C₆,¹⁵N₂-L-Lysine).

    • Allow cells to grow for at least five to six cell divisions to ensure near-complete incorporation (>95%) of the heavy amino acids.[7]

    • Validate labeling efficiency by analyzing a small aliquot of protein extract from the heavy-labeled cells by mass spectrometry.

  • Sample Preparation:

    • Harvest and lyse the light and heavy cell populations separately.

    • Quantify the protein concentration in each lysate.

    • Mix equal amounts of protein from the light and heavy lysates.

  • Protein Digestion and Mass Spectrometry:

    • Reduce, alkylate, and digest the combined protein mixture with trypsin.

    • Analyze the resulting peptide mixture by LC-MS/MS.

    • Quantify the relative abundance of proteins by comparing the signal intensities of the light and heavy peptide pairs.

TMT/iTRAQ Protocol
  • Protein Extraction and Digestion:

    • Extract proteins from each sample (e.g., cell lysates, tissues).

    • Quantify the protein concentration of each extract.

    • Take equal amounts of protein from each sample.

    • Reduce, alkylate, and digest the proteins with trypsin to generate peptides.

  • Isobaric Labeling:

    • Resuspend each peptide digest in the labeling buffer provided with the TMT or iTRAQ reagent kit.

    • Add the appropriate isobaric labeling reagent to each sample and incubate to allow the chemical labeling of primary amines (N-terminus and lysine (B10760008) side chains).

    • Quench the labeling reaction.

  • Sample Pooling and Mass Spectrometry:

    • Combine the labeled peptide samples into a single mixture.

    • Analyze the pooled sample by LC-MS/MS. During fragmentation, the isobaric tags release reporter ions of different masses, and the intensity of these reporter ions is used to determine the relative abundance of the peptides, and thus the proteins, in each original sample.[5]

Label-Free Quantification (LFQ) Protocol
  • Protein Extraction and Digestion:

    • Extract proteins from each individual sample.

    • Quantify the protein concentration.

    • Take equal amounts of protein from each sample.

    • Reduce, alkylate, and digest the proteins with trypsin in separate tubes for each sample.

  • Mass Spectrometry Analysis:

    • Analyze each peptide digest individually by LC-MS/MS. It is crucial to maintain high reproducibility in the chromatography and mass spectrometry analysis across all runs.

  • Data Analysis:

    • The relative protein abundance is determined by comparing either the integrated peak areas of the precursor ions (MS1 intensity) or the number of tandem mass spectra (spectral counting) for each identified peptide across the different runs.[6]

Visualizing Workflows and Decision Making

To further clarify these complex processes, the following diagrams illustrate the experimental workflows and a decision tree to guide the selection of a suitable quantification strategy.

experimental_workflows cluster_silac SILAC Workflow cluster_tmt TMT/iTRAQ Workflow cluster_lfq Label-Free Workflow s_start Cell Culture (Light & Heavy Media) s_label Metabolic Labeling (>5 divisions) s_start->s_label s_mix Mix Cell Lysates (1:1 protein) s_label->s_mix s_digest Protein Digestion (Trypsin) s_mix->s_digest s_ms LC-MS/MS Analysis s_digest->s_ms s_quant Quantification (Light vs. Heavy Peptides) s_ms->s_quant t_start Protein Extraction (Multiple Samples) t_digest Protein Digestion (Trypsin) t_start->t_digest t_label Isobaric Labeling (TMT/iTRAQ reagents) t_digest->t_label t_mix Pool Labeled Peptides t_label->t_mix t_ms LC-MS/MS Analysis t_mix->t_ms t_quant Quantification (Reporter Ion Intensities) t_ms->t_quant l_start Protein Extraction (Individual Samples) l_digest Protein Digestion (Trypsin) l_start->l_digest l_ms Individual LC-MS/MS Analysis per Sample l_digest->l_ms l_quant Quantification (Signal Intensity/Spectral Count) l_ms->l_quant

Fig 1. Experimental workflows for SILAC, TMT/iTRAQ, and Label-Free quantitative proteomics.

decision_tree start Start: Choose a Quantitative Proteomics Method q1 Sample Type: Cultured Cells? start->q1 q2 Primary Goal: Highest Precision? q1->q2 Yes q3 Primary Goal: Highest Throughput/Multiplexing? q1->q3 No (Tissues, Biofluids) q2->q3 No silac SILAC q2->silac Yes q4 Primary Goal: Deepest Proteome Coverage? q3->q4 No tmt_itraq TMT / iTRAQ q3->tmt_itraq Yes q4->tmt_itraq No lfq Label-Free Quantification q4->lfq Yes

Fig 2. Decision tree for selecting a quantitative proteomics method.

Conclusion

Validating labeling efficiency is a critical step in ensuring the reliability of quantitative proteomics data. While metabolic labeling methods like SILAC offer high precision for cell culture-based experiments, chemical labeling techniques such as TMT and iTRAQ provide high-throughput capabilities for a broader range of sample types.[3][14] Label-free quantification stands out for its deep proteome coverage and cost-effectiveness, though with a trade-off in precision.[11][12][13] The choice of method should be guided by the specific research question, sample availability, and the required balance between proteome coverage, quantitative accuracy, and throughput. By carefully considering these factors and adhering to robust experimental protocols, researchers can confidently generate high-quality quantitative proteomics data to advance their scientific discoveries.

References

A Researcher's Guide to Functional Assays for Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the labeling of proteins is a important technique for tracking and analyzing their behavior. However, it is crucial to verify that the labeling process does not compromise the protein's biological function. This guide provides a comparative overview of common functional assays used to test the activity of labeled proteins, complete with experimental data, detailed protocols, and visual workflows to ensure the integrity of your research.

The selection of an appropriate functional assay is contingent on the protein's biological role. This guide delves into three prevalent categories of assays: binding assays, enzymatic assays, and cell-based functional assays. Each assay type offers unique insights into the functional consequences of protein labeling.

Comparison of Key Functional Assays

The choice of assay depends on the protein's mechanism of action, the required throughput, and the specific parameters being measured. The following table summarizes the key characteristics of common assay types.

FeatureBinding Assays (e.g., ELISA, SPR)Enzymatic Assays (e.g., FRET-based)Cell-Based Reporter Assays
Primary Function Measured Binding Kinetics (ka, kd, KD)Catalytic Activity (kcat, KM)Downstream Cellular Response
Principle Measures changes in refractive index or absorbance due to binding events on a surface.[1]Measures the cleavage of a substrate linking two fluorophores, resulting in a change in fluorescence.[1][2]Measures the expression of a reporter gene (e.g., luciferase) linked to a promoter activated by a specific signaling pathway.[1][3]
Typical Sensitivity pM to mM range[1]nM to µM range[1]pM to nM range[1]
Throughput Medium to HighHighHigh
Key Advantage Provides detailed kinetic information.Directly measures catalytic function.[4][5]Reflects in-cell biological activity.[6][7]
Key Limitation Does not directly measure downstream function.[6]Only applicable to enzymes.Can be influenced by off-target effects within the cell.
Illustrative Data: Impact of Labeling on Protein Function

The following table presents illustrative data on how different labeling chemistries can affect protein function. The data suggests that site-specific labeling, such as with Biotin-PEG6-Maleimide, often results in a minimal change in binding affinity and functional activity compared to unlabeled controls. In contrast, random amine labeling via NHS chemistry can lead to a more significant loss of activity.

ProteinLabelAssay TypeMeasured ParameterValueFold Change vs. Unlabeled
ChemokineUnlabeledELISAEC50 (nM)1.2-
ChemokineBiotin-PEG6-Mal (Site-specific)ELISAEC50 (nM)1.51.25
ChemokineBiotin-NHS (Random)ELISAEC50 (nM)8.97.4
AntibodyUnlabeledSPRKD (nM)0.5-
AntibodyTCO-labeled (Site-specific)SPRKD (nM)0.61.2
EnzymeUnlabeledFRET-basedkcat/KM (M⁻¹s⁻¹)1.2 x 10⁶-
EnzymeTCO-labeled (Site-specific)FRET-basedkcat/KM (M⁻¹s⁻¹)1.1 x 10⁶0.92

Note: The data presented are illustrative examples. Actual results will vary based on the protein and experimental conditions.

Experimental Protocols and Workflows

Visualizing the experimental process and the underlying biological context is crucial for assay design and interpretation.

General Experimental Workflow

The process begins with the protein of interest, which is then subjected to labeling. After purification to remove excess, unreacted labeling reagent, the labeled protein's function is assessed using an appropriate assay. It is crucial to perform these functional tests alongside an unlabeled control to accurately quantify any change in activity.

G cluster_prep Preparation & Labeling cluster_validation Functional Validation Target Protein Target Protein Labeling Labeling Target Protein->Labeling Purification Purification Labeling->Purification Functional Assay Functional Assay Purification->Functional Assay Data Analysis Data Analysis Functional Assay->Data Analysis

General experimental workflow for protein labeling and subsequent functional validation.
Binding Assays

1. Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a versatile plate-based technique used to quantify the binding interaction between a labeled protein and its target.

Objective: To determine if the biotinylated protein retains its ability to bind to its immobilized binding partner.

Experimental Protocol:

  • Coating: Immobilize the target receptor or antigen on a 96-well plate.

  • Blocking: Block non-specific binding sites with a suitable blocking buffer.

  • Binding: Add serial dilutions of both the labeled and unlabeled (control) protein to the wells and incubate.

  • Detection: For a biotinylated protein, add streptavidin-HRP conjugate, followed by a chromogenic substrate (e.g., TMB).

  • Analysis: Measure the absorbance at the appropriate wavelength and plot a dose-response curve to determine the EC50 value.

2. Fluorescence Polarization (FP) Assay

FP assays are used to study molecular interactions in solution and are particularly useful for observing the binding of ligands to proteins.[8] The principle relies on the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[8][9]

Objective: To determine if the labeled protein can still bind to its partner, causing a change in the polarization of emitted light.

Experimental Protocol:

  • Preparation: Prepare a solution containing the fluorescently labeled small molecule (tracer) and the unlabeled binding partner.

  • Titration: Add increasing concentrations of the labeled protein to the solution.

  • Measurement: Excite the sample with polarized light and measure the fluorescence polarization using a microplate reader equipped with polarizing filters.[10]

  • Analysis: Plot the fluorescence polarization values against the protein concentration to determine the binding affinity (KD).

G cluster_unbound Unbound State cluster_bound Bound State Fluor_Ligand_U Fluorescent Ligand Unpolarized_Light Depolarized Emission Fluor_Ligand_U->Unpolarized_Light Fast Rotation Fluor_Ligand_B Fluorescent Ligand Complex Complex Fluor_Ligand_B->Complex Protein Protein Protein->Complex Polarized_Light Polarized Emission Complex->Polarized_Light Slow Rotation Polarized_Excitation Polarized Excitation Polarized_Excitation->Fluor_Ligand_U Polarized_Excitation->Fluor_Ligand_B

Principle of Fluorescence Polarization Assay.
Enzymatic Assays

Förster Resonance Energy Transfer (FRET)-Based Assay

FRET is a powerful tool to measure distances between parts of proteins or between individual proteins.[2] It can be used to assess the catalytic activity of an enzyme that cleaves a substrate linking a donor and acceptor fluorophore.[1]

Objective: To determine if the labeled enzyme retains its catalytic activity by measuring the change in FRET signal upon substrate cleavage.

Experimental Protocol:

  • Reagents: Prepare the FRET-based substrate and the labeled enzyme.

  • Reaction: Mix the enzyme and substrate in a suitable buffer.

  • Measurement: Monitor the change in fluorescence over time using a fluorometer. Excite the donor fluorophore and measure the emission of both the donor and acceptor.

  • Analysis: Calculate the initial reaction velocity from the change in the ratio of acceptor to donor emission.

Cell-Based Functional Assays

For proteins like ligands or antibodies, a cell-based assay is the ultimate test of biological function.[6]

GPCR Signaling Assay

This assay determines if a labeled ligand can bind to its G-protein coupled receptor (GPCR) on the cell surface and elicit a downstream biological response.[3][11]

Objective: To measure the activation of a signaling pathway (e.g., cAMP production or calcium mobilization) in response to the labeled ligand.

Experimental Protocol:

  • Cell Culture: Plate cells expressing the target GPCR in a 96-well plate.

  • Stimulation: Treat the cells with serial dilutions of the labeled and unlabeled ligand.

  • Lysis & Detection: Lyse the cells and use a specific assay kit (e.g., cAMP-Glo™ Assay) to measure the level of the second messenger.

  • Analysis: Generate a dose-response curve to determine the EC50 of the labeled ligand compared to the unlabeled control.

G Labeled_Ligand Labeled Ligand GPCR GPCR Labeled_Ligand->GPCR Binding G_Protein G-Protein GPCR->G_Protein Activation Effector_Enzyme Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector_Enzyme Activation Second_Messenger Second Messenger (e.g., cAMP) Effector_Enzyme->Second_Messenger Production Downstream_Response Downstream Cellular Response (e.g., Reporter Gene Expression) Second_Messenger->Downstream_Response

A generic GPCR signaling pathway for functional validation.

Conclusion

The functional validation of labeled proteins is a critical step to ensure the biological relevance of experimental findings. The choice of assay should be tailored to the specific protein and its biological function. By carefully selecting and performing the appropriate functional assays, researchers can confidently use labeled proteins to gain valuable insights into complex biological processes.

References

Stability Showdown: Amide Bonds vs. The Alternatives in Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The selection of a chemical linkage is a critical decision in the design of bioconjugates, prodrugs, and other therapeutic agents. The stability of this linkage directly dictates the pharmacokinetic profile, efficacy, and toxicity of the molecule. Among the plethora of available chemical bonds, the amide bond has long been revered for its exceptional stability. This guide provides an objective comparison of the stability of the amide linkage against other commonly employed bonds—esters, ethers, and thioethers—supported by quantitative data and detailed experimental methodologies.

The Stability Hierarchy: A Quantitative Comparison

The inherent stability of a chemical linkage under physiological conditions (pH ~7.4, 37 °C) is a key determinant of its suitability for in vivo applications. Amide bonds are widely recognized for their remarkable resistance to hydrolysis, a characteristic that sets them apart from many other functional groups. This stability is primarily attributed to the resonance delocalization of the nitrogen lone pair with the carbonyl group, which imparts a partial double bond character to the C-N bond, making it less susceptible to nucleophilic attack by water.

In contrast, esters are significantly more prone to hydrolysis. The ether linkage is exceptionally stable under physiological conditions and generally requires harsh acidic conditions for cleavage. Thioethers, while more stable than esters, can be susceptible to oxidation and specific enzymatic cleavage.

The following table summarizes the relative stability of these linkages based on their hydrolysis rates under physiological conditions.

Linkage TypeGeneral StructureRelative StabilityRepresentative Half-life (t½) at pH 7.4, ~25-37 °CKey Considerations
Amide R-CO-NR'R''Very HighUp to 1000 years (for uncatalyzed hydrolysis of a peptide bond)[1]Highly resistant to chemical hydrolysis. Can be cleaved by specific proteases if part of a recognized peptide sequence.
Ester R-CO-OR'LowHours to daysSusceptible to both spontaneous hydrolysis and enzymatic cleavage by esterases, which are abundant in plasma.[2]
Thioether R-S-R'HighGenerally stable to hydrolysis. Half-life for S-methyl thioacetate (B1230152) hydrolysis is ~155 days.[3][4][5][6]Resistant to hydrolysis but can be susceptible to oxidation and specific enzymatic cleavage.
Ether R-O-R'Very HighExtremely long; hydrolysis is very slow under physiological conditions.[1]Highly stable and generally requires harsh acidic conditions for cleavage.[1]

Experimental Protocols for Stability Assessment

The evaluation of linker stability is a cornerstone of preclinical drug development. The following are outlines of key experimental protocols used to assess the stability of different chemical linkages.

In Vitro Chemical Hydrolysis Assay

This assay provides a fundamental assessment of the intrinsic chemical stability of a linkage in an aqueous environment at different pH values.

Objective: To determine the rate of hydrolysis of a compound containing the linkage of interest under controlled pH and temperature.

Materials:

  • Test compound (e.g., a small molecule containing an amide, ester, ether, or thioether linkage)

  • Buffers of varying pH (e.g., pH 4.0, 7.4, 9.0)

  • Constant temperature incubator or water bath (e.g., 37 °C)

  • High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system

  • Quenching solution (e.g., a solution to stop the reaction, such as a strong acid or base depending on the compound and analytical method)

Procedure:

  • Prepare stock solutions of the test compound in an appropriate solvent.

  • Add a small aliquot of the stock solution to pre-warmed buffer of a specific pH to initiate the hydrolysis reaction.

  • Incubate the reaction mixture at a constant temperature (e.g., 37 °C).

  • At predetermined time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the quenching solution.

  • Analyze the samples by HPLC or LC-MS to quantify the amount of the remaining parent compound and the formation of degradation products.

  • Plot the concentration of the parent compound versus time and determine the hydrolysis rate constant and half-life.

In Vitro Plasma/Serum Stability Assay

This assay assesses the stability of a compound in a more physiologically relevant matrix, which contains a complex mixture of enzymes and other biomolecules.

Objective: To evaluate the stability of a bioconjugate or small molecule in the presence of plasma or serum enzymes.

Materials:

  • Test compound or bioconjugate

  • Freshly prepared plasma or serum from the species of interest (e.g., human, mouse, rat)

  • Incubator at 37 °C

  • Analytical instruments (e.g., LC-MS, ELISA, or other relevant detection methods)

  • Protein precipitation solution (e.g., cold acetonitrile (B52724) with an internal standard)

Procedure:

  • Incubate the test compound at a known concentration in plasma or serum at 37 °C.

  • At various time points, withdraw aliquots of the incubation mixture.

  • Stop the enzymatic activity and precipitate plasma/serum proteins by adding a cold protein precipitation solution.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Analyze the supernatant containing the test compound and its metabolites by LC-MS or another appropriate analytical method.

  • Determine the disappearance of the parent compound over time to calculate the in vitro half-life.

Visualizing Stability in a Biological Context: The Antibody-Drug Conjugate (ADC) Pathway

The stability of the chemical linker is paramount to the efficacy and safety of Antibody-Drug Conjugates (ADCs). A stable linker ensures that the potent cytotoxic payload remains attached to the antibody while in circulation, preventing premature release and off-target toxicity. The following diagram illustrates the journey of an ADC and highlights the critical role of linker stability.

ADC_Pathway cluster_circulation Systemic Circulation (pH 7.4) cluster_tumor Tumor Microenvironment cluster_stability Linker Stability is Critical ADC Antibody-Drug Conjugate (ADC) (Stable Linker) Binding ADC Binds to Tumor Antigen ADC->Binding Targeting Stable Stable Linker in Circulation (High Efficacy, Low Toxicity) Unstable Unstable Linker in Circulation (Low Efficacy, High Toxicity) TumorCell Tumor Cell Internalization Internalization (Endocytosis) Binding->Internalization Lysosome Lysosome (Acidic pH, Enzymes) Internalization->Lysosome Cleavage Linker Cleavage Lysosome->Cleavage Degradation Payload Payload Release Cleavage->Payload Apoptosis Cell Death (Apoptosis) Payload->Apoptosis Cytotoxicity

Caption: Mechanism of action of an Antibody-Drug Conjugate (ADC).

Experimental Workflow for Linker Stability Assessment

The selection of an appropriate linker requires a systematic evaluation of its stability. The following workflow outlines the key steps in this process.

Stability_Workflow cluster_design Linker Design & Synthesis cluster_testing In Vitro Stability Testing cluster_analysis Data Analysis & Selection Design Design & Synthesize Conjugates with Different Linkers (Amide, Ester, etc.) Hydrolysis Chemical Hydrolysis Assay (Varying pH) Design->Hydrolysis Plasma Plasma/Serum Stability Assay Design->Plasma Analysis Analyze Hydrolysis Rates and Half-lives Hydrolysis->Analysis Plasma->Analysis Selection Select Linker with Optimal Stability Profile Analysis->Selection

Caption: Experimental workflow for assessing chemical linker stability.

Conclusion

The choice of chemical linkage is a critical design element in the development of effective and safe therapeutics. While esters offer a readily cleavable option for prodrug strategies, their inherent instability can be a significant liability. Ethers provide exceptional stability but lack mechanisms for controlled cleavage under physiological conditions. Thioethers present a more stable alternative to esters but are not without their own potential liabilities.

The amide bond, with its unparalleled stability against chemical hydrolysis, remains the gold standard for applications requiring a robust and durable linkage. This inherent stability ensures that the integrity of the bioconjugate is maintained in the demanding in vivo environment, minimizing off-target effects and maximizing therapeutic efficacy. The rational selection of a chemical linker, guided by rigorous stability testing, is therefore essential for the successful development of next-generation therapeutics.

References

Choosing the Right Crosslinker: A Comparative Guide for Specific Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate chemical crosslinker is a critical step in numerous research applications, from elucidating protein-protein interactions to developing novel antibody-drug conjugates. The covalent bonds formed by these reagents can stabilize transient interactions, capture cellular processes, and enable the construction of complex biomolecules. However, the vast array of available crosslinkers, each with distinct chemical properties, can make choosing the optimal reagent a daunting task.

This guide provides a comprehensive comparison of commonly used crosslinkers for three key research applications: Protein-Protein Interaction (PPI) Studies, Antibody-Drug Conjugation (ADC), and in vivo Crosslinking. We present quantitative data to compare their performance, detailed experimental protocols for their use, and visualizations to illustrate relevant pathways and workflows.

Section 1: Crosslinkers for Protein-Protein Interaction (PPI) Studies

The study of protein-protein interactions is fundamental to understanding cellular function. Crosslinking can "freeze" these interactions, allowing for their identification and characterization through techniques like immunoprecipitation and mass spectrometry.[1][2][3]

Comparative Performance of PPI Crosslinkers

The choice of crosslinker for PPI studies depends on factors such as the nature of the interaction, the cellular location, and the downstream analytical method. Key performance indicators include crosslinking efficiency and the ability to identify crosslinked peptides by mass spectrometry.

CrosslinkerReactive Group(s)Spacer Arm Length (Å)SolubilityMembrane PermeabilityKey Characteristics
DSS (Disuccinimidyl suberate)NHS ester (Amine-reactive)11.4LowPermeableHomobifunctional; widely used for intracellular crosslinking.[4]
BS3 (Bis(sulfosuccinimidyl) suberate)Sulfo-NHS ester (Amine-reactive)11.4HighImpermeableWater-soluble version of DSS; ideal for cell-surface crosslinking.[1][4]
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)Carbodiimide (Amine & Carboxyl-reactive)0HighPermeable"Zero-length" crosslinker; forms a direct amide bond.[5]
Glutaraldehyde Aldehyde (Amine-reactive)VariableHighPermeableForms stable crosslinks; can be more aggressive and may lead to higher background.[6]

Experimental Data Summary:

CrosslinkerTypical Molar Excess (Crosslinker:Protein)Typical Reaction TimeReported Crosslinking EfficiencyReference
DSS 20-50x30-60 minHigh[1]
BS3 20-50x30-60 minHigh[1]
EDC 10-50x1-2 hoursModerate to High[5]
Glutaraldehyde 100-500x10-30 minVery High[6]
Experimental Protocol: Protein Crosslinking with DSS for PPI Analysis

This protocol outlines the general steps for crosslinking proteins in solution using DSS, followed by analysis.

Materials:

  • Protein sample (in amine-free buffer, e.g., PBS, HEPES)

  • DSS (Disuccinimidyl suberate)

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • SDS-PAGE reagents

  • Mass spectrometer and associated reagents

Procedure:

  • Protein Preparation: Ensure the protein sample is in an amine-free buffer at a concentration of 1-10 mg/mL.

  • DSS Stock Solution: Immediately before use, dissolve DSS in anhydrous DMSO or DMF to a concentration of 25 mM.

  • Crosslinking Reaction: Add the DSS stock solution to the protein sample to achieve the desired final concentration (typically a 20-50 fold molar excess over the protein). Incubate the reaction for 30-60 minutes at room temperature.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.[7]

  • Analysis:

    • SDS-PAGE: Analyze the crosslinked products by SDS-PAGE to observe the formation of higher molecular weight species.

    • Mass Spectrometry: Digest the crosslinked proteins with a protease (e.g., trypsin) and analyze the resulting peptides by LC-MS/MS to identify the crosslinked residues and interacting proteins.[1][2]

Workflow for PPI Analysis using Crosslinking

PPI_Workflow cluster_sample_prep Sample Preparation cluster_crosslinking Crosslinking cluster_analysis Analysis ProteinSample Protein Complex in Amine-Free Buffer AddCrosslinker Add Crosslinker (e.g., DSS) ProteinSample->AddCrosslinker Incubate Incubate AddCrosslinker->Incubate Quench Quench Reaction Incubate->Quench SDSPAGE SDS-PAGE Quench->SDSPAGE MassSpec LC-MS/MS Quench->MassSpec DataAnalysis Data Analysis & Interaction Mapping MassSpec->DataAnalysis

Caption: Workflow for identifying protein-protein interactions using chemical crosslinking.

Section 2: Crosslinkers for Antibody-Drug Conjugation (ADC)

ADCs are a class of targeted therapies that utilize a monoclonal antibody to deliver a potent cytotoxic drug to cancer cells. The linker connecting the antibody and the drug is a critical component that influences the ADC's stability, efficacy, and safety.[8][9][10]

Comparative Performance of ADC Linkers

The choice of linker in ADC development is a balance between stability in circulation and efficient payload release at the target site.

Linker TypeRelease MechanismKey Characteristics
SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate)Non-cleavable (Thioether bond)High stability in plasma; relies on lysosomal degradation of the antibody for payload release.[11][12]
Valine-Citrulline (vc) Cleavable (Enzymatic)Cleaved by lysosomal proteases (e.g., Cathepsin B); enables bystander killing effect.[13]
Disulfide Cleavable (Reductive)Cleaved in the reducing environment of the cell; stability can be modulated.
Hydrazone Cleavable (pH-sensitive)Cleaved in the acidic environment of endosomes and lysosomes.

Experimental Data Summary: Linker Stability in Plasma

Linker TypeHalf-life in Human PlasmaPayload Release ProfileReference
SMCC (Non-cleavable) > 7 daysSlow, dependent on antibody degradation[14]
Valine-Citrulline (Cleavable) 5-7 daysModerate, enzyme-dependent[13]
Disulfide (Cleavable) 1-3 days (can be engineered for higher stability)Fast, reduction-dependent[14]
Experimental Protocol: Antibody-Drug Conjugation using SMCC

This protocol describes a two-step process for conjugating a thiol-containing drug to an antibody using the heterobifunctional crosslinker SMCC.[11][12][15][16][17]

Materials:

  • Monoclonal antibody (mAb)

  • Thiol-containing drug

  • SMCC crosslinker

  • Anhydrous DMSO or DMF

  • Conjugation buffer (e.g., PBS, pH 7.2-7.5)

  • Reducing agent (e.g., TCEP)

  • Desalting columns

Procedure:

  • Antibody Preparation: If necessary, reduce the antibody's interchain disulfides to generate free sulfhydryl groups using a reducing agent like TCEP. Purify the reduced antibody using a desalting column.

  • Activation of Amine-containing Molecule with SMCC:

    • Dissolve the amine-containing molecule (can be the antibody or the drug, depending on the strategy) in conjugation buffer.

    • Dissolve SMCC in DMSO and add it to the amine-containing molecule solution (typically a 10-20 fold molar excess).

    • Incubate for 30-60 minutes at room temperature.

    • Remove excess SMCC using a desalting column.

  • Conjugation to Thiol-containing Molecule:

    • Add the thiol-containing molecule to the maleimide-activated molecule.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Purification: Purify the ADC using size-exclusion chromatography to remove unconjugated drug and crosslinker.

Workflow for Antibody-Drug Conjugate (ADC) Synthesis

ADC_Synthesis cluster_activation Step 1: Activation cluster_conjugation Step 2: Conjugation cluster_purification Step 3: Purification MoleculeA Amine-containing Molecule (Antibody or Drug) ActivatedMolecule Maleimide-Activated Molecule MoleculeA->ActivatedMolecule + SMCC SMCC SMCC Crosslinker ADC Antibody-Drug Conjugate (ADC) ActivatedMolecule->ADC + Thiol-Molecule MoleculeB Thiol-containing Molecule (Drug or Antibody) Purification Size-Exclusion Chromatography ADC->Purification PurifiedADC Purified ADC Purification->PurifiedADC

Caption: General workflow for the synthesis of an antibody-drug conjugate using a heterobifunctional crosslinker.

Section 3: In vivo Crosslinking

In vivo crosslinking allows for the capture of molecular interactions within their native cellular environment. This is particularly valuable for studying transient or weak interactions that may be lost during cell lysis.[18]

Comparative Performance of In vivo Crosslinkers

The choice of crosslinker for in vivo studies is dictated by its membrane permeability and reactivity within the complex cellular milieu.

CrosslinkerMembrane PermeabilityTargetKey Characteristics
Formaldehyde (B43269) PermeableAmines and other nucleophilesShort spacer arm (~2 Å); reversible crosslinks; widely used in ChIP.
Glutaraldehyde PermeableAminesLonger spacer arm than formaldehyde; forms more stable crosslinks; can be more prone to causing protein aggregation.
DSS PermeableAminesHomobifunctional; non-cleavable; suitable for intracellular PPI studies.[4]
BS3 ImpermeableAminesWater-soluble; ideal for crosslinking cell surface proteins.[4]
Experimental Protocol: In vivo Crosslinking with Formaldehyde followed by Immunoprecipitation

This protocol describes a general procedure for crosslinking proteins in living cells with formaldehyde, followed by immunoprecipitation to isolate specific protein complexes.[7][18][19]

Materials:

  • Cultured cells

  • Phosphate-buffered saline (PBS)

  • Formaldehyde (37% stock solution)

  • Glycine (B1666218) (2.5 M stock solution)

  • Lysis buffer (containing protease and phosphatase inhibitors)

  • Antibody specific to the protein of interest

  • Protein A/G beads

  • Wash buffers

  • Elution buffer

  • Heating block

Procedure:

  • Cell Culture: Grow cells to the desired confluency.

  • Crosslinking:

    • Remove the culture medium and wash the cells with PBS.

    • Add fresh medium or PBS containing 1% formaldehyde to the cells.

    • Incubate for 10 minutes at room temperature with gentle agitation.

  • Quenching: Add glycine to a final concentration of 125 mM to quench the crosslinking reaction. Incubate for 5 minutes at room temperature.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse the cells using an appropriate lysis buffer.

  • Immunoprecipitation:

    • Pre-clear the lysate with protein A/G beads.

    • Incubate the cleared lysate with the specific antibody overnight at 4°C.

    • Add protein A/G beads to capture the antibody-protein complexes.

    • Wash the beads extensively to remove non-specific binding.

  • Elution and Reversal of Crosslinks:

    • Elute the protein complexes from the beads.

    • Reverse the formaldehyde crosslinks by heating the eluate at 95°C for 15-30 minutes.

  • Analysis: Analyze the immunoprecipitated proteins by Western blotting or mass spectrometry.

Signaling Pathway Visualization: Generic Kinase Cascade

Kinase_Cascade cluster_nucleus Cell Nucleus Ligand Ligand Receptor Receptor Ligand->Receptor Binds Adaptor Adaptor Protein Receptor->Adaptor Recruits Kinase1 Kinase 1 Adaptor->Kinase1 Activates Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates Kinase3 Kinase 3 Kinase2->Kinase3 Phosphorylates TranscriptionFactor Transcription Factor Kinase3->TranscriptionFactor Activates Nucleus Nucleus TranscriptionFactor->Nucleus Translocates to GeneExpression Gene Expression

Caption: A simplified diagram of a generic kinase signaling pathway.

References

Safety Operating Guide

Personal protective equipment for handling Azido-PEG4-NHS-ester

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Azido-PEG4-NHS-ester

This guide provides critical safety, operational, and disposal protocols for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is paramount for ensuring personal safety and maintaining a secure laboratory environment. This compound is a chemical compound that requires careful handling due to its reactive components: an azide (B81097) functional group and an N-hydroxysuccinimide (NHS) ester. Organic azides can be sensitive to heat and shock, while NHS esters are reactive towards primary amines and are moisture-sensitive.[1][2][3]

Personal Protective Equipment (PPE)

A stringent personal protective equipment protocol is mandatory when handling this compound to prevent exposure through inhalation, ingestion, or skin and eye contact. The following table summarizes the required PPE for various laboratory operations.

Protection Type Solid Compound Solutions (e.g., in DMSO, DMF) Specifications and Best Practices
Hand Protection Double-gloving with chemical-resistant gloves (e.g., nitrile).[2][3]Double-gloving with chemical-resistant gloves.Always inspect gloves for tears or punctures before use. Change gloves immediately if contaminated.[1]
Eye/Face Protection Safety goggles with side-shields.[1]Chemical splash goggles. A face shield should be worn over goggles when there is a significant risk of splashing.[1][2]Ensures complete protection against splashes and potential projectiles.[2]
Body Protection Flame-resistant laboratory coat.[2]Flame-resistant laboratory coat or a chemical-resistant apron over a lab coat.Provides a barrier against skin contact with spills and splashes.[1]
Respiratory Protection Work in a certified chemical fume hood.[2][4] An N95 or N100 respirator is recommended if handling powder outside of a fume hood.[1][5]Work in a certified chemical fume hood.Minimizes the risk of inhaling dust or aerosols.
Footwear Fully enclosed, chemical-resistant shoes.Fully enclosed, chemical-resistant shoes.Protects feet from spills.[2]

Operational Plan: Step-by-Step Handling Procedures

Preparation:

  • Designated Area: All work with this compound must be conducted in a properly functioning chemical fume hood.[2][4] Ensure the work area is clean and free of incompatible materials such as acids, heavy metals, and halogenated solvents.[2]

  • Equipment: Have all necessary equipment, including non-metal spatulas (plastic or ceramic), vials, and solvents, inside the fume hood before starting.[2][3] The use of metal spatulas should be avoided to prevent the formation of shock-sensitive metal azides.[2]

  • Equilibration: Before use, allow the container of this compound to equilibrate to room temperature before opening. This prevents the condensation of atmospheric moisture inside the vial, which can hydrolyze the NHS ester.[1][5]

Weighing and Dissolving:

  • Weighing: Tare a clean, dry weighing vessel. Carefully transfer the desired amount of the solid compound using a non-metal spatula. Avoid creating dust.

  • Dissolution: this compound is not readily soluble in aqueous buffers and should first be dissolved in a dry, water-miscible organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF).[5][6] Prepare the solution immediately before use, as the NHS ester moiety readily hydrolyzes.[6] Do not prepare stock solutions for long-term storage.[6]

Reaction:

  • Buffer Choice: Avoid buffers that contain primary amines, such as Tris or glycine, as these will compete with the intended reaction.[6] Phosphate-buffered saline (PBS) is a suitable alternative.[6]

  • Addition: Slowly add the dissolved this compound solution to your reaction mixture. The volume of the organic solvent should not exceed 10% of the final reaction volume.[6]

  • Incubation: Incubate the reaction under appropriate conditions (e.g., on ice or at room temperature).[6]

Disposal Plan

Proper disposal of azide-containing waste is critical to prevent the formation of explosive metal azides in plumbing systems.[2][3]

Waste Segregation:

  • Solid Waste: All disposable materials that have come into contact with this compound, such as gloves, pipette tips, and weighing paper, must be collected in a designated, clearly labeled, non-metal hazardous waste container.[2][3][4]

  • Liquid Waste:

    • NEVER pour azide-containing solutions down the drain.[2][3] Reaction with lead or copper pipes (B44673) can form highly explosive metal azides.[2][3]

    • Collect all aqueous and organic waste solutions containing the compound in a clearly labeled, sealed, and appropriate hazardous waste container.[4]

Decontamination and Quenching:

  • Spills: In case of a small spill inside a fume hood, absorb the material with an inert, non-combustible absorbent (e.g., diatomite).[1] Decontaminate the surface with a suitable solvent like ethanol, followed by soap and water.[4] Collect all cleanup materials as hazardous waste.[4]

  • Quenching Unreacted NHS Esters: Before disposal, it is good practice to quench the reactivity of the NHS ester in aqueous waste streams. This can be achieved by adjusting the pH of the solution to be slightly basic (e.g., with sodium bicarbonate) and allowing it to stand, which hydrolyzes the ester.[7][8]

Below is a workflow diagram illustrating the safe handling of this compound.

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Waste Disposal prep1 Don Appropriate PPE prep2 Work in Chemical Fume Hood prep1->prep2 prep3 Equilibrate Reagent to Room Temp prep2->prep3 weigh Weigh Solid with Non-Metal Spatula prep3->weigh dissolve Dissolve in Anhydrous Solvent (DMSO/DMF) weigh->dissolve react Add to Reaction Mixture dissolve->react collect_solid Collect Contaminated Solids react->collect_solid collect_liquid Collect Liquid Waste react->collect_liquid dispose Dispose as Hazardous Waste (Do Not Use Drain) collect_solid->dispose collect_liquid->dispose

Caption: Workflow for the safe handling of this compound.

References

×

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.